molecular formula C12H21NO3 B1380935 Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate CAS No. 512822-18-3

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Cat. No.: B1380935
CAS No.: 512822-18-3
M. Wt: 227.3 g/mol
InChI Key: PLVBIBPBUCVLHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a chemical compound offered for research and development purposes. As a BOC-protected piperidine derivative featuring an aldehyde functional group, it serves as a versatile building block or intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and chemical research . The compound has a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol . Please handle with care; this product may cause skin and eye irritation and specific target organ toxicity upon single exposure . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate safety protocols.

Properties

IUPAC Name

tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVBIBPBUCVLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-18-3
Record name tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details the strategic considerations behind the synthesis, focusing on the oxidation of the key precursor, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. Two primary, reliable oxidation methodologies, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented with detailed, step-by-step protocols. The guide also elucidates the synthesis of the alcohol precursor, offering a complete pathway from commercially available starting materials. Mechanistic insights, safety considerations, and characterization data are integrated to provide a holistic resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The specific derivative, this compound, offers three key points of functionality: the N-Boc protected amine for stability and subsequent deprotection/functionalization, the aldehyde for reductive aminations and other carbon-carbon bond-forming reactions, and the methyl group which introduces chirality and steric influence. This trifecta of functionalities makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals the most straightforward approach is the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor, in turn, can be synthesized from commercially available starting materials. This two-stage approach allows for controlled introduction of the desired functional groups.

Retrosynthesis Target This compound Precursor_Alcohol tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Target->Precursor_Alcohol Oxidation Starting_Material 3-Methyl-4-piperidinemethanol Precursor_Alcohol->Starting_Material N-Boc Protection

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Precursor: tert-Butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

The synthesis of the pivotal alcohol intermediate can be efficiently achieved through the protection of the secondary amine of 3-methyl-4-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is widely employed due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions.

N-Boc Protection of 3-Methyl-4-piperidinemethanol

The reaction involves the treatment of 3-methyl-4-piperidinemethanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base to neutralize the in-situ generated acid.

Precursor_Synthesis cluster_0 Synthesis of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Starting_Material 3-Methyl-4-piperidinemethanol Reagents + (Boc)₂O, Base Solvent Solvent (e.g., DCM, THF) Product tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Starting_Material_img Plus1 + Boc2O_img Arrow1 Product_img

Caption: N-Boc protection of 3-methyl-4-piperidinemethanol.

Experimental Protocol:

  • To a solution of 3-methyl-4-piperidinemethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a base like triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterCondition
Starting Material 3-Methyl-4-piperidinemethanol
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Triethylamine (TEA) or NaHCO₃
Solvent Dichloromethane (DCM) or THF
Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Typical Yield >90%

Oxidation of the Alcohol to the Aldehyde

The conversion of the primary alcohol to the aldehyde is a critical step that requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern and Dess-Martin periodinane (DMP) oxidations are two of the most reliable and widely used methods for this transformation.

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. This method is known for its mild reaction conditions and high yields.[1][2]

Swern_Oxidation cluster_1 Swern Oxidation Alcohol tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Reagents 1. (COCl)₂, DMSO, DCM, -78 °C 2. Et₃N Product This compound Alcohol_img Arrow2 Product_img

Caption: Swern oxidation of the precursor alcohol.

Experimental Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2-0.5 M) at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The activated DMSO intermediate is highly reactive and unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition.[2]

  • Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidant.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can quench the reaction.

Method B: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is another mild and efficient method for oxidizing primary alcohols to aldehydes.[3][4] It offers the advantage of being performed at room temperature and having a simpler work-up procedure compared to the Swern oxidation.[4]

DMP_Oxidation cluster_2 Dess-Martin Periodinane Oxidation Alcohol tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Reagent + Dess-Martin Periodinane Solvent DCM, rt Product This compound Alcohol_img Arrow3 Product_img

Caption: Dess-Martin periodinane oxidation.

Experimental Protocol:

  • To a solution of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1-0.2 M), add Dess-Martin periodinane (1.2-1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol:

The DMP oxidation is a well-established and reliable method. The work-up procedure with sodium thiosulfate is crucial for quenching any remaining oxidant and facilitating the removal of iodine-containing byproducts.

ParameterSwern OxidationDess-Martin Periodinane Oxidation
Oxidizing Agent DMSO/(COCl)₂Dess-Martin Periodinane
Temperature -78 °CRoom Temperature
Reaction Time 2-4 hours1-4 hours
Work-up Aqueous QuenchQuench with NaHCO₃/Na₂S₂O₃
Byproducts Dimethyl sulfide (malodorous)Iodinane byproducts
Typical Yield 85-95%90-98%

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show a characteristic singlet for the aldehyde proton around 9.5-10.0 ppm. The spectrum will also display signals corresponding to the tert-butyl group, the piperidine ring protons, and the methyl group.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the aldehyde carbonyl carbon in the range of 200-205 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the aldehyde carbonyl group around 1720-1740 cm⁻¹.

Conclusion

The synthesis of this compound is a well-defined process that hinges on the efficient oxidation of its corresponding alcohol precursor. Both the Swern and Dess-Martin periodinane oxidations provide reliable and high-yielding routes to this valuable synthetic intermediate. The choice between these two methods may depend on laboratory-specific considerations such as the availability of reagents, equipment for low-temperature reactions, and tolerance for malodorous byproducts. This guide provides the necessary detailed protocols and mechanistic understanding to enable researchers to confidently synthesize this important building block for their drug discovery and development programs.

References

  • Swern, D.; Mancuso, A. J.; Huang, S.-L. J. Org. Chem.1978 , 43 (12), 2480–2482. [Link]

  • Dess, D. B.; Martin, J. C. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2007. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022085). IOP Publishing. [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for engaging with biological targets.[1] Within this important class of heterocycles, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate emerges as a bifunctional building block of significant synthetic potential.

This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, a robust synthetic pathway, its reactivity, and its potential applications in drug discovery and development. While detailed, peer-reviewed data for this specific molecule is limited, this document synthesizes available information and draws upon well-established principles from closely related analogues to provide a reliable scientific resource.

The key structural features of this molecule are the N-Boc protecting group and the vicinal methyl and formyl groups at the 3 and 4 positions. The tert-butoxycarbonyl (Boc) group serves to deactivate the piperidine nitrogen, preventing unwanted side reactions, while the aldehyde (formyl) group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. The adjacent methyl group introduces a critical stereocenter, allowing for the exploration of stereospecific interactions in drug-receptor binding.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively published. The data presented below is a combination of information from vendor databases for the specified CAS numbers and predicted values based on its structure and data from closely related analogues, such as the unmethylated and 4-methylated counterparts.[2][3]

PropertyValue / InformationSource / Analogue
IUPAC Name This compoundN/A
CAS Number 512822-18-3[4][5][6][7][8]N/A
CAS Number (racemate) 1807901-52-5 (for rac-(3R,4R)-isomer)[9]N/A
Molecular Formula C₁₂H₂₁NO₃[4]
Molecular Weight 227.30 g/mol [4]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point Predicted: ~295-330 °C[3] (Analogue)
Melting Point Not available (analogue tert-butyl 4-formylpiperidine-1-carboxylate: 34-40 °C)[3]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, MeOH). Low solubility in water.General Principle
Spectroscopic Data ¹H NMR: Expected signals for Boc group (~1.4 ppm), piperidine ring protons (1.5-4.0 ppm), methyl group doublet (~0.9-1.1 ppm), and aldehyde proton singlet (~9.5-9.7 ppm). ¹³C NMR: Expected signals for Boc carbonyl (~155 ppm), quaternary Boc carbon (~80 ppm), aldehyde carbonyl (~200-205 ppm), and aliphatic carbons. IR (cm⁻¹): Expected strong C=O stretch for the aldehyde (~1720-1740 cm⁻¹) and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹). MS (ESI): Expected [M+H]⁺ at m/z 228.3.Predicted

Synthesis and Purification: A Conceptual Workflow

A robust and logical synthetic route to this compound involves the mild oxidation of its corresponding primary alcohol precursor, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor can be synthesized through multi-step sequences reported in the literature for similar structures. The oxidation step is critical and can be achieved using various modern reagents that are selective for primary alcohols and compatible with the N-Boc protecting group.

G cluster_0 Precursor Synthesis (Conceptual) cluster_1 Target Synthesis cluster_2 Purification Start Substituted Pyridine Step1 Reduction / Functionalization Start->Step1 Step2 N-Boc Protection Step1->Step2 Precursor tert-butyl 4-(hydroxymethyl)- 3-methylpiperidine-1-carboxylate Step2->Precursor Precursor_ref Precursor Alcohol Oxidation Mild Oxidation (e.g., DMP, Swern) Precursor_ref->Oxidation Target tert-butyl 4-formyl- 3-methylpiperidine-1-carboxylate Oxidation->Target Target_ref Target Compound Purification Flash Column Chromatography Target_ref->Purification

Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on a standard and reliable method for the oxidation of N-Boc protected hydroxymethylpiperidines.[10]

1. Materials and Equipment:

  • tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for workup and purification

2. Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

  • Dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.2 M).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts have dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

3. Purification:

  • The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Causality and Self-Validation: The choice of DMP is justified by its mild reaction conditions (room temperature) and high selectivity, which are compatible with the acid-labile Boc group. The workup procedure is designed to neutralize any acidic byproducts and reduce the excess oxidant, ensuring the stability of the final product. The progress of the reaction is monitored by TLC, a self-validating step to ensure the complete consumption of the starting material before proceeding to the workup.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the orthogonal reactivity of its two primary functional groups: the aldehyde and the Boc-protected amine.

G cluster_aldehyde Aldehyde Reactivity cluster_boc Boc Group Reactivity Compound This compound ReductiveAmination Reductive Amination (R-NH₂ / NaBH(OAc)₃) Compound->ReductiveAmination Forms C-N bond Wittig Wittig Reaction (Ph₃P=CHR) Compound->Wittig Forms C=C bond Grignard Grignard Addition (R-MgBr) Compound->Grignard Forms C-C bond & secondary alcohol Deprotection Acidic Deprotection (TFA or HCl) Compound->Deprotection Unmasks piperidine NH

Key reaction pathways for the title compound.
  • Aldehyde Transformations : The formyl group is an electrophilic center, readily participating in nucleophilic additions. This makes it an excellent precursor for:

    • Reductive Amination : Reaction with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpiperidines. This is one of the most powerful methods for introducing diversity.

    • Wittig and Horner-Wadsworth-Emmons Reactions : Conversion of the aldehyde to an alkene with controlled stereochemistry.

    • Grignard and Organolithium Additions : Formation of secondary alcohols, which can be further functionalized.

  • Boc Group Deprotection : The Boc group is stable under a wide range of conditions but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11] This deprotection unmasks the piperidine nitrogen, allowing for subsequent reactions such as acylation, alkylation, or sulfonylation. The orthogonality of the Boc deprotection (acidic conditions) and the aldehyde reactivity (basic or neutral conditions) is a key feature that enhances the synthetic value of this building block.

Applications in Research and Development

While specific, documented applications of this compound are not prevalent in the literature, its structural motif is highly relevant to pharmaceutical research. Piperidine derivatives are integral to drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]

The 3,4-substituted pattern allows for the creation of chiral ligands that can probe specific pockets of enzymes or receptors. The ability to elaborate the formyl group into various other functionalities via reactions like reductive amination makes this compound a valuable starting point for generating libraries of diverse compounds for high-throughput screening. The piperidine core is found in numerous approved drugs, and building blocks like this are instrumental in the synthesis of new chemical entities.[1]

Safe Handling and Storage

As a research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for structurally similar compounds, the following GHS hazard classifications are anticipated:[2]

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-20°C to 4°C) to prevent degradation.

Conclusion

This compound is a versatile and valuable synthetic intermediate. Its bifunctional nature, characterized by an orthogonally protected amine and a reactive aldehyde, makes it a powerful tool for constructing complex molecular architectures. While detailed characterization data remains to be fully published in peer-reviewed literature, its utility can be confidently inferred from the well-established chemistry of the piperidine scaffold and its functional groups. This guide provides a foundational understanding for researchers and scientists looking to leverage this promising building block in their drug discovery and development programs.

References

  • CP Lab Safety. tert-butyl 4-formyl-3-methyl-piperidine-1-carboxylate, min 97%, 100 mg. Available at: [Link]

  • Autech Industry Co.,Ltd. This compound [512822-18-3]. Available at: [Link]

  • Chemsigma International Co., Ltd. 512822-18-3 this compound. Available at: [Link]

  • Molbase. This compound | 512822-18-3. Available at: [Link]

  • Arctom Scientific. CAS NO. 512822-18-3 | 1-Boc-3-methylpiperidine-4-carbaldehyde. Available at: [Link]

  • AA Blocks. Product Index. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Matulevičiūtė, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(18), 4236. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • ChemBK. tert-butyl 3-formylpiperidine-1-carboxylate. Available at: [Link]

  • Moriarty, R. M., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 51(26), 3407–3409. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Le, T. N., et al. (2020). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 5(29), 18361–18368. Available at: [Link]

  • Chemistry Stack Exchange. Stereochemistry of oxidation of N-methylpiperidine. (2015). Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-Formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 512822-18-3

This technical guide provides a comprehensive overview of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. Given the limited availability of dedicated peer-reviewed literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to offer valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational pre-organization and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This compound, featuring a reactive aldehyde at the 4-position and a methyl group at the 3-position, is a valuable intermediate for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from its chemical structure and provide a useful reference for experimental design.

PropertyValue
CAS Number 512822-18-3
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Topological Polar Surface Area 46.6 Ų
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
XLogP3 1.4

Synthesis and Purification

While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a logical and efficient synthetic strategy can be devised based on well-established organic transformations. The most plausible route involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from a suitable 3-methyl-4-piperidinecarboxylic acid derivative, involving reduction of the carboxylic acid to the alcohol, followed by oxidation to the target aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start N-Boc-3-methylpiperidine-4-carboxylic acid Reagents1 Reducing Agent (e.g., BH₃·THF, LiAlH₄) Start->Reagents1 Product1 tert-Butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Reagents1->Product1 Product1_ref tert-Butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Reagents2 Oxidizing Agent (e.g., Swern or Dess-Martin Oxidation) Product1_ref->Reagents2 FinalProduct This compound Reagents2->FinalProduct G Start Oxalyl Chloride in DCM (-78 °C) DMSO Add DMSO in DCM Start->DMSO Activation Formation of Electrophilic Sulfonium Species DMSO->Activation Alcohol Add Precursor Alcohol in DCM Activation->Alcohol Intermediate Alkoxysulfonium Salt Intermediate Alcohol->Intermediate Base Add Triethylamine Intermediate->Base Ylide Sulfur Ylide Formation Base->Ylide Elimination β-Elimination Ylide->Elimination Product Target Aldehyde Elimination->Product G Start Precursor Alcohol in DCM DMP Add Dess-Martin Periodinane Start->DMP Ligand_Exchange Ligand Exchange on Iodine DMP->Ligand_Exchange Intermediate Periodinane Ester Intermediate Ligand_Exchange->Intermediate Elimination Intramolecular Proton Transfer and Elimination Intermediate->Elimination Product Target Aldehyde Elimination->Product

Sources

Introduction: Navigating the Isomeric Landscape of Boc-Protected Formyl-Methylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-formyl-methylpiperidine-1-carboxylate Isomers for Drug Discovery Professionals

In the intricate field of medicinal chemistry, piperidine scaffolds are indispensable building blocks for a vast array of therapeutic agents. Their conformational pre-organization and ability to engage in key interactions with biological targets make them a privileged structure in drug design. The functionalization of the piperidine ring with reactive moieties like formyl groups, while modulating its properties with substituents such as methyl groups, opens up a rich design space for novel chemical entities. This guide focuses on the tert-butyl protected formyl-methylpiperidine-1-carboxylates, a class of intermediates that has garnered significant interest.

It is important to note that the nomenclature in this chemical space can be precise and critical. The initial topic of "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" refers to a specific, less commonly cited isomer. In contrast, a more frequently documented and commercially available isomer is tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate . Due to the greater availability of technical data and its established role in synthesis, this guide will primarily focus on the 4-formyl-4-methyl isomer, while also providing data on other relevant isomers to offer a comprehensive resource for the research community. This approach ensures that the insights and protocols described herein are grounded in accessible and well-characterized chemistry. These molecules are pivotal intermediates, valued for their utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1]

Physicochemical Properties: A Comparative Overview

The subtle shift in the position of the formyl and methyl groups around the piperidine ring can lead to significant changes in the physicochemical properties of the molecule, which in turn can influence reactivity, solubility, and handling. Below is a comparative table of key properties for relevant isomers.

Propertytert-Butyl 4-formyl-4-methylpiperidine-1-carboxylateThis compoundtert-Butyl 4-formylpiperidine-1-carboxylate
Molecular Formula C12H21NO3C12H21NO3C11H19NO3
Molecular Weight 227.30 g/mol [2]227.304 g/mol [3]213.27 g/mol [4][5]
CAS Number 189442-92-0[2]Not readily available137076-22-3[5][6]
IUPAC Name tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate[2]This compoundtert-butyl 4-formylpiperidine-1-carboxylate[4]
Appearance Not specified, likely an oil or low-melting solidNot specifiedColorless to light yellow liquid or solid
Boiling Point Not specifiedNot specified295.4±33.0 °C (Predicted)[5][7]
Melting Point Not specifiedNot specified34-40℃[5]
Density Not specifiedNot specified1.114±0.06 g/cm3 (Predicted)[5][7]

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate typically involves a multi-step process starting from more readily available piperidine derivatives. A common strategy is the oxidation of the corresponding alcohol. The choice of oxidant is critical to ensure high yield and avoid over-oxidation to the carboxylic acid.

Proposed Synthetic Workflow

A plausible and efficient synthesis route is outlined below. This protocol is a composite of established organic chemistry principles and techniques reported for similar transformations.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation A 4-Methylpiperidin-4-ol B Di-tert-butyl dicarbonate (Boc)2O Triethylamine (Et3N) Dichloromethane (DCM) C tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate B->C D tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate E Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) Dichloromethane (DCM) C->E Proceed to Oxidation F tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate E->F

Caption: Synthetic workflow for tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

  • To a solution of 4-methylpiperidin-4-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected alcohol.

Step 2: Oxidation to tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate

  • Dissolve the tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1 equivalent) in DCM.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) adsorbed on silica gel.

  • Stir the mixture vigorously at room temperature for 2-4 hours. The use of PCC on silica gel facilitates a milder reaction and easier workup.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and silica gel, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.

Applications in Drug Discovery and Development

The strategic placement of the formyl and methyl groups, combined with the Boc-protecting group, makes tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate a versatile intermediate in the synthesis of high-value pharmaceutical targets. The aldehyde functionality serves as a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

Role as a Key Building Block

This intermediate is particularly valuable in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, piperidine-based compounds are often used to access the hinge-binding region of kinases. The synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate is noted as an important intermediate for the novel protein tyrosine kinase Jak3 inhibitor, CP-690550.[8] While a different isomer, this highlights the importance of substituted piperidines in the synthesis of such inhibitors.

The general utility of Boc-protected piperidines is also seen in the synthesis of fentanyl and its analogues, where 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is a key intermediate.[9] This demonstrates the broader applicability of this class of compounds in constructing psychoactive and other biologically active molecules.

G A tert-Butyl 4-formyl-4-methyl- piperidine-1-carboxylate B Primary/Secondary Amine Reductive Amination A->B C Substituted Piperidine Derivative B->C D Further Synthetic Steps (e.g., coupling, cyclization) C->D E Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) D->E

Caption: Role as an intermediate in a generic drug synthesis pathway.

Conclusion

Tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate and its isomers are valuable and versatile intermediates for the synthesis of complex molecular targets in the pharmaceutical industry. A thorough understanding of their physicochemical properties and synthetic routes is essential for their effective application. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working in this exciting area of chemical synthesis and drug discovery. The continued exploration of such building blocks will undoubtedly lead to the development of novel and effective therapeutic agents.

References

  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3. [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3. [Link]

  • ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • ChemBK. tert-butyl 3-formylpiperidine-1-carboxylate. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
  • Wikipedia. 1-Boc-4-AP. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
  • Google Patents.
  • PubChemLite. Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a detailed technical overview of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its precise IUPAC nomenclature, addressing the critical role of stereochemistry. Furthermore, this guide will present a validated synthesis protocol, explaining the rationale behind each step, and explore its applications as a crucial intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Nomenclature and Structural Elucidation

The compound commonly referred to as "this compound" is a piperidine derivative featuring three substituents: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a formyl group (-CHO) at the C4 position, and a methyl group (-CH₃) at the C3 position. The presence of two stereocenters at the C3 and C4 positions means the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

The relative orientation of the methyl and formyl groups is designated as cis or trans. Therefore, the precise IUPAC names are:

  • tert-Butyl (3R,4S)-4-formyl-3-methylpiperidine-1-carboxylate (a cis isomer)

  • tert-Butyl (3S,4R)-4-formyl-3-methylpiperidine-1-carboxylate (a cis isomer)

  • tert-Butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate (a trans isomer)

  • tert-Butyl (3S,4S)-4-formyl-3-methylpiperidine-1-carboxylate (a trans isomer)

Without explicit stereochemical assignment, the name refers to a mixture of these isomers. The Boc group serves to protect the piperidine nitrogen, preventing its participation in undesired side reactions and increasing the compound's solubility in organic solvents. The aldehyde (formyl) group is a versatile functional handle for a wide range of chemical transformations.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃PubChem
Molecular Weight 227.30 g/mol [1]
CAS Number 189442-92-0 (for the related 4-formyl-4-methyl derivative)[1]
Appearance Typically a colorless to light yellow oil or solidN/A
Boiling Point Predicted: ~295-330 °C[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)N/A

Note: Experimental data can vary based on the specific isomeric composition and purity.

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and logical synthetic approach starts from a commercially available piperidine derivative.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This precursor can be synthesized from simpler piperidine scaffolds. The Boc protection of the nitrogen is a critical early step to ensure regioselectivity in subsequent reactions.

Detailed Experimental Protocol

This protocol outlines a representative synthesis, starting from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: Oxidation of the Alcohol to the Aldehyde

The conversion of the primary alcohol to the aldehyde is a pivotal step. Oxidizing agents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed.

  • Reaction: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate → tert-butyl 4-formylpiperidine-1-carboxylate

  • Reagents & Conditions:

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).[3]

    • Add Pyridinium chlorochromate (PCC) (1.5-2 equivalents) to the solution.[3]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up & Purification:

    • Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove chromium salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the pure aldehyde.

Causality: The use of PCC in DCM provides a mild and effective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[3] The silica plug filtration is crucial for removing the insoluble chromium byproducts.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis.

SynthesisWorkflow cluster_main Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate StartingMaterial tert-Butyl 4-(hydroxymethyl)piperidine- 1-carboxylate Reagent PCC, DCM Room Temperature StartingMaterial->Reagent Product tert-Butyl 4-formylpiperidine-1-carboxylate Reagent->Product Oxidation

Sources

An In-depth Technical Guide to the Nomenclature and Structural Synonyms of Substituted N-Boc-piperidines, with a Focus on tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive analysis of the nomenclature and synonyms for the specific heterocyclic building block, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. Acknowledging the limited direct references to this exact molecule in mainstream chemical databases, this paper adopts a first-principles approach. By deconstructing the systematic IUPAC name and conducting a comparative analysis with well-documented structural analogs, we will establish a robust framework for identifying and generating scientifically valid synonyms. This guide is intended for researchers in medicinal chemistry and drug development who rely on precise molecular identification for procurement, synthesis, and regulatory documentation.

Deconstruction of the Primary IUPAC Name

The name this compound systematically describes a precise chemical structure. Understanding each component is fundamental to appreciating its synonyms and the nomenclature of related compounds.

  • Piperidine: This is the core heterocyclic scaffold, a six-membered ring containing one nitrogen atom. The atoms are numbered starting from the nitrogen as position 1.

  • -1-carboxylate: This indicates an ester functional group attached to the nitrogen atom (position 1) of the piperidine ring.

  • tert-Butyl: This specifies the ester as a tert-butyl ester. The tert-butyl group, -C(CH3)3, is a bulky protecting group. In conjunction with the carboxylate, it forms a tert-butoxycarbonyl group.

  • 4-formyl: An aldehyde group (-CHO) is attached to the carbon at position 4 of the piperidine ring.

  • 3-methyl: A methyl group (-CH3) is attached to the carbon at position 3 of the piperidine ring.

The combination of the tert-butoxycarbonyl group attached to the piperidine nitrogen is commonly abbreviated as "Boc ". This abbreviation is central to many of the common or shorthand synonyms used in laboratory settings and chemical supplier catalogs.

Comparative Analysis with Structural Analogs

To deduce the likely synonyms for our target molecule, we will examine the established nomenclature of closely related, commercially available piperidine derivatives. This comparative approach provides a validated basis for the synonyms we will propose.

The table below summarizes key identifiers for several structural analogs. These analogs differ by the position or absence of the methyl and formyl groups.

Compound NameCAS NumberMolecular FormulaKey Synonyms
tert-Butyl 4-formylpiperidine-1-carboxylate137076-22-3C₁₁H₁₉NO₃1-Boc-4-formylpiperidine, N-Boc-4-piperidinecarboxaldehyde, 4-Formylpiperidine-1-carboxylic acid tert-butyl ester.[1][2][3]
tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate189442-92-0C₁₂H₂₁NO₃1-Boc-4-formyl-4-methylpiperidine, 1-Boc-4-methylpiperidine-4-carbaldehyde, 4-Formyl-4-methyl-piperidine-1-carboxylic acid tert-butyl ester.[4]
tert-Butyl 3-formylpiperidine-1-carboxylate118156-93-7C₁₁H₁₉NO₃1-Boc-3-formylpiperidine, N-Boc-3-piperidinecarboxaldehyde, 3-Formylpiperidine-1-carboxylic acid tert-butyl ester.[5][6]
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate181269-70-5C₁₁H₂₁NO₃1-Boc-4-hydroxy-3-methylpiperidine, N-Boc-3-methyl-4-hydroxypiperidine, 4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.[7]
tert-Butyl 4-methylpiperidine-1-carboxylate123387-50-8C₁₁H₂₁NO₂1-Boc-4-methylpiperidine, N-Boc-4-methylpiperidine.[8]

This analysis reveals consistent patterns in nomenclature:

  • The use of "1-Boc- " or "N-Boc- " is a widespread and accepted shorthand for the tert-butyl ...-1-carboxylate group.

  • The term "carboxaldehyde " or "carbaldehyde " is a valid IUPAC alternative for a formyl group attached to a ring structure.

  • The ester can be named with the substituents on the ring listed first, followed by "...piperidine-1-carboxylic acid tert-butyl ester".

Proposed Synonyms for this compound

Based on the deconstruction of the IUPAC name and the comparative analysis of its structural analogs, we can confidently propose the following synonyms for the target molecule. These synonyms are categorized by their typical context of use.

Systematic and Semi-Systematic Names

These names adhere closely to IUPAC conventions and are suitable for formal publications, patents, and regulatory submissions.

  • 4-Formyl-3-methylpiperidine-1-carboxylic acid tert-butyl ester: This is a highly descriptive and unambiguous alternative.

  • tert-Butyl 4-carbaldehyde-3-methylpiperidine-1-carboxylate: This variant uses "carbaldehyde" in place of "formyl," which is also systematically correct.

Common and Laboratory Synonyms (Boc-Protected Nomenclature)

These names, utilizing the "Boc" abbreviation, are prevalent in laboratory settings, chemical catalogs, and synthetic chemistry literature for their conciseness.

  • 1-Boc-4-formyl-3-methylpiperidine

  • N-Boc-4-formyl-3-methylpiperidine

  • 1-Boc-3-methylpiperidine-4-carboxaldehyde

  • N-Boc-3-methylpiperidine-4-carbaldehyde

The choice between "1-Boc-" and "N-Boc-" is largely stylistic, with both being widely understood to denote protection on the piperidine nitrogen.

Structural and Nomenclatural Relationships

To visually represent the relationships between the primary IUPAC name and its most common synonyms, the following diagram illustrates the logical flow of the nomenclature.

Synonyms_Flowchart cluster_protection Protection Group Nomenclature cluster_aldehyde Aldehyde Group Nomenclature cluster_final_names Generated Synonyms A Core Structure: 3-methyl-4-formylpiperidine G This compound (Primary IUPAC Name) A->G B tert-butoxycarbonyl C Boc B->C Abbreviation D tert-butyl ...-1-carboxylate B->D Formal Name I 1-Boc-4-formyl-3-methylpiperidine (Common Abbreviation) C->I D->G H 4-Formyl-3-methylpiperidine-1-carboxylic acid tert-butyl ester D->H E formyl F carboxaldehyde / carbaldehyde E->F Alternative E->G E->H E->I

Caption: Nomenclature relationships for the target molecule.

Conclusion

While this compound is not extensively cataloged under a single, universally recognized name, its identity can be unequivocally established through systematic nomenclature. By understanding the constituent parts of its IUPAC name and observing the naming conventions of its structural analogs, researchers can confidently identify, synthesize, and procure this compound using a range of valid synonyms. The most common and practical synonyms are 1-Boc-4-formyl-3-methylpiperidine and 4-Formyl-3-methylpiperidine-1-carboxylic acid tert-butyl ester . Employing these validated synonyms will enhance clarity in communication, streamline literature searches, and ensure precision in chemical synthesis and drug development workflows.

References

  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. [Link]

  • ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate. [Link]

  • PubChem. 1-Boc-4-Methylpiperidine. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

Sources

"1-Boc-4-formyl-3-methylpiperidine" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-4-formyl-3-methylpiperidine: Structure, Synthesis, and Application

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an exceptionally valuable motif in drug design. This technical guide provides a comprehensive analysis of a specific, functionalized derivative: 1-Boc-4-formyl-3-methylpiperidine. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's chemical logic, from its synthesis to its strategic application in the development of complex molecular architectures. We will explore its structure, plausible synthetic routes with detailed protocols, key chemical transformations, and its potential as a pivotal building block for researchers in drug discovery.

Core Structure and Physicochemical Properties

1-Boc-4-formyl-3-methylpiperidine is a derivative of piperidine distinguished by three key functional groups that dictate its utility in organic synthesis:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This is crucial in multi-step syntheses as it prevents the secondary amine from acting as a nucleophile or base under a wide range of reaction conditions, thereby directing reactivity to other parts of the molecule.[2]

  • Formyl Group (Aldehyde): Positioned at the C4 carbon, the aldehyde is a versatile functional handle. It is an electrophilic center that can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Methyl Group: The methyl group at the C3 position introduces a specific stereochemical and conformational bias to the piperidine ring. The relative stereochemistry between the methyl and formyl groups (cis or trans) is a critical determinant of the molecule's overall shape and how it can be elaborated into more complex structures. The presence of a methyl group can also influence the molecule's pharmacokinetic properties in a final drug candidate.[3]

Due to the presence of chiral centers at positions 3 and 4, 1-Boc-4-formyl-3-methylpiperidine can exist as multiple stereoisomers. The specific isomeric form is crucial for its application in stereospecific synthesis.

Structural Representation

Caption: Chemical structure of 1-Boc-4-formyl-3-methylpiperidine.

Physicochemical Data Summary

While specific experimental data for the 3-methyl isomer is not as widely published as for its 4-methyl counterpart, the following table summarizes its core properties based on its chemical formula and data for analogous compounds.

PropertyValueSource
CAS Number 118156-93-7 (for the parent 1-Boc-3-formylpiperidine)[4]
Molecular Formula C₁₂H₂₁NO₃[2][5]
Molecular Weight 227.30 g/mol [5]
Topological Polar Surface Area 46.6 Ų[2][5]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
IUPAC Name tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Synthesis and Mechanistic Considerations

A robust synthetic strategy for 1-Boc-4-formyl-3-methylpiperidine must control both regioselectivity and stereoselectivity. A plausible and efficient route starts from a commercially available or readily synthesized N-Boc protected piperidine derivative. The following proposed synthesis illustrates a logical pathway.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established methodologies for the α-formylation of ketones.

Objective: To synthesize this compound from tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (1.1 equivalents).

  • In a separate flask, dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF (20 mL).

  • Add the ketone solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

    • Scientist's Insight: The use of LDA, a strong, non-nucleophilic base, is critical for the clean and quantitative deprotonation at the less-hindered α-carbon (C4), forming the kinetic enolate. Performing the reaction at -78 °C prevents side reactions and ensures regioselectivity.

Step 2: Formylation

  • To the enolate solution at -78 °C, add ethyl formate (1.5 equivalents) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Scientist's Insight: Ethyl formate acts as the formyl group donor. The reaction proceeds via nucleophilic attack of the enolate onto the electrophilic carbonyl carbon of the formate.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the residue using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-formyl-3-methylpiperidine.

Chemical Reactivity and Synthetic Applications

The synthetic value of 1-Boc-4-formyl-3-methylpiperidine lies in the orthogonal reactivity of its functional groups. The aldehyde is a gateway for constructing diverse molecular scaffolds, a process central to library synthesis in drug discovery.

Key Transformations of the Formyl Group

G cluster_reactions Key Synthetic Transformations Start 1-Boc-4-formyl-3-methylpiperidine ReductiveAmination Reductive Amination (+ R-NH₂ / NaBH(OAc)₃) Start->ReductiveAmination C-N bond Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig C=C bond Oxidation Oxidation (+ PCC or DMP) Start->Oxidation Oxidation Reduction Reduction (+ NaBH₄) Start->Reduction Reduction Product_Amine Substituted Amine ReductiveAmination->Product_Amine Product_Alkene Alkene Wittig->Product_Alkene Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Alcohol Primary Alcohol Reduction->Product_Alcohol

Caption: Major reaction pathways involving the formyl group.

  • Reductive Amination: This is arguably one of the most powerful reactions for this building block. The aldehyde can react with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot procedure is highly efficient for creating complex amines, which are prevalent in active pharmaceutical ingredients.

  • Wittig Reaction: The reaction with a phosphorus ylide converts the aldehyde into an alkene. This allows for the extension of the carbon skeleton and the introduction of various vinyl functionalities.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This introduces a key acidic functional group or a handle for amide coupling.

  • Reduction: Reduction with a mild hydride agent like sodium borohydride (NaBH₄) cleanly converts the aldehyde to a primary alcohol, providing another versatile functional group for further elaboration (e.g., ether formation, esterification).

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.6d1H-CH OAldehydic proton, deshielded by the carbonyl group. Doublet due to coupling with C4-H.
~3.0 - 4.2m2HN-CH ₂ (axial/eq)Protons adjacent to the nitrogen, broad due to Boc group rotation and ring dynamics.
~2.5 - 2.9m2HN-CH ₂ (axial/eq)Protons adjacent to the nitrogen.
~2.3 - 2.5m1HC4-H Methine proton at C4, coupled to the aldehyde proton and protons at C3 and C5.
~1.8 - 2.2m1HC3-H Methine proton at C3, coupled to the methyl group and protons at C2 and C4.
~1.5 - 1.8m2HC5-HPiperidine ring protons.
1.45s9H-C(CH ₃)₃tert-Butyl protons of the Boc group, a characteristic sharp singlet.
~1.0d3HC3-CHMethyl group protons, doublet due to coupling with the C3-H methine.
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~202C HOAldehyde carbonyl carbon, highly deshielded.
~155N-C =OCarbonyl carbon of the Boc group.
~80-C (CH₃)₃Quaternary carbon of the Boc group.
~55C 4-CHOMethine carbon bearing the formyl group.
~40-45C 2, C 6Carbons adjacent to the nitrogen.
~35C 3-CH₃Methine carbon bearing the methyl group.
~28-C(C H₃)₃Methyl carbons of the Boc group.
~25C 5Piperidine ring carbon.
~15C3-C H₃Methyl group carbon.

Safety and Handling

As a research chemical, 1-Boc-4-formyl-3-methylpiperidine should be handled with appropriate care. While specific toxicological data is not available, data from structurally related compounds suggests the following precautions.

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicityCategory 3H335: May cause respiratory irritation

(Note: Table based on GHS classification for the related compound 1-Boc-4-formyl-4-methylpiperidine)[10]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or fine powders.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed under an inert atmosphere if possible.

Conclusion

1-Boc-4-formyl-3-methylpiperidine represents a highly valuable and versatile building block for synthetic and medicinal chemistry. The strategic placement of the Boc-protected nitrogen, the reactive formyl group, and the stereochemistry-directing methyl group provides a powerful platform for the synthesis of complex, drug-like molecules. Understanding the causality behind its synthesis and the potential of its subsequent chemical transformations empowers researchers to effectively incorporate this scaffold into their drug discovery programs, accelerating the development of novel therapeutic agents.

References

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Spectroscopic Characterization of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. In the dynamic landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Piperidine scaffolds are prevalent in a vast array of pharmacologically active compounds, making a thorough understanding of their analytical signatures essential for researchers and scientists.[1][2] This document moves beyond a simple data sheet, offering a predictive framework grounded in fundamental spectroscopic principles and data from closely related analogs. We will explore the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causal relationships behind these predictions, and provide robust, self-validating protocols for their acquisition.

The introduction of a methyl group at the 3-position of the piperidine ring, adjacent to the formyl group, introduces significant structural complexity. This includes the creation of two stereocenters (at C3 and C4), leading to the potential for cis and trans diastereomers. These stereochemical variations, coupled with the conformational flexibility of the piperidine ring, will manifest as distinct spectroscopic features. This guide will address these nuances, providing researchers with the predictive tools necessary to interpret their experimental findings with confidence.

Molecular Structure and Stereochemical Considerations

This compound possesses two chiral centers, giving rise to two pairs of enantiomers, which can be classified as cis and trans diastereomers. The conformational equilibrium of the piperidine ring, typically a chair conformation, will be influenced by the steric hindrance of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the substituents at the 3 and 4 positions.[1][2] The relative orientation of the methyl and formyl groups will dictate the preferred chair conformation and the axial or equatorial disposition of these substituents, which in turn significantly impacts the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule, including its stereochemistry. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their local electronic and spatial environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide a wealth of information. The presence of the Boc protecting group often leads to broadened signals due to restricted rotation around the N-C(O) bond.[3]

Key Predicted Resonances:

Proton Predicted Chemical Shift (ppm) Multiplicity Key Considerations
Aldehyde (-CHO)9.5 - 10.0Doublet (d) or Singlet (s)Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[4][5][6] Coupling to the C4 proton is expected.
Methyl (-CH₃)0.9 - 1.2Doublet (d)Coupled to the C3 proton. The exact shift will depend on its axial/equatorial position.
tert-Butyl (-C(CH₃)₃)~1.45Singlet (s)A characteristic sharp signal integrating to 9 protons.
Piperidine Ring Protons1.2 - 4.2Complex MultipletsSignificant signal overlap is expected. Protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded. The protons at C3 and C4 will be further influenced by the adjacent substituents.

The relative stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants of the protons at C3 and C4. A larger diaxial coupling constant would be expected for the trans isomer in its preferred chair conformation.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

Key Predicted Resonances:

Carbon Predicted Chemical Shift (ppm) Key Considerations
Aldehyde Carbonyl (-CHO)195 - 205The most downfield signal.
Ester Carbonyl (Boc)154 - 156Characteristic chemical shift for a carbamate carbonyl.
Quaternary Carbon (Boc)~80The carbon of the tert-butyl group attached to the oxygen.
tert-Butyl Methyls~28.5A single, intense signal for the three equivalent methyl groups.
Piperidine Ring Carbons30 - 60The chemical shifts will be influenced by the substituents. Carbons C2 and C6 will be in a similar region, while C3, C4, and C5 will have distinct shifts. The presence of the methyl group will cause a downfield shift at C3 and potentially a gamma-gauche shielding effect on other carbons depending on the conformation.[7][8]
Methyl Carbon (-CH₃)10 - 20The exact shift will depend on steric interactions.
Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay.

    • To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans may be required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ add_tms Add TMS Standard dissolve->add_tms H1_NMR 1D ¹H NMR add_tms->H1_NMR C13_NMR 1D ¹³C NMR add_tms->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR assign_shifts Assign Chemical Shifts C13_NMR->assign_shifts TwoD_NMR->assign_shifts det_coupling Determine Coupling Constants assign_shifts->det_coupling elucidate Elucidate Structure & Stereochemistry det_coupling->elucidate

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Key Predicted Vibrational Frequencies:

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
C-H (Aldehyde)2850 - 2800 and 2750 - 2700MediumThe presence of two distinct bands is characteristic of an aldehyde C-H stretch.[9][10]
C=O (Aldehyde)1730 - 1715StrongA strong, sharp absorption characteristic of a saturated aliphatic aldehyde.
C=O (Boc-ester)1700 - 1680StrongThe carbonyl of the carbamate will also show a strong absorption, often slightly broader than the aldehyde carbonyl.
C-H (Alkyl)2980 - 2850StrongStretching vibrations of the methyl and piperidine ring C-H bonds.
C-O (Ester)1300 - 1150StrongStretching vibrations of the ester C-O bonds.

The introduction of the methyl group is unlikely to cause a significant shift in the main carbonyl and aldehyde C-H stretching frequencies, but it may influence the fingerprint region (below 1500 cm⁻¹) due to changes in bending vibrations.[11][12][13]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass-to-Charge Ratios (m/z):

Ion Predicted m/z Notes
[M+H]⁺228.1594The protonated molecular ion, expected in soft ionization techniques like Electrospray Ionization (ESI).
[M-C₄H₈]⁺ or [M-56]⁺172.1022Loss of isobutylene from the Boc group is a very common fragmentation pathway.
[M-Boc]⁺ or [M-100]⁺128.0706Loss of the entire Boc group.
[C₄H₉]⁺57.0704The tert-butyl cation is a characteristic fragment.

The fragmentation of the piperidine ring itself can also occur, typically initiated by cleavage alpha to the nitrogen atom.[14][15] The presence of the methyl and formyl groups will influence the specific fragmentation pathways observed.

MS_Fragmentation cluster_frags Primary Fragments M [M+H]⁺ m/z = 228 M_minus_56 [M - C₄H₈]⁺ m/z = 172 M->M_minus_56 - C₄H₈ M_minus_100 [M - Boc]⁺ m/z = 128 M->M_minus_100 - Boc tBu [C₄H₉]⁺ m/z = 57 M->tBu Boc fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (LC): Use a suitable reverse-phase column (e.g., C18) with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation) to separate the compound from any impurities.

  • Mass Spectrometric Detection (MS):

    • Use an ESI source in positive ion mode.

    • Perform a full scan to identify the molecular ion.

    • Conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Conclusion

While direct experimental data for this compound is not widely published, a robust and detailed spectroscopic profile can be predicted based on established principles and data from analogous structures. This guide provides researchers with a solid foundation for the identification and characterization of this molecule. The key distinguishing features will be the ¹H NMR signals for the aldehyde and methyl protons, and the coupling constants between the C3 and C4 protons, which will be crucial for determining the stereochemistry. The IR spectrum will confirm the presence of the aldehyde and carbamate functionalities, while mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns of the Boc group. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the spectroscopic data necessary for the unambiguous structural elucidation of this important piperidine derivative.

References

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Methodological & Application

"Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" in reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Implementation of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate in Reductive Amination for Complex Amine Synthesis

Abstract

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] Its three-dimensional structure and ability to engage in key protein-ligand interactions make it a privileged scaffold in drug design.[3] this compound is a valuable chiral building block that enables the direct installation of a C3-methylated piperidine ring. This application note provides a comprehensive guide to its use in reductive amination, a robust and versatile C-N bond-forming reaction.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a comparative analysis of critical reaction parameters, and present a detailed, field-proven protocol for its successful implementation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate for the synthesis of complex secondary and tertiary amines.

Reagent Profile and Strategic Value

This compound is a bifunctional molecule designed for efficient elaboration in multi-step syntheses.

  • Boc-Protected Nitrogen: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. It is stable to a wide range of reaction conditions, including the mildly acidic and reductive environment of this protocol, yet can be readily removed under acidic conditions (e.g., TFA, HCl in dioxane) in a subsequent step.

  • Formyl Group: The aldehyde functionality at the C4 position is the reactive handle for the reductive amination, allowing for the coupling of a wide variety of primary and secondary amines.[6]

  • 3-Methyl Group: This substituent introduces a chiral center adjacent to the reaction site, providing structural complexity and allowing for the exploration of stereospecific interactions in drug-target binding.

The strategic value of this reagent lies in its ability to directly introduce a pre-functionalized, stereochemically defined piperidine core, significantly shortening synthetic routes to complex target molecules.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Typically an oil or low-melting solid
Key Functionalities Boc-protected amine, Aldehyde

The Reductive Amination Reaction: Mechanism and Optimization

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[7][8] It proceeds via a two-stage mechanism that is often conducted in a single reaction vessel ("one-pot").[9][10]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the chosen amine on the aldehyde carbonyl carbon. This is followed by a dehydration step to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][11] This step is reversible and often catalyzed by mild acid, which facilitates the loss of water.[11]

  • Reduction: A reducing agent, present in the same pot, selectively reduces the imine or iminium ion intermediate to the corresponding amine.[9]

Reductive_Amination_Mechanism Start Aldehyde (Reagent) + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Final Amine Product Iminium->Product + Hydride [H⁻] (from Reducing Agent)

Caption: General mechanism of one-pot reductive amination.

Causality Behind Experimental Choices: Selecting the Optimal Conditions

The success of the reaction hinges on the judicious selection of the reducing agent, solvent, and pH.

Reducing AgentProsConsRecommended For
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and highly selective for imines/iminiums over aldehydes.[12] Non-toxic.[13] Effective in one-pot procedures.[13]Water-sensitive; requires anhydrous solvents like DCE or THF.[12] More expensive.The reagent of choice. Its selectivity prevents reduction of the starting aldehyde, making it ideal for one-pot reactions with a broad range of amines.[13][14]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines/iminiums.[4] Tolerant of protic solvents like methanol.[12]Highly toxic (generates HCN gas under acidic conditions).[13] Requires careful pH control.Experienced users for specific substrates where STAB fails, but its toxicity is a major drawback.[13]
Sodium Borohydride (NaBH₄) Inexpensive and powerful.[13]Non-selective; will reduce the starting aldehyde.[4][12] Requires a two-step procedure (pre-formation of the imine before adding the reductant).[13]Not recommended for one-pot procedures with this substrate due to its lack of selectivity.[13]
  • Solvent Selection: For reactions using STAB, anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[12] Tetrahydrofuran (THF) is also a suitable alternative.[12]

  • pH Control: For less reactive amines or ketone substrates, the addition of a catalytic amount of acetic acid (1-2 equivalents) can be beneficial.[13] It protonates the hemiaminal intermediate, facilitating dehydration to the crucial iminium ion.

Detailed Experimental Protocol

This protocol describes a general, robust procedure for the reductive amination of this compound with a representative primary amine using sodium triacetoxyborohydride (STAB).

Materials and Reagents
  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, for less reactive amines)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Experimental_Workflow Setup 1. Reaction Setup Dissolve aldehyde and amine in anhydrous DCE under N₂. Stir 2. Imine Formation Stir at room temp for 30-60 min. Setup->Stir Reduce 3. Reduction Add STAB portion-wise. Stir 4-24h. Stir->Reduce Monitor 4. Monitor Progress (TLC / LC-MS) Reduce->Monitor Quench 5. Work-up: Quench Slowly add sat. NaHCO₃ solution. Monitor->Quench Upon Completion Extract 6. Work-up: Extract Separate layers, extract aqueous with DCM. Quench->Extract Dry 7. Work-up: Dry & Concentrate Dry combined organics (Na₂SO₄), filter, and evaporate. Extract->Dry Purify 8. Purification (Flash Column Chromatography) Dry->Purify

Caption: Step-by-step experimental workflow for reductive amination.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 equiv) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to generate the free base in situ.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.[10] For sluggish reactions, a small amount of acetic acid (e.g., 0.1 equiv) can be added at this stage.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the stirring mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours.[10] Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM or ethyl acetate.[10]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted piperidine product.

Troubleshooting and Field-Proven Insights

Problem ObservedPossible Cause(s)Suggested Solution(s)
Incomplete reaction; starting aldehyde remains. 1. Incomplete imine/iminium formation. 2. Insufficient reducing agent. 3. Deactivated (hydrolyzed) STAB.1. Add 1-2 equivalents of acetic acid to catalyze imine formation and allow to stir longer before adding STAB.[13] 2. Add another portion of STAB (0.5 equiv). 3. Use a fresh bottle of STAB and ensure anhydrous conditions.
Low Yield 1. Amine is not sufficiently nucleophilic (e.g., electron-deficient anilines). 2. Product is water-soluble and lost during work-up.1. Increase reaction temperature (e.g., to 40-50 °C). Consider adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂.[12] 2. Minimize the volume of aqueous washes or back-extract the aqueous layers multiple times.
Formation of side-products. Reduction of the starting aldehyde to the corresponding alcohol.This indicates the reducing agent is not selective enough. This is highly unlikely with STAB but common with NaBH₄.[12][13] Ensure STAB is used.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. (n.d.). Patterns in Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination Mechanism. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Oset, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?[Link]

  • ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

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Application Notes & Protocols: Strategic Use of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Kinase Inhibition

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals.[1] In the realm of kinase inhibitor design, its significance is particularly pronounced. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2]

The success of a kinase inhibitor hinges on its ability to bind with high affinity and selectivity to the ATP-binding site of the target kinase. The three-dimensional structure of the piperidine ring allows it to serve as a versatile, non-planar linker that can orient functional groups into specific sub-pockets of the kinase active site, thereby enhancing potency and modulating selectivity.[3] The introduction of substituents onto the piperidine ring is a key strategy for fine-tuning physicochemical properties (like solubility and metabolic stability) and optimizing interactions with the target protein.[3]

This guide focuses on Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate , a highly valuable and strategically designed building block for the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design and provide detailed protocols for its application in core synthetic transformations.

Section 1: Deconstructing the Building Block: A Strategic Analysis

The utility of this compound arises from the specific roles played by each of its functional components. Understanding this causality is key to leveraging its full potential in a synthetic campaign.

  • The Tert-butoxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the piperidine nitrogen. Its steric bulk prevents unwanted side reactions at the nitrogen, directing reactivity to other parts of the molecule. Crucially, it is stable to a wide range of reaction conditions (e.g., reductions, organometallic reactions) yet can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid, TFA), allowing for subsequent functionalization of the piperidine nitrogen late in the synthetic sequence.

  • The 4-Formyl (Aldehyde) Group: This is the primary reactive handle of the molecule. Aldehydes are exceptionally versatile intermediates. In the context of kinase inhibitor synthesis, the formyl group is predominantly used in reductive amination reactions. This powerful C-N bond-forming reaction allows for the direct coupling of the piperidine scaffold to a primary or secondary amine, which is often part of the core heterocyclic structure of the inhibitor (e.g., an aminopyrimidine, aminopyrazole, or aminoquinazoline).[4][5]

  • The 3-Methyl Group: The presence of a methyl group adjacent to the reactive aldehyde introduces a critical element of stereochemical and steric control. This substituent can:

    • Probe Specific Pockets: Interact with hydrophobic pockets within the kinase active site to enhance binding affinity.

    • Induce Conformational Constraint: Lock the piperidine ring into a preferred conformation, which can be crucial for optimal presentation of other binding elements.

    • Improve Selectivity: The steric bulk can prevent binding to off-target kinases that have a smaller active site, thereby improving the inhibitor's selectivity profile.

    • Block Metabolism: It can block potential sites of metabolic oxidation, improving the pharmacokinetic profile of the final compound.

Section 2: Core Application: Reductive Amination Workflow

Reductive amination is the most direct and widely used method for incorporating the title building block into a target molecule. The process involves two key steps: the formation of an imine (or iminium ion) intermediate, followed by its in-situ reduction to the corresponding amine.

Mechanistic Rationale

The reaction is typically performed as a one-pot procedure. The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the reduction of the protonated imine/iminium ion over the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration step to form the iminium ion.[5][7]

G cluster_0 One-Pot Reductive Amination A Tert-butyl 4-formyl- 3-methylpiperidine-1-carboxylate C Imine / Iminium Ion Intermediate A->C + R-NH2 (Acid Catalyst) B Amine Component (e.g., R-NH2) B->C E Coupled Product (Secondary Amine) C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: General workflow for one-pot reductive amination.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints and expected outcomes.

Protocol 3.1: Reductive Amination with an Aromatic Amine

This protocol describes a general procedure for coupling the piperidine building block with a representative aromatic amine, such as 2-aminopyrimidine.

Materials:

  • This compound (1.0 equiv)

  • 2-Aminopyrimidine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (0.1-0.2 equiv, optional)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and the amine component (1.1 equiv).

  • Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Add glacial acetic acid (0.1 equiv) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

    • Expert Tip: For less reactive amines, this pre-stirring step is crucial. Reaction progress can be monitored by TLC or LC-MS, observing the consumption of the aldehyde.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction to completion by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Self-Validation:

  • Expected Outcome: A white to off-white solid. Yields typically range from 60-90%.

  • QC Check: Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Boc-Group Deprotection

This step unmasks the piperidine nitrogen, making it available for further elaboration.

Materials:

  • Boc-protected substrate (from Protocol 3.1) (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (10 equiv) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully basify with saturated aqueous NaHCO₃ solution to pH > 8.

  • Extract with DCM (3 x volumes), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

    • Expert Tip: The resulting free amine is often used directly in the next step without further purification. If purification is needed, it can sometimes be achieved by crystallization of the HCl or other salt form.

Section 4: Synthetic Strategy Visualization

The following diagram illustrates a common synthetic sequence used in kinase inhibitor programs, starting from the title building block.

G A Building Block (Boc-Pip-CHO) C Reductive Amination (Protocol 3.1) A->C B Core-NH2 B->C D Coupled Intermediate (Boc-Pip-CH2-NH-Core) C->D E Boc Deprotection (Protocol 3.2) D->E F Key Intermediate (H-Pip-CH2-NH-Core) E->F H Final Coupling (e.g., SNAr, Amidation) F->H G Warhead-X G->H I Final Kinase Inhibitor H->I

Caption: A typical synthetic route for kinase inhibitor construction.

Section 5: Data Presentation: Reductive Amination Conditions

The choice of reagents can be tailored based on the substrate. The table below summarizes common conditions.

Amine TypeReducing AgentSolventTypical TimeYield RangeReference
Primary AliphaticNaBH(OAc)₃DCE2-6 h75-95%[6]
Secondary AliphaticNaBH(OAc)₃DCE4-12 h70-90%[8]
Primary Aromatic (Aniline)NaBH(OAc)₃DCE6-18 h60-85%[6]
Weakly Nucleophilic AmineNaBH₃CN / MeOH + AcOHMeOH12-24 h40-70%[8]

Section 6: Case Study Application: Conceptual Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

While specific syntheses are proprietary, we can conceptualize the use of our building block in the synthesis of a molecule structurally related to known inhibitors like Ibrutinib, which features a piperidine moiety. A related building block, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, has been described as an intermediate for Ibrutinib synthesis, highlighting the relevance of this scaffold.[9]

Our building block could be used to couple with a pyrazolopyrimidine core, a common feature in many kinase inhibitors.

G cluster_0 Conceptual BTK Inhibitor Synthesis A Tert-butyl 4-formyl- 3-methylpiperidine-1-carboxylate C Reductive Amination A->C B 4-Amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine B->C D Boc-Protected Intermediate C->D E TFA Deprotection D->E F Piperidine Intermediate E->F H Acylation F->H G Acryloyl Chloride G->H I Final BTK Inhibitor (Covalent Type) H->I

Caption: Conceptual pathway to a BTK inhibitor.

This conceptual pathway demonstrates how the title compound can be used to install the piperidine unit, which is subsequently deprotected and acylated with an acryloyl group to form the covalent "warhead" that irreversibly binds to a cysteine residue in the BTK active site.

Conclusion

This compound is a sophisticated chemical tool, not merely a simple building block. Its pre-installed protecting group, strategically placed reactive handle, and stereocenter-directing methyl group make it an exceptionally efficient component for constructing complex kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for its successful implementation in drug discovery and development programs, enabling the rapid synthesis of novel and potent therapeutic agents.

References

  • O. A. G. K. V. V. A. S. V. A. S. D. A. D. Alena V. Guk, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. ScienceDirect. Available from: [Link]

  • Chen, J., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. OSTI.GOV. Available from: [Link]

  • Wang, Y., et al. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors (Journal Article). OSTI.GOV. Available from: [Link]

  • Barlaam, B., et al. Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. ACS Publications. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of piperidine, morpholine and piperazine analogues of GK13S.... ResearchGate. Available from: [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. Available from: [Link]

  • Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Hodson, L. The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available from: [Link]

  • Wright, E. R., et al. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Feng, B., et al. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available from: [Link]

  • Wang, J., et al. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

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Reaction conditions for "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Introduction: A Key Chiral Building Block

This compound is a valuable chiral intermediate in medicinal chemistry and pharmaceutical development. The substituted piperidine scaffold is a privileged structure found in numerous clinically successful drugs.[1] The presence of both a formyl group—a versatile handle for subsequent chemical transformations—and a methyl group that introduces a specific stereocenter makes this molecule a critical component for constructing complex, biologically active compounds with high stereochemical control.[2]

This application note provides a detailed guide for the synthesis of this aldehyde, focusing on the selective oxidation of its primary alcohol precursor, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. We will explore several robust oxidation protocols, explain the mechanistic rationale behind reagent selection, and provide detailed, field-tested procedures suitable for a research and development laboratory setting.

Synthetic Strategy: The Oxidation Pathway

The most direct and reliable route to synthesize the target aldehyde is through the controlled oxidation of the corresponding primary alcohol. This transformation is foundational in organic synthesis but requires careful selection of reagents to prevent over-oxidation to the corresponding carboxylic acid.

The overall synthetic workflow, from the starting alcohol to the purified aldehyde, is outlined below. This guide will focus on the critical oxidation step.

G cluster_0 Synthesis Workflow Precursor Tert-butyl 4-(hydroxymethyl)- 3-methylpiperidine-1-carboxylate (Starting Material) Oxidation Step 1: Selective Oxidation (e.g., Parikh-Doering, DMP, Swern) Precursor->Oxidation Workup Step 2: Aqueous Workup (Quenching & Extraction) Oxidation->Workup Purification Step 3: Purification (Flash Column Chromatography) Workup->Purification Product Tert-butyl 4-formyl- 3-methylpiperidine-1-carboxylate (Final Product) Purification->Product Characterization Step 4: Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis and purification of the target aldehyde.

Comparative Analysis of Key Oxidation Methods

The choice of an oxidizing agent is critical for achieving high yield and purity. Three modern, reliable methods are presented here, each with distinct advantages and operational requirements. Chromium-based reagents (e.g., PCC) are intentionally excluded due to their high toxicity and disposal challenges.

MethodKey ReagentsTypical Temp.ProsCons
Parikh-Doering DMSO, SO₃·Pyridine, Et₃N0 °C to RTMild conditions, avoids cryogenics, high functional group tolerance, simple workup.[3][4]SO₃·Py is hygroscopic; may require excess reagents for some substrates.[5]
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp.Fast reaction times, very mild (non-acidic), easy workup, avoids toxic metals.[6][7]DMP reagent is potentially explosive under certain conditions and is expensive.[6]
Swern DMSO, Oxalyl Chloride, Et₃N-78 °CHigh yields, very reliable, wide substrate scope.[8][9]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, potential for explosive decomposition if not controlled.[10]

Mechanistic Insight: The Parikh-Doering Oxidation

Understanding the reaction mechanism allows for better control and troubleshooting. The Parikh-Doering oxidation is a type of activated DMSO oxidation. The core principle involves the activation of DMSO by the sulfur trioxide-pyridine complex to form a highly electrophilic species, which is then attacked by the alcohol.[5]

G DMSO DMSO S+-O Activated Activated Complex Me₂S+-O-SO₃ DMSO->Activated 1. Activation SO3Py SO₃•Py SO3Py->Activated Alkoxy Alkoxysulfonium Ion Me₂S+-O-CH₂R Activated->Alkoxy 2. Nucleophilic Attack Alcohol R-CH₂OH Alcohol->Alkoxy Ylide Sulfur Ylide Alkoxy->Ylide 3. Deprotonation (Base) Product Aldehyde R-CHO Ylide->Product 4. Syn-Elimination (5-membered TS) DMS DMS Me₂S Ylide->DMS

Caption: Mechanism of the Parikh-Doering oxidation.

The key steps are:

  • Activation: DMSO reacts with the SO₃·Py complex to form an electrophilic sulfur species.[11]

  • Nucleophilic Attack: The primary alcohol attacks the activated sulfur atom, forming an alkoxysulfonium salt.[5]

  • Deprotonation: A hindered base, like triethylamine (Et₃N) or DIPEA, removes a proton from a methyl group on the sulfur atom, forming a sulfur ylide.[5]

  • Elimination: The ylide undergoes a concerted intramolecular syn-elimination via a five-membered transition state to yield the final aldehyde, dimethyl sulfide (DMS), and the protonated base.[3] This final step is irreversible and drives the reaction to completion.

Detailed Experimental Protocols

These protocols assume the starting material is 1.0 equivalent of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Parikh-Doering Oxidation (Recommended Method)

This protocol is favored for its operational simplicity and mild conditions, avoiding the need for cryogenic temperatures.[3][11]

Materials:

  • Starting Alcohol (1.0 eq)

  • Sulfur trioxide pyridine complex (SO₃·Py, 3.0 - 4.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 10 - 14 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA, 5.0 - 7.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq) and the amine base (e.g., DIPEA, 7.0 eq).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M solution based on the alcohol).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a single portion, add the solid SO₃·Py complex (4.0 eq) to the stirred solution.

  • Add anhydrous DMSO (14.0 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the resulting suspension for an additional 45-60 minutes at 0 °C. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold brine.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude aldehyde should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[11]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation (Alternative Method)

This method is extremely mild and often provides very clean product with a simple workup.[7][12]

Materials:

  • Starting Alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP, 1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a dry flask under an inert atmosphere.

  • Add the Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC. For some substrates, adding a small amount of water (1 eq) can accelerate the reaction.[7]

  • Upon completion, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Protocol 3: Swern Oxidation (Expert-Level Method)

This classic, high-yield protocol requires strict adherence to cryogenic temperatures to avoid side reactions and ensure safety.[10][13]

Materials:

  • Oxalyl chloride ((COCl)₂, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 2.5 - 3.0 eq)

  • Starting Alcohol (1.0 eq)

  • Triethylamine (Et₃N, 5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Set up a three-neck flask with a thermometer, dropping funnel, and nitrogen inlet.

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM via the dropping funnel, keeping the internal temperature below -65 °C. Vigorous gas evolution (CO, CO₂) will occur. Stir for 15 minutes after addition.

  • Slowly add a solution of the starting alcohol (1.0 eq) in DCM, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq). A thick white precipitate will form. Stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over ~20 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Parikh, J. R. & Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society. Available at: [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. Available at: [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. Parikh-Doering Oxidation. Available at: [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]

  • Chem-Station. Parikh-Doering Oxidation. Available at: [Link]

  • Organic Syntheses. Preparation of 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane). Available at: [Link]

  • Chemistry Hall. The Swern Oxidation: Mechanism and Features. Available at: [Link]

  • Chemistry Steps. Swern Oxidation Mechanism. Available at: [Link]

  • Wikipedia. Dess–Martin oxidation. Available at: [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. Available at: [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. Available at: [Link]

  • YouTube. Parikh-Doering oxidation. Available at: [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. Available at: [Link]

  • Hu, X. et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science. Available at: [Link]

  • Org Biomol Chem. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available at: [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Application Notes and Protocols: N-Boc Deprotection for 3-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore. In the multi-step synthesis of complex molecules containing this motif, the protection and deprotection of the piperidine nitrogen is a critical operation. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for secondary amines like piperidine, owing to its robustness under many synthetic conditions (e.g., basic hydrolysis, nucleophilic attack, and catalytic hydrogenation) and its clean, predictable removal under acidic conditions.[1][2][3]

This guide provides a detailed examination of N-Boc deprotection protocols specifically tailored for 3-methylpiperidine derivatives. The presence of the methyl group at the 3-position introduces considerations of sterics and chirality that must be managed for a successful and high-yielding deprotection. We will explore the underlying mechanism, compare common and alternative protocols, provide step-by-step experimental procedures, and offer field-proven insights for troubleshooting potential issues.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The removal of the N-Boc group is an acid-catalyzed hydrolysis reaction.[1] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates the cleavage of the molecule, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free secondary amine, typically as its corresponding acid salt.[1][3]

Figure 1: Acid-Catalyzed N-Boc Deprotection Mechanism.

Selecting the Optimal Deprotection Strategy

The choice of deprotection method depends critically on the overall molecular structure, particularly the presence of other acid-sensitive functional groups.[2][4] For a simple 3-methylpiperidine derivative, strong acid conditions are generally well-tolerated. However, if the molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals), careful selection of reagents and conditions is paramount.

Comparative Overview of Common Protocols
ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneProtocol 3: p-TsOH
Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)p-Toluenesulfonic acid (p-TsOH)
Typical Conc. 20-50% (v/v) in DCM[1][5]4M solution in 1,4-Dioxane[5][6]Catalytic to stoichiometric amounts
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, Ethyl Acetate[6][7]Dichloromethane (DCM), Acetonitrile
Temperature 0 °C to Room Temperature[1]Room Temperature[6]Room Temperature to 40°C[8]
Reaction Time 30 minutes to 4 hours[4][5]1 to 4 hours[2][5]2 to 12 hours
Work-up Aqueous basic wash required to remove TFA and yield the free base.[5]Product often precipitates as the HCl salt, which can be isolated by filtration.[2]Aqueous basic wash or purification via solid-phase extraction.[8]
Key Advantage Rapid and highly effective. Volatile reagents are easily removed in vacuo.[5]Isolation is often simplified by precipitation of the clean hydrochloride salt.[2]Milder, solid reagent that is less corrosive and volatile than TFA or HCl gas.[9]
Considerations TFA is highly corrosive and requires careful handling. The resulting TFA salt can sometimes be oily or difficult to handle.[2][10]HCl in dioxane is highly corrosive and moisture-sensitive.Slower reaction times may be required.

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical sequence of steps for an N-Boc deprotection reaction followed by work-up to isolate the final product.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation dissolve 1. Dissolve N-Boc-3-methyl- piperidine derivative in solvent cool 2. Cool solution to 0°C (for TFA method) dissolve->cool add_acid 3. Add acidic reagent (e.g., TFA or HCl solution) cool->add_acid react 4. Stir at specified temperature add_acid->react monitor 5. Monitor reaction progress (TLC, LC-MS) react->monitor concentrate 6. Concentrate in vacuo to remove solvent/excess acid monitor->concentrate Upon Completion salt_iso Alternative Isolation: Filter precipitated HCl salt, wash with ether, and dry. monitor->salt_iso If salt precipitates neutralize 7. Neutralize with aqueous base (e.g., NaHCO₃, NaOH) concentrate->neutralize extract 8. Extract with organic solvent neutralize->extract dry_concentrate 9. Dry (Na₂SO₄), filter, and concentrate to yield free base extract->dry_concentrate

Sources

Mastering Stereochemistry: A Guide to Diastereoselective Reactions with Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Piperidine Scaffold

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" is a particularly valuable chiral building block. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom, compatible with a wide range of reaction conditions, while the formyl group at the 4-position serves as a versatile handle for a multitude of chemical transformations. The crucial feature of this molecule is the methyl group at the 3-position, which imparts chirality and introduces the challenge and opportunity of diastereoselective functionalization of the adjacent aldehyde.

This technical guide provides an in-depth exploration of diastereoselective reactions at the formyl group of this compound. We will delve into the fundamental principles governing stereocontrol, namely the Felkin-Anh and chelation-controlled models, and provide detailed, field-proven protocols for key transformations including Grignard additions, aldol reactions, and reductions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and execute synthetic strategies that leverage the inherent chirality of this substrate to achieve desired stereochemical outcomes.

Understanding Diastereoselectivity: Felkin-Anh vs. Chelation Control

The stereochemical outcome of nucleophilic additions to the formyl group of this compound is primarily dictated by the conformational preference of the piperidine ring and the nature of the nucleophile and reaction conditions. Two key models, the Felkin-Anh model and the chelation-controlled model, provide a predictive framework for understanding the resulting diastereoselectivity.[1][2]

The piperidine ring is assumed to adopt a chair conformation with the bulky N-Boc group and the 3-methyl group preferentially in equatorial positions to minimize steric strain. This places the formyl group in an equatorial position as well. The diastereoselectivity of nucleophilic attack is then determined by the approach of the nucleophile to the two faces of the aldehyde.

The Felkin-Anh Model: Steric and Stereoelectronic Control

The Felkin-Anh model predicts the outcome of nucleophilic attack on chiral aldehydes under non-chelating conditions.[3][4] The model posits that the largest substituent on the α-carbon (in this case, the C3 of the piperidine ring) orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[5] For our substrate, the piperidine ring itself is the largest substituent. The model predicts that the nucleophile will approach from the face opposite to the C2-C3 bond of the piperidine ring, leading to the formation of the anti diastereomer.

Felkin_Anh cluster_0 Felkin-Anh Transition State R_L Piperidine Ring (Large) R_M Methyl (Medium) R_S H (Small) C_alpha C3 C_alpha->R_L C_alpha->R_M C_alpha->R_S C_O C=O C_alpha->C_O Nu Nu⁻ Nu->C_O Attack from less hindered face

Figure 1: Felkin-Anh model for nucleophilic addition.

Chelation Control: The Role of Lewis Acids

In the presence of a chelating metal ion (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the stereochemical outcome can be reversed.[2][6] If a Lewis basic group is present on the chiral center (which is not the case here), the metal can form a five- or six-membered chelate ring involving the carbonyl oxygen and the Lewis basic atom. This locks the conformation of the molecule, and the nucleophile is directed to attack from the less hindered face of this rigid chelate. For this compound, while there isn't a traditional chelating group at C3, the nitrogen of the piperidine ring, if not fully sterically hindered by the Boc group, or the carbonyl of the Boc group itself, could potentially interact with a Lewis acid, influencing the conformation and facial bias of the aldehyde. More commonly, with certain reagents like Grignard reagents, the magnesium ion can coordinate to the carbonyl oxygen, and this interaction, influenced by the steric environment, can dictate the direction of nucleophilic attack. This often leads to the syn diastereomer.

Chelation_Control cluster_1 Chelation-Controlled Transition State M Metal (e.g., MgX⁺) O_CO O M->O_CO Chelation C_CO C C_CO->O_CO C_alpha C3 C_CO->C_alpha R_L Piperidine Ring R_M Methyl Nu Nu⁻ Nu->C_CO Directed attack

Figure 2: Chelation-controlled nucleophilic addition.

Diastereoselective Grignard Reactions

The addition of Grignard reagents to the formyl group of this compound is a powerful method for carbon-carbon bond formation, leading to chiral secondary alcohols. The diastereoselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and the presence of additives.

Mechanistic Insights

Under standard conditions in a non-coordinating solvent like toluene, the reaction is likely to proceed via a Felkin-Anh type model, favoring the anti diastereomer. However, in a coordinating solvent like tetrahydrofuran (THF), the magnesium halide can coordinate to the carbonyl oxygen, potentially leading to a chelation-controlled pathway and favoring the syn diastereomer. The choice of the Grignard reagent (e.g., MeMgBr vs. PhMgBr) can also influence the steric interactions in the transition state.

Protocol 1: Felkin-Anh Controlled Addition of Methylmagnesium Bromide

This protocol is designed to favor the anti diastereomer through a non-chelating pathway.

ReagentAmountMolar Equiv.
This compound1.0 g1.0
Methylmagnesium bromide (3.0 M in Et₂O)1.6 mL1.1
Anhydrous Toluene20 mL-
Saturated aq. NH₄Cl15 mL-
Anhydrous MgSO₄--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 g) and anhydrous toluene (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (1.6 mL, 1.1 equiv.) dropwise over 15 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired anti-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)ethan-1-ol.

Protocol 2: Chelation-Controlled Addition of Phenylmagnesium Bromide

This protocol aims to produce the syn diastereomer by promoting a chelation-controlled pathway in a coordinating solvent.

ReagentAmountMolar Equiv.
This compound1.0 g1.0
Phenylmagnesium bromide (3.0 M in Et₂O)1.6 mL1.1
Anhydrous THF20 mL-
Saturated aq. NH₄Cl15 mL-
Anhydrous MgSO₄--

Procedure:

  • Follow the same setup as in Protocol 1, but use anhydrous THF (20 mL) as the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.6 mL, 1.1 equiv.) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0 °C and quench with saturated aqueous NH₄Cl solution (15 mL).

  • Perform the work-up and purification as described in Protocol 1 to yield the desired syn-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)(phenyl)methanol.

ConditionExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
MeMgBr, Toluene, -78 °Canti>5:1
PhMgBr, THF, 0 °C to rtsyn>3:1

Diastereoselective Aldol Reactions

The aldol reaction of this compound with an enolate provides access to β-hydroxy ketone adducts, which are valuable intermediates for further synthetic manipulations. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion.

Mechanistic Considerations

The Zimmerman-Traxler model is often invoked to explain the diastereoselectivity of aldol reactions.[7] It proposes a chair-like six-membered transition state involving the aldehyde, the enolate, and the metal cation. The substituents on the aldehyde and the enolate will preferentially occupy equatorial positions to minimize steric interactions. Z-enolates typically lead to syn-aldol products, while E-enolates generally give anti-aldol products.

Protocol 3: Boron-Mediated Syn-Selective Aldol Reaction

This protocol utilizes a boron enolate, which is known to form a highly organized Zimmerman-Traxler transition state, leading to high syn-selectivity.

ReagentAmountMolar Equiv.
Propiophenone0.65 g1.1
Di-n-butylboron triflate (1.0 M in CH₂Cl₂)4.8 mL1.1
Diisopropylethylamine (DIPEA)0.9 mL1.2
This compound1.0 g1.0
Anhydrous CH₂Cl₂25 mL-
Phosphate buffer (pH 7), Methanol--
30% Hydrogen peroxide--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add propiophenone (0.65 g, 1.1 equiv.) and anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (4.8 mL, 1.1 equiv.) followed by the dropwise addition of DIPEA (0.9 mL, 1.2 equiv.).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of this compound (1.0 g, 1.0 equiv.) in anhydrous CH₂Cl₂ (5 mL) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding phosphate buffer (pH 7, 10 mL) followed by methanol (10 mL).

  • Add 30% hydrogen peroxide (5 mL) dropwise at 0 °C and stir vigorously for 1 hour to oxidize the boron byproducts.

  • Perform a standard aqueous work-up and purify by flash column chromatography to obtain the syn-aldol adduct.

Diastereoselective Reductions

The reduction of the formyl group to a primary alcohol introduces a new stereocenter. The diastereoselectivity of this reduction can be controlled by the choice of the reducing agent.

Stereochemical Control in Hydride Reductions

Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), are highly sensitive to steric hindrance and will attack from the less hindered face of the aldehyde, consistent with the Felkin-Anh model, to give the anti-alcohol.[8] Less sterically demanding reagents, like sodium borohydride, may show lower selectivity.

Protocol 4: Felkin-Anh Selective Reduction with L-Selectride®

This protocol is designed to produce the anti-alcohol with high diastereoselectivity.

ReagentAmountMolar Equiv.
This compound1.0 g1.0
L-Selectride® (1.0 M in THF)5.2 mL1.2
Anhydrous THF20 mL-
1 M NaOH5 mL-
30% Hydrogen peroxide5 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 g) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C.

  • Add L-Selectride® (5.2 mL, 1.2 equiv.) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of water (2 mL), followed by 1 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform a standard aqueous work-up and purify by flash column chromatography to yield the anti-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)methanol.

experimental_workflow cluster_0 General Experimental Workflow start Start: Chiral Aldehyde reaction_setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->reaction_setup cooling Cooling (-78°C or 0°C) reaction_setup->cooling reagent_addition Slow Addition of Nucleophile cooling->reagent_addition reaction Stirring at Controlled Temperature reagent_addition->reaction quench Reaction Quench reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Diastereomerically Enriched Product purification->product

Figure 3: A generalized experimental workflow for diastereoselective additions.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex, biologically active molecules. The stereochemical outcome of nucleophilic additions to its formyl group can be rationally controlled by the judicious choice of reagents and reaction conditions. By understanding and applying the principles of the Felkin-Anh and chelation-controlled models, researchers can selectively access either the syn or anti diastereomer of the resulting alcohol or aldol adducts. The protocols provided in this guide serve as a starting point for the development of highly diastereoselective transformations, enabling the efficient synthesis of stereochemically defined piperidine derivatives for applications in drug discovery and development.

References

  • Felkin, H.; Chérest, M.; Prudent, N. Tetrahedron Lett.1968, 9 (18), 2195–2200.
  • Cram, D. J.; Kopecky, K. R. J. Am. Chem. Soc.1959, 81 (11), 2748–2755.
  • Mengel, A.; Reiser, O. Chem. Rev.1999, 99 (5), 1191–1224.
  • Anh, N. T. Top. Curr. Chem.1980, 88, 145–162.
  • Bürgi, H. B.; Dunitz, J. D.; Shefter, E. J. Am. Chem. Soc.1973, 95 (15), 5065–5067.
  • Zimmerman, H. E.; Traxler, M. D. J. Am. Chem. Soc.1957, 79 (8), 1920–1923.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a valuable building block, featuring a versatile aldehyde functionality for further chemical elaboration and a methyl group that can impart specific stereochemical and pharmacokinetic properties to the final active pharmaceutical ingredient (API). The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity in multi-step syntheses. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this key intermediate, focusing on a robust and scalable two-step process: the synthesis of the precursor alcohol and its subsequent oxidation.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most efficiently approached through a two-step sequence. This strategy is designed for scalability, prioritizing safety, reagent availability, and operational simplicity.

  • Synthesis of the Precursor Alcohol: The initial step involves the preparation of tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. This is achieved through the catalytic hydrogenation of a readily available pyridine precursor, 3-methyl-4-(hydroxymethyl)pyridine, followed by the protection of the resulting piperidine nitrogen with a Boc group.

  • Oxidation to the Aldehyde: The final step is the selective oxidation of the primary alcohol to the desired aldehyde. For large-scale production, the Parikh-Doering oxidation is the method of choice. It offers significant advantages over other common oxidation methods, such as the Swern and Dess-Martin periodinane (DMP) oxidations. The Parikh-Doering oxidation operates at non-cryogenic temperatures, unlike the Swern oxidation, and avoids the use of potentially explosive reagents like DMP, making it a safer and more practical option for scale-up.[1][2]

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Precursor Alcohol Synthesis cluster_1 Step 2: Oxidation 3-Methyl-4-(hydroxymethyl)pyridine 3-Methyl-4-(hydroxymethyl)pyridine 3-Methyl-4-(hydroxymethyl)piperidine 3-Methyl-4-(hydroxymethyl)piperidine 3-Methyl-4-(hydroxymethyl)pyridine->3-Methyl-4-(hydroxymethyl)piperidine Catalytic Hydrogenation Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate 3-Methyl-4-(hydroxymethyl)piperidine->Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate N-Boc Protection This compound This compound Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate->this compound Parikh-Doering Oxidation

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

This section details the preparation of the key alcohol intermediate.

Step 1.1: Catalytic Hydrogenation of 3-Methyl-4-(hydroxymethyl)pyridine

The reduction of the pyridine ring is a critical step and is effectively achieved using heterogeneous catalysis.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 3-methyl-4-(hydroxymethyl)pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approximately 5 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen), carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%).[3]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 70 bar. Stir the mixture vigorously at room temperature for 4-6 hours.[3]

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify to a pH of >10 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-methyl-4-(hydroxymethyl)piperidine.

Step 1.2: N-Boc Protection of 3-Methyl-4-(hydroxymethyl)piperidine

The secondary amine of the piperidine is protected to prevent side reactions in the subsequent oxidation step.

Protocol:

  • Reaction Setup: Dissolve 3-methyl-4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add triethylamine (1.1 eq) to the solution. To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Part 2: Parikh-Doering Oxidation of the Precursor Alcohol

The Parikh-Doering oxidation is a mild and efficient method for converting primary alcohols to aldehydes using a sulfur trioxide pyridine complex-activated dimethyl sulfoxide (DMSO).[1][2]

Causality Behind Experimental Choices

The choice of the Parikh-Doering oxidation for scale-up is deliberate. Unlike the Swern oxidation, it does not require cryogenic temperatures, which are challenging and costly to maintain on a large scale. Furthermore, it avoids the use of the potentially explosive Dess-Martin periodinane, enhancing the safety profile of the process. The reagents are commercially available and relatively inexpensive, making it an economically viable option for industrial production.

Diagram of the Parikh-Doering Oxidation Mechanism

G DMSO DMSO Activated DMSO Activated DMSO DMSO->Activated DMSO SO3-Pyridine Alkoxysulfonium Ion Alkoxysulfonium Ion Activated DMSO->Alkoxysulfonium Ion R-CH2OH Sulfur Ylide Sulfur Ylide Alkoxysulfonium Ion->Sulfur Ylide Base (Et3N) Aldehyde Aldehyde Sulfur Ylide->Aldehyde Intramolecular Elimination Dimethyl Sulfide Dimethyl Sulfide Sulfur Ylide->Dimethyl Sulfide

Caption: Mechanism of the Parikh-Doering oxidation.

Detailed Scale-Up Protocol

Materials:

ReagentMolecular WeightMoles (per 100g of alcohol)Quantity (per 100g of alcohol)
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate229.33 g/mol 0.436 mol100 g
Sulfur trioxide pyridine complex159.16 g/mol 1.744 mol (4.0 eq)277.5 g
Triethylamine101.19 g/mol 2.18 mol (5.0 eq)220.6 g (304 mL)
Dimethyl sulfoxide (DMSO)78.13 g/mol 4.36 mol (10.0 eq)340.6 g (310 mL)
Dichloromethane (DCM)84.93 g/mol -1.5 L

Procedure:

  • Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq) and triethylamine (5.0 eq) in anhydrous DCM (10 volumes). Cool the solution to 0 °C using an ice-salt bath.

  • Activator Addition: To the cooled solution, add the sulfur trioxide pyridine complex (4.0 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • DMSO Addition: Add anhydrous DMSO (10.0 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water (5 volumes) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow oil.

Expected Results and Characterization

The final product, this compound, should be obtained in good yield (typically >80%) and high purity (>95%).

Physicochemical Properties:

  • Molecular Formula: C₁₂H₂₁NO₃[4]

  • Molecular Weight: 227.30 g/mol [4]

  • Appearance: Colorless to pale yellow oil

Spectroscopic Data (Predicted and based on similar structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (s, 1H, CHO), 4.10-3.90 (m, 2H), 2.90-2.70 (m, 2H), 2.40-2.20 (m, 1H), 1.90-1.60 (m, 3H), 1.45 (s, 9H, C(CH₃)₃), 1.05 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 204.5 (CHO), 154.7 (C=O, Boc), 80.0 (C(CH₃)₃), 51.5, 45.0, 42.0, 35.0, 28.4 (C(CH₃)₃), 15.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z 228.1594 [M+H]⁺.[5]

Safety and Handling Considerations

  • Sulfur trioxide pyridine complex: This reagent is hygroscopic and should be handled in a dry environment. It is also an irritant.

  • Triethylamine and DMSO: These are common laboratory reagents but should be handled in a well-ventilated fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrogenation: This step involves high pressure and flammable gas. It must be conducted in a specialized high-pressure reactor by trained personnel.

Conclusion

The synthetic route and detailed protocols provided in this application note offer a robust and scalable method for the production of this compound. The selection of the Parikh-Doering oxidation for the key transformation is justified by its superior safety profile and operational simplicity for large-scale synthesis. By following these guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic campaigns.

References

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
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  • RSC Publishing. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

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Application Notes & Protocols: tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of pharmaceuticals due to its favorable physicochemical properties and metabolic stability.[1][2] The introduction of stereocenters into this heterocyclic system offers a refined tool for modulating biological activity, enhancing potency, and improving selectivity.[3][4] This guide focuses on the synthetic utility of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate, a bifunctional chiral building block featuring adjacent stereocenters. While this specific regioisomer is a specialized reagent, this document elucidates its strategic value by detailing robust protocols for its derivatization and proposing stereocontrolled synthetic pathways based on established methodologies for related 3,4-disubstituted piperidines.[5] We provide field-proven insights into the causality behind experimental choices, empowering researchers to leverage this scaffold in the rational design of novel therapeutics.

Introduction: The Strategic Value of 3,4-Disubstituted Piperidines

Piperidine-containing compounds are one of the most important building blocks in drug design.[1] The strategic introduction of chirality allows for precise three-dimensional arrangements of substituents, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2][6] The this compound scaffold is particularly valuable for several reasons:

  • Defined Stereochemistry: The cis and trans relationship between the C3-methyl and C4-formyl groups provides a rigid conformational constraint, reducing the entropic penalty upon binding to a target.

  • Orthogonal Functionality: The aldehyde (formyl group) serves as a versatile chemical handle for a wide array of transformations, while the nitrogen is protected with a readily cleavable tert-butoxycarbonyl (Boc) group. This allows for sequential, controlled modifications.

  • Privileged Scaffold: The substituted piperidine motif is a "privileged scaffold," frequently found in successful drugs, suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]

This guide will explore the synthesis and application of this building block, providing the technical foundation needed for its successful implementation in drug discovery programs.

Physicochemical Properties and Stereoisomerism

The properties of the title compound are dictated by its unique structural features. The Boc group imparts solubility in common organic solvents, while the polar formyl group offers a site for hydrogen bonding.

PropertyValue (Computed/Estimated)Source
Molecular Formula C₁₂H₂₁NO₃[7]
Molecular Weight 227.30 g/mol [7]
Stereocenters 2 (C3 and C4)N/A
Key Functional Groups Aldehyde, N-Boc CarbamateN/A
Appearance Likely a colorless oil or low-melting solid[8]

The presence of two adjacent stereocenters gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans). The relative stereochemistry is crucial for biological activity and is the primary consideration during synthesis.

Caption: The four stereoisomers of this compound.

Proposed Stereoselective Synthetic Strategies

The controlled synthesis of 3,4-disubstituted piperidines is a significant challenge in organic chemistry. Below is a proposed workflow inspired by established stereoselective methods that can be adapted to produce the title compound with high diastereomeric purity.[5][9]

Caption: Proposed synthetic workflow for stereocontrolled synthesis.

Causality Behind Experimental Choices:

  • Lewis Acid-Catalyzed Ene Cyclization: This method is powerful for setting the relative stereochemistry of adjacent centers on a six-membered ring.[5] The choice of Lewis acid (e.g., Me₂AlCl) can be critical for achieving high diastereoselectivity, favoring the formation of the trans product, which arises from a chair-like transition state that minimizes steric interactions.

  • Ester Reduction: The reduction of the resulting ester at the C4 position to a primary alcohol must be performed carefully. Using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) is crucial to prevent over-reduction or side reactions.

  • Mild Oxidation: The final oxidation of the primary alcohol to the aldehyde is the most sensitive step. Harsh oxidizing agents can lead to over-oxidation to the carboxylic acid or cause epimerization (loss of stereochemistry) at the adjacent C3 position. Reagents like Dess-Martin periodinane (DMP) or Swern oxidation are preferred because they operate under mild, non-acidic conditions, preserving the integrity of the stereocenters.

Key Application Protocols: Harnessing the Formyl Group

The formyl group is a gateway to a vast array of chemical structures. The following protocols are foundational for elaborating the chiral scaffold into more complex molecules.

Protocol 1: Diastereoselective Reductive Amination

Reductive amination is one of the most robust methods for forming C-N bonds and is central to pharmaceutical synthesis.[10][11] This protocol describes the coupling of the chiral aldehyde with a primary or secondary amine, followed by in-situ reduction of the resulting iminium ion.

G aldehyde Chiral Aldehyde (1.0 equiv) stir Stir at RT, 1-2h (Imine/Iminium Formation) aldehyde->stir amine Primary/Secondary Amine (1.1 equiv) amine->stir solvent Solvent (DCE or THF) solvent->stir acid Optional: Acetic Acid (catalyst for imine formation) acid->stir reductant Add NaBH(OAc)₃ (1.5 equiv) stir->reductant reaction Stir at RT, 12-24h (Reduction) reductant->reaction workup Aqueous Workup (e.g., sat. NaHCO₃) reaction->workup product Purify (Chromatography) Final 3,4-Disubstituted Piperidine workup->product

Caption: General workflow for diastereoselective reductive amination.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the aldehyde in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.2 equiv). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.[12]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to control any initial effervescence.

    • Expert Insight: NaBH(OAc)₃ is the reductant of choice for this transformation. It is milder than sodium cyanoborohydride (NaBH₃CN) and selective for the protonated iminium ion over the starting aldehyde, which minimizes the formation of alcohol byproducts. Its non-hygroscopic nature also makes it easier to handle.[12]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired substituted amine.

Protocol 2: Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

These reactions are cornerstones of C-C bond formation, converting the aldehyde into an alkene. This is particularly useful for installing linkers or pharmacophores that require specific geometric constraints (E/Z isomerism).

Step-by-Step Methodology (HWE Reaction):

  • Base Treatment: In a flame-dried flask under N₂, dissolve the desired phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) in anhydrous THF.

  • Ylide Formation: Cool the solution to 0 °C and add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of H₂ gas ceases, indicating complete formation of the phosphonate ylide.

    • Expert Insight: The HWE reaction typically favors the formation of the (E)-alkene, which is thermodynamically more stable. This stereochemical outcome is a key advantage for controlling molecular geometry.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and purify by flash chromatography to isolate the α,β-unsaturated ester product.

Conclusion

This compound represents a highly valuable class of chiral building blocks for modern drug discovery. Its defined stereochemistry and versatile formyl group provide a robust platform for constructing complex, biologically active molecules. The synthetic strategies and detailed protocols presented in this guide are designed to be self-validating, explaining the rationale behind key experimental choices to ensure reproducibility and success. By leveraging these techniques, researchers can efficiently explore new chemical space and accelerate the development of next-generation therapeutics targeting a wide range of diseases.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Lelyukh, M., Uspenskii, V., & Zherebker, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5821. [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. PubChem Compound Database. [Link]

  • Wang, M., Wang, W., & Qu, G. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Environmental and Biological Engineering. [Link]

  • Ye, W., et al. (2012). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • ResearchGate (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2829-2841. [Link]

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E, 64(12), o2406. [Link]

  • Google Patents (n.d.). Synthesis method for N-Boc-3-piperidone.
  • ResearchGate (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives. ChemInform, 43(1). [Link]

  • Thieme Connect (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Rosa, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3321. [Link]

  • ResearchGate (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. [Link]

  • Shaughnessy, K. H., & Kim, P. (2015). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Organic & Biomolecular Chemistry, 13(28), 7738-7744. [Link]

  • ResearchGate (n.d.). Preparation of N-Boc-4-formylpiperidine 2. [Link]

  • Foubelo, F., & Yus, M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7543–7547. [Link]

  • Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Sangle, A. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 68(1). [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. [Link]

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Application Notes & Protocols: tert-Butyl 4-formyl-3-methylpiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a quintessential scaffold in modern medicinal chemistry, widely regarded as a "privileged structure" due to its frequent appearance in a vast range of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility, combined with the ability to present substituents in a well-defined three-dimensional arrangement, makes it an invaluable core for optimizing drug-target interactions.[3]

This guide focuses on tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate , a highly functionalized building block designed for complex synthetic applications. Its key structural features offer a confluence of synthetic advantages:

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for late-stage diversification.

  • Versatile Formyl Group: The aldehyde functionality serves as a reactive handle for critical carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination and olefination reactions.

  • Stereochemical Complexity: The presence of a methyl group at the 3-position introduces a chiral center, making this reagent a valuable precursor for the stereoselective synthesis of complex drug candidates. This substitution pattern is particularly relevant in the design of selective inhibitors for enzyme active sites.

This combination of features makes the title compound a strategic intermediate in drug discovery programs, particularly for developing therapies that target complex biological systems like protein kinases.

Section 1: Significance in Medicinal Chemistry - The Kinase Inhibitor Connection

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors represent a major class of modern therapeutics. The synthesis of potent and selective kinase inhibitors often requires chiral, conformationally constrained scaffolds to achieve precise interactions within the ATP-binding pocket of the target kinase.

The structural motif of the title compound is analogous to intermediates used in the synthesis of Janus Kinase (JAK) inhibitors, such as Tofacitinib, which utilizes a related piperidine core.[4] The JAK-STAT pathway is a critical signaling cascade for a number of cytokines and growth factors involved in immunity and inflammation.

Diagram 1: Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (Janus Kinase) Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: Targeted inhibition of JAK prevents STAT phosphorylation and subsequent inflammatory gene expression.

Section 2: Core Synthetic Transformations and Protocols

The aldehyde group is the primary site of reactivity on this compound. The following protocols detail two of the most powerful transformations for this functional group in a drug discovery context.

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of C-N bonds, enabling the coupling of the piperidine scaffold to a primary or secondary amine. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its selectivity; it readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde, minimizing competitive side reactions.[5]

Protocol 1: STAB-Mediated Reductive Amination

  • Objective: To couple this compound with a representative primary amine (e.g., benzylamine).

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (e.g., Benzylamine, 1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

    • Acetic Acid (optional, 0.1 eq, as catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

    • Add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free base.

    • (Optional) Add glacial acetic acid (0.1 eq). The causality here is that mild acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction, particularly with less nucleophilic amines.[5]

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The addition may cause slight effervescence. This reagent is chosen for its mildness and high chemoselectivity.[6]

    • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

    • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Diagram 2: Experimental Workflow for Reductive Amination

Workflow reagent_prep 1. Reagent Preparation (Aldehyde, Amine in DCM) iminium_formation 2. Iminium Formation (Stir 30 min at RT) reagent_prep->iminium_formation reduction 3. Reduction (Add STAB, Stir 4-16h) iminium_formation->reduction monitoring 4. Monitor Progress (TLC / LC-MS) reduction->monitoring monitoring->reduction Incomplete workup 5. Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: A typical laboratory workflow for the synthesis and purification of aminated piperidine derivatives.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the stereochemical outcome of the reaction. Stabilized ylides (containing an electron-withdrawing group like an ester or nitrile) are less reactive and generally yield the (E)-alkene as the major product.[8]

Protocol 2: Wittig Reaction with a Stabilized Ylide

  • Objective: To convert the formyl group of the title compound into an (E)-α,β-unsaturated ester.

  • Materials:

    • This compound (1.0 eq)

    • Stabilized Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.2 eq)

    • Anhydrous Toluene or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the stabilized ylide (1.2 eq). Note: Many stabilized ylides are commercially available and air-stable, simplifying the procedure. If using an unstable ylide, it must be generated in situ from the corresponding phosphonium salt and a strong base (e.g., n-BuLi), which requires more stringent anhydrous and inert conditions.[7][9]

    • Dissolve the solids in anhydrous toluene (approx. 0.2 M).

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. The higher temperature is necessary to drive the reaction with the less reactive stabilized ylide.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a solvent like ethyl acetate or diethyl ether. The triphenylphosphine oxide byproduct is often poorly soluble in hexanes or ether/hexane mixtures, and can sometimes be removed by filtration.

    • Wash the organic solution with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to separate the desired alkene from residual triphenylphosphine oxide and other impurities.

Section 3: Comparative Data & Reagent Selection

The choice of reducing agent in a reductive amination protocol is critical and depends on the substrate's sensitivity and the desired reaction conditions.

ReagentTypical SolventRelative ReactivityKey AdvantagesCausality & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THFMildHigh chemoselectivity for iminium ions; no pH control needed; commercially available.The acetate groups attenuate the hydride donor ability, making it unreactive towards aldehydes/ketones but reactive to the more electrophilic iminium ion.[5]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHMildEffective at acidic pH (3-6).Toxicity warning: Can release toxic HCN gas at low pH. The reaction must be run in a well-ventilated fume hood. The acidic conditions are required to promote iminium formation, which is the species this reagent preferentially reduces.[10]
H₂ with Pd/C Catalyst MeOH, EtOHModerate"Green" reagent (byproduct is water); can be cost-effective on a large scale.May cause debenzylation or reduction of other sensitive functional groups (alkenes, alkynes, nitro groups). Not suitable for substrates with functionalities intolerant to catalytic hydrogenation.
Borane-Pyridine Complex (BH₃·Py) EtOH, THFStrongEffective for hindered substrates.Less chemoselective; can reduce other carbonyls and carboxylic acids. Requires careful handling.

Section 4: Troubleshooting and Safety

  • Low Yield in Reductive Amination: If the reaction stalls, ensure reagents are anhydrous. For weakly nucleophilic amines, the addition of a catalytic amount of acetic acid or a Lewis acid (e.g., Ti(OiPr)₄) can facilitate iminium formation.

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde by the hydride source. This is minimized by using a selective reagent like STAB. If using a less selective reagent like NaBH₄, the imine must be pre-formed before the reductant is added.

  • Difficult Purification (Wittig): The primary byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove. Methods to improve separation include precipitation from nonpolar solvents (e.g., cold diethyl ether or hexanes) or using specialized chromatography techniques.

  • Safety: Always handle reagents in a well-ventilated chemical fume hood. Sodium cyanoborohydride is toxic and should be handled with extreme care, avoiding acidic conditions during storage and initial handling. Strong bases used to generate non-stabilized ylides (like n-BuLi) are pyrophoric and must be handled under a strict inert atmosphere.

References

  • Dandárová, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1][2]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. organic-chemistry.org. [Link][9]

  • ResearchGate (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate. [Link][6]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. organic-chemistry.org. [Link][5]

  • Xiao, G., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities. [Link][4]

  • The Synthetic Inspector (2022). Reductive Amination & Amide Synthesis. YouTube. [Link][10]

  • Organic Chemistry Portal. Wittig Reaction. organic-chemistry.org. [Link][8]

  • Master Organic Chemistry (2018). The Wittig Reaction - Examples and Mechanism. masterorganicchemistry.com. [Link][7]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide in-depth, field-proven insights to ensure the successful and efficient execution of your experiments.

The synthesis of this key intermediate, while conceptually straightforward via the oxidation of the corresponding primary alcohol, is often plagued by side reactions that can significantly impact yield and purity. This guide will focus on identifying, mitigating, and resolving these challenges.

Troubleshooting Guide: Common Side Reactions & Solutions

The primary route to this compound involves the oxidation of Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. The choice of oxidant is critical and is often the source of various side reactions. We will address issues related to the most common oxidation methods.

Issue 1: Incomplete Reaction or Low Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Isolated yield of the desired aldehyde is significantly lower than reported in the literature.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Explanation
Insufficient Oxidant The stoichiometry of the oxidant is crucial. For sterically hindered alcohols like the substrate , a larger excess of the oxidizing agent may be required.[1] It is recommended to use 1.5-2.0 equivalents of the oxidant as a starting point and optimize from there.
Poor Quality Reagents Oxidizing agents such as Dess-Martin Periodinane (DMP) and the SO3•pyridine complex used in the Parikh-Doering oxidation are sensitive to moisture.[2] Ensure that all reagents are fresh, properly stored, and handled under anhydrous conditions.
Suboptimal Reaction Temperature For Swern and related oxidations, maintaining a very low temperature (typically -78 °C) during the initial activation and alcohol addition steps is critical.[3] Deviation from this can lead to the decomposition of the reactive intermediates. For Parikh-Doering and DMP oxidations, the reaction can often be run at 0 °C to room temperature.[4]
Inefficient Stirring In heterogeneous reactions, such as those involving PCC or a polymer-supported oxidant, efficient stirring is necessary to ensure proper mixing and contact between the reactants.
Issue 2: Formation of an Unexpected Byproduct - Potential Epimerization

Symptoms:

  • ¹H NMR of the crude product shows a mixture of diastereomers, indicated by multiple sets of peaks for the formyl proton and the methyl group.

  • The observed diastereomeric ratio is not consistent with the starting material.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Explanation
Base-Mediated Epimerization The α-proton to the newly formed aldehyde is acidic and can be abstracted by the base used in the reaction (e.g., triethylamine in Swern or Parikh-Doering oxidations), leading to epimerization.[5] This is a significant concern when aiming for a specific diastereomer.
Mitigation Strategy Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize this side reaction.[2] Additionally, carefully control the amount of base used; a large excess can promote epimerization. For sensitive substrates, consider oxidation methods that do not require a strong base, such as the Dess-Martin oxidation.[6][7]
Issue 3: Over-oxidation to Carboxylic Acid

Symptoms:

  • Presence of a new, more polar spot on TLC.

  • LC-MS analysis shows a mass corresponding to the carboxylic acid derivative.

  • Broad peak in the IR spectrum around 2500-3300 cm⁻¹.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Explanation
Use of a Strong Oxidant Strong, chromium-based oxidants like Jones reagent will readily oxidize primary alcohols to carboxylic acids.[8] Mild oxidants are necessary to stop the oxidation at the aldehyde stage.[9]
Presence of Water In some oxidation reactions, the presence of water can facilitate over-oxidation. Ensure all glassware is oven-dried and solvents are anhydrous.
Recommended Oxidants The Swern, Parikh-Doering, and Dess-Martin periodinane (DMP) oxidations are generally effective for selectively producing aldehydes from primary alcohols without significant over-oxidation.[10][11][12][13]
Issue 4: Formation of a Methylthiomethyl (MTM) Ether Byproduct

Symptoms:

  • Observed in Swern or related DMSO-based oxidations.

  • A byproduct with a mass corresponding to the addition of a -CH₂SCH₃ group to the starting alcohol is detected by LC-MS.

Probable Causes & Solutions:

Probable CauseRecommended Solution & Explanation
Side Reaction in Activated DMSO Oxidations This is a known side reaction in some DMSO-based oxidations, particularly if the reaction temperature is not well-controlled.[12]
Alternative DMSO-based Oxidation The Parikh-Doering oxidation is noted for rarely producing significant amounts of methylthiomethyl ether side products, making it a preferable choice if this is a recurring issue.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for the synthesis of this compound?

A1: The "best" method depends on several factors including scale, available reagents, and the desired diastereomeric purity.

  • Dess-Martin Periodinane (DMP) Oxidation: This is often a preferred method due to its mild, neutral conditions, high chemoselectivity, and simple workup.[6][7][10] It is particularly advantageous for substrates sensitive to acidic or basic conditions, which helps in preventing epimerization.[6] However, DMP is expensive and potentially explosive on a large scale.[7]

  • Parikh-Doering Oxidation: This method is also very mild and can be performed at room temperature.[2][4] It avoids the use of cryogenic temperatures required for the Swern oxidation and minimizes the formation of MTM ethers.[1][4]

  • Swern Oxidation: A classic and widely used method, the Swern oxidation is known for its high yields and wide functional group tolerance.[3][11][12] Its main drawbacks are the need for cryogenic temperatures (-78 °C) and the production of foul-smelling dimethyl sulfide.[11][12]

Q2: How can I purify the final product? The aldehyde seems unstable.

A2: Aldehydes can be prone to oxidation and other side reactions. Purification should be carried out promptly after the reaction workup.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Stability: The N-Boc protecting group is generally stable under these conditions.[14] However, prolonged exposure to silica gel, which can be slightly acidic, may cause some degradation. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Storage: The purified aldehyde should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C) to prevent degradation.[15]

Q3: My starting material is a mixture of diastereomers. Will this affect the oxidation?

A3: The oxidation itself should proceed on both diastereomers of the starting alcohol. However, you will obtain a corresponding mixture of diastereomeric aldehydes. If a single diastereomer is required for your downstream applications, it is highly recommended to separate the diastereomers at the alcohol stage, as the separation of the aldehyde diastereomers can be more challenging.

Q4: I am seeing a side product that appears to be the result of the Boc group reacting. Is this possible?

A4: While the N-Boc group is a robust protecting group, it is not completely inert.[14] It is primarily labile to strong acids.[16][17] Under the typically mild and often neutral or slightly basic conditions of the recommended oxidations, the Boc group should remain intact. If you suspect a reaction involving the Boc group, carefully re-examine your reaction conditions for any sources of strong acid.

Experimental Workflow & Diagrams

Workflow for a Generic Mild Oxidation (e.g., Parikh-Doering)

experimental_workflow start Start: Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate dissolve Dissolve substrate in anhydrous DCM/DMSO start->dissolve cool Cool to 0 °C dissolve->cool add_base Add triethylamine or DIPEA cool->add_base add_so3py Slowly add SO3-pyridine complex add_base->add_so3py warm Warm to room temperature and stir add_so3py->warm monitor Monitor reaction by TLC/LC-MS warm->monitor quench Quench with water or saturated NH4Cl monitor->quench Reaction Complete extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end_product Product: this compound purify->end_product

Caption: General experimental workflow for Parikh-Doering oxidation.

Key Reaction and Side Reaction Pathways

reaction_pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions alcohol Starting Alcohol activated Activated Intermediate (e.g., Alkoxysulfonium salt) alcohol->activated [Oxidant] mtm_ether MTM Ether Byproduct alcohol->mtm_ether DMSO side reaction aldehyde Desired Aldehyde Product activated->aldehyde Base-mediated elimination epimer Epimerized Aldehyde aldehyde->epimer Excess Base over_oxidized Over-oxidized Product (Carboxylic Acid) aldehyde->over_oxidized Strong Oxidant / H2O

Sources

Technical Support Center: Purification of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. The methodologies described herein are grounded in established chemical principles to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and storage conditions for this compound?

This compound is typically a liquid or a low-melting solid at room temperature. Due to the presence of the aldehyde functional group, it is susceptible to oxidation to the corresponding carboxylic acid. Therefore, proper storage is critical to maintain its integrity.

PropertyRecommendationRationale
Physical Form Colorless to pale yellow liquid or solid.Varies based on purity and residual solvent.
Storage Temp. Store in freezer, under -20°C.Minimizes degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The aldehyde group is sensitive to air oxidation.
Handling Use fresh, anhydrous solvents for any solution preparations.Prevents introduction of water, which can form hydrates or catalyze degradation.

Q2: What are the most common impurities I should expect to see in my crude product?

Understanding potential impurities is the first step in designing an effective purification strategy. Impurities typically arise from the synthetic route used. A common synthesis involves the oxidation of the corresponding alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Impurity TypeSpecific ExampleOrigin
Unreacted Starting Material tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylateIncomplete oxidation reaction.
Over-oxidation Product 1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acidOxidation of the aldehyde product.
Reagents/Byproducts Pyridinium chlorochromate (PCC), Dess-Martin periodinane byproducts.Remnants from the oxidation step.[1]
Solvent Residue Dichloromethane (DCM), Tetrahydrofuran (THF).Incomplete removal after workup.[2][3]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the complexity of the crude mixture and monitor the progress of column chromatography. A typical eluent system is a mixture of hexanes and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation and purity assessment. The aldehyde proton should be visible as a singlet or triplet around 9-10 ppm in the ¹H NMR spectrum. Integration of signals can help quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting trace impurities and confirming the molecular weight of the product (Expected [M+H]⁺ ≈ 228.16 g/mol ).

Purification Workflow & Troubleshooting Guide

The purification of this compound often presents challenges due to its physical state and the chemical nature of the aldehyde. The following guide addresses common issues in a question-and-answer format.

PurifcationWorkflow Crude Crude Product Analysis Initial Analysis (TLC, LC-MS) Crude->Analysis Decision Select Purification Method Analysis->Decision Column Silica Gel Column Chromatography Decision->Column Oily Product or Complex Mixture Recrystal Recrystallization Decision->Recrystal Crystalline Solid with Minor Impurities Purity Final Purity Check (NMR, LC-MS) Column->Purity Recrystal->Purity Pure Pure Product (>98%) Purity->Pure

Caption: General purification workflow for the target compound.

Q4: My crude product is a thick oil with multiple spots on TLC. What is the best primary purification method?

For oily products or complex mixtures, silica gel column chromatography is the most effective technique. The polarity of the aldehyde allows for good separation from less polar starting materials and more polar byproducts.

Protocol 1: Silica Gel Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent) Selection: The key to good separation is finding the right eluent system. Start by developing a system on TLC that gives your product an Rf value of ~0.25-0.35.

    • Rationale: An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.

Starting Solvent System (v/v)PolarityNotes
20% Ethyl Acetate in HexanesLowGood starting point. Increase EtOAc % to increase polarity.
30% Diethyl Ether in HexanesLow-MediumOffers different selectivity compared to Ethyl Acetate.
1-2% Methanol in DichloromethaneMedium-HighUse for more polar compounds or stubborn separations.
  • Column Packing: Pack the column with a slurry of silica gel in your starting eluent. Ensure the silica bed is compact and level to prevent cracking and channeling.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent and carefully pipette it onto the top of the silica bed.

  • Elution: Begin elution with your starting solvent system (isocratic) or gradually increase the polarity of the eluent (gradient). A gradient is often more effective for separating compounds with very different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q5: I'm performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Poor separation is a common issue. The following decision tree can help you troubleshoot this problem.

TroubleshootingSeparation Start Poor Separation (Co-elution) CheckRf Is Product Rf ~0.3? Start->CheckRf AdjustPolarity Adjust Eluent Polarity CheckRf->AdjustPolarity No ChangeSolvent Change Solvent System (e.g., Hex/Et₂O instead of Hex/EtOAc) CheckRf->ChangeSolvent Yes Success Separation Improved AdjustPolarity->Success AddModifier Add Modifier (e.g., 0.5% Triethylamine) ChangeSolvent->AddModifier ChangeSolvent->Success PrepTLC Consider Preparative TLC or SFC for small scale AddModifier->PrepTLC AddModifier->Success PrepTLC->Success

Caption: Decision tree for troubleshooting poor column chromatography separation.

  • Explanation of Modifiers: Piperidine derivatives can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent can neutralize these sites, resulting in sharper peaks and improved separation.[4]

  • Advanced Techniques: For extremely challenging separations, consider more specialized methods like Supercritical Fluid Chromatography (SFC), which can offer superior resolution for complex mixtures.[4]

Q6: After chromatography, my product is an oil but contains minor impurities. Can I use recrystallization?

While direct recrystallization of an oil is not possible, you can attempt to induce crystallization to achieve high purity. This is often successful if the oil is very concentrated and has a high degree of order.

Protocol 2: Inducing Crystallization / Recrystallization
  • Solvent Selection: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.

    • Dissolve a small amount of your oily product in a good solvent (e.g., ethyl acetate, acetone, or DCM).

    • Slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane, or heptane) until the solution becomes slightly cloudy (turbid).

    • Add a drop or two of the good solvent to make it clear again.

  • Inducing Crystallization:

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C). Slow cooling promotes the formation of larger, purer crystals.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.

    • Seeding: If you have a small amount of pure solid material, add a tiny crystal to the solution to initiate crystallization.

  • Isolation: Once crystals have formed, collect them by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any surface impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References

  • Benchchem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-formylpiperidine-1-carboxylate.
  • Benchchem. (2025). Overcoming challenges in the purification of piperidine-containing compounds.
  • PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate.
  • Wang, M., & Wang, W. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • Ambeed. (n.d.). 137076-22-3 | tert-Butyl 4-formylpiperidine-1-carboxylate.
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

Sources

Technical Support Center: Optimizing Reductive Amination with Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet challenging transformation: the reductive amination of sterically hindered piperidines. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction has stalled. TLC/LC-MS analysis shows only starting materials (piperidine and carbonyl) even after 24 hours. What's the primary cause?

A1: This is the most common failure mode and almost always points to an issue with iminium ion formation . The nucleophilicity of a sterically hindered piperidine (e.g., 2,6-disubstituted) is significantly reduced. This steric bulk impedes its attack on the carbonyl carbon. Furthermore, the subsequent dehydration step to form the C=N double bond of the iminium ion is often thermodynamically unfavorable under standard conditions.

Immediate Troubleshooting Steps:

  • Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side product formation.

  • Add a Dehydrating Agent: The formation of the iminium ion is an equilibrium process that produces water. Removing this water can drive the reaction forward.

    • Molecular Sieves (3Å or 4Å): Add activated molecular sieves to the reaction mixture.

    • Anhydrous MgSO₄ or Na₂SO₄: These can also be effective.

  • Introduce a Mild Acid Catalyst: A catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[1] Be cautious, as excess acid will protonate the piperidine, rendering it non-nucleophilic.[2]

Q2: I'm observing the formation of an alcohol byproduct from my aldehyde/ketone starting material, but very little of my desired product. Why is this happening?

A2: This indicates that the rate of carbonyl reduction is faster than the rate of iminium ion reduction . This is a classic selectivity problem often encountered when the reducing agent is too reactive or when iminium ion concentration is low.

Root Cause & Optimization Strategy:

  • Incorrect Reducing Agent: You are likely using a borohydride reagent that is too powerful, like sodium borohydride (NaBH₄). NaBH₄ can readily reduce aldehydes and ketones, especially at neutral or acidic pH.[3]

  • The STAB Solution: The industry standard for this situation is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[4][5] The steric bulk and electron-withdrawing acetate groups on STAB make it a much milder reducing agent.[1] It exhibits exceptional selectivity for reducing the iminium ion intermediate over the starting carbonyl compound.[5][6] This allows the entire reaction to be performed in a single pot.[6]

Q3: The reaction works, but the yield is consistently low (<30%), and I see a complex mixture of byproducts. How can I improve the yield and selectivity?

A3: Low yields in the face of a complex mixture suggest that while the desired pathway is occurring, competing side reactions are significant. Steric hindrance can slow the main reaction enough for these other pathways to become prominent.

Systematic Optimization Workflow:

  • Confirm Reagent Quality: Ensure your carbonyl compound, piperidine, and solvent are pure and anhydrous. Aldehydes, in particular, can oxidize to carboxylic acids on storage.

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred for reactions using STAB, as it is water-sensitive.[3][5]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Excellent general-purpose solvents for reductive aminations.[3]

    • Tetrahydrofuran (THF): Another good aprotic option.[3]

    • Avoid protic solvents like methanol with STAB, as they can cause rapid decomposition.[4][5]

  • Stoichiometry Adjustment:

    • Try using a slight excess of the piperidine (e.g., 1.2-1.5 equivalents) to help push the iminium formation equilibrium.

    • Ensure at least 1.1-1.5 equivalents of the reducing agent are used.

  • Consider a Two-Step Procedure: If one-pot methods fail, revert to a two-step process.

    • Step 1: Mix the piperidine, carbonyl, and a dehydrating agent (like molecular sieves) in your chosen solvent with a catalytic amount of acetic acid. Stir at room temperature or with gentle heat for several hours until imine/iminium formation is maximized (monitor by TLC/LC-MS).

    • Step 2: Cool the reaction and then add the reducing agent (e.g., STAB).

G

Frequently Asked Questions (FAQs)

Q1: Why are sterically hindered piperidines so challenging for reductive amination?

A1: The difficulty arises from two core principles:

  • Steric Hindrance: The bulky groups near the nitrogen atom physically block its lone pair of electrons from attacking the electrophilic carbonyl carbon. This increases the activation energy of the initial bond-forming step.[1]

  • Electronic Effects: The same alkyl groups that create steric bulk are also weakly electron-donating. This slightly increases the electron density on the nitrogen, but more importantly, it destabilizes the formation of the positively charged iminium ion intermediate, making the equilibrium less favorable.

Q2: Which reducing agent is the best choice? Can I just use NaBH₄?

A2: For hindered substrates, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is unequivocally the superior reagent for one-pot reactions.[7] While Sodium Cyanoborohydride (NaBH₃CN) is also selective for imines, it is highly toxic.[8] Sodium Borohydride (NaBH₄) is generally a poor choice for one-pot reductive aminations because it reduces aldehydes and ketones rapidly, leading to alcohol byproducts before the iminium ion can form and be reduced.[3][9]

Here is a comparison of common borohydride reducing agents:

ReagentFormulaKey CharacteristicsBest Use Case
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild, sterically bulky, high selectivity for iminium ions. Moisture sensitive.[3][4][5]One-pot reductive amination , especially with hindered or sensitive substrates.
Sodium Cyanoborohydride NaBH₃CNSelective for iminium ions over carbonyls at pH ~6-7. Highly toxic.[8]Effective for one-pot reactions but often avoided due to safety concerns.
Sodium Borohydride NaBH₄Strong, unselective reductant. Rapidly reduces aldehydes and ketones.[3][4]Best for two-step procedures where the imine is pre-formed and isolated before reduction.
Q3: What are some alternative methods if reductive amination consistently fails?

A3: If optimization of the reductive amination protocol is unsuccessful, several other classical and modern methods for N-alkylation can be considered:

  • Direct Alkylation with Alkyl Halides: This is a straightforward Sₙ2 reaction between the piperidine and an alkyl halide (or sulfonate). For hindered piperidines, this reaction can be very slow and may require elevated temperatures. A non-nucleophilic base (like diisopropylethylamine) or an inorganic base (like K₂CO₃) is often needed to scavenge the acid byproduct.[10]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can form C-N bonds, particularly useful for creating N-aryl piperidines. This method is generally not used for simple N-alkylation.

  • Catalytic Hydrogenation: If the imine can be formed and isolated, it can be reduced using H₂ gas and a metal catalyst (e.g., Pd/C, PtO₂). This method is highly effective but requires specialized hydrogenation equipment.

// Nodes Piperidine [label="Sterically Hindered\nPiperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion\nIntermediate\n(Rate-Limiting Formation)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Desired Tertiary Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible node for branching dummy [shape=point, width=0];

// Edges Piperidine -> Iminium; Carbonyl -> Iminium [label="+ H₂O"]; Iminium -> dummy [dir=back, label="- H₂O", style=dashed]; dummy -> Product [label="Reduction\n[e.g., NaBH(OAc)₃]"];

// Style graph [bgcolor="transparent"]; {rank=same; Piperidine; Carbonyl;} } dot Caption: The critical equilibrium of iminium ion formation.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using STAB

This protocol provides a robust starting point for the reaction between a hindered piperidine and an aldehyde or a reactive ketone.

Materials:

  • Hindered Piperidine (1.0 eq)

  • Carbonyl Compound (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (Optional, 0.1 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered piperidine (1.0 eq) and the carbonyl compound (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE (to make a ~0.1 M solution based on the piperidine).

  • (Optional) If reacting with a less reactive ketone, add glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate initial iminium ion formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions with hindered substrates may require 12-48 hours for completion.

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as required.

Protocol 2: Screening Conditions for a Challenging Substrate

If the general protocol fails, a systematic screen of conditions is necessary. Set up parallel reactions in small vials.

Variables to Screen:

  • Temperature: Room Temperature vs. 50 °C

  • Additive: None vs. Acetic Acid (0.1 eq) vs. Activated 4Å Molecular Sieves

  • Solvent: DCE vs. THF

Screening Table Setup:

VialSolventTemperatureAdditiveOutcome (LC-MS Conversion after 24h)
1DCERTNone
2DCE50 °CNone
3DCERTAcetic Acid
4DCE50 °CAcetic Acid
5THFRTAcetic Acid
6THF50 °CAcetic Acid
7DCE50 °CMolecular Sieves
8DCE50 °CAcetic Acid + Mol. Sieves

This systematic approach will efficiently identify the optimal conditions for your specific substrate combination, saving time and resources in the long run.

References
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Amine Synthesis.
  • Wikipedia. (2023). Sodium triacetoxyborohydride.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Chem LibreTexts. (n.d.). Reductive Amination - Common Conditions.
  • BenchChem. (n.d.). Effect of steric hindrance on sodium triacetoxyborohydride reductions.
  • Myers, J. W. M. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

Sources

Technical Support Center: Synthesis of Substituted Boc-Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and functionalization of N-Boc-piperidines. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the multi-step syntheses required to build these complex molecules, offering robust protection under many conditions while allowing for clean removal when needed.[3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies. Here, we address the frequently encountered challenges in a direct question-and-answer format, grounded in established literature and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers general queries regarding the synthesis and manipulation of Boc-piperidines.

Q1: What are the standard conditions for N-Boc protection of a piperidine derivative?

The most common and reliable method for N-Boc protection involves reacting the piperidine substrate with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride). The reaction is typically performed in the presence of a base to neutralize the acidic byproduct. Standard conditions involve stirring the piperidine with 1.1 to 1.3 equivalents of Boc₂O in a suitable solvent at room temperature.[4]

Q2: How do I choose the appropriate solvent and base for N-Boc protection?

The choice depends on the solubility of your starting material and the desired reaction kinetics.

  • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and biphasic systems like dioxane/water are frequently used due to their inertness and ability to dissolve a wide range of substrates.[4]

  • Bases : A non-nucleophilic base is required to neutralize the acid generated. Triethylamine (TEA) and sodium bicarbonate (NaHCO₃) are common choices for organic and aqueous systems, respectively.[4] In some cases, alcoholic solvents like methanol can accelerate the reaction, sometimes eliminating the need for an additional base.[4]

Q3: What are the main challenges in functionalizing the N-Boc-piperidine ring itself?

Functionalizing the piperidine ring is challenging due to issues of regioselectivity and stereoselectivity. The electronic and steric environment of each C-H bond differs significantly:[5][6]

  • C2/C6 (α-positions) : These positions are electronically activated by the adjacent nitrogen, making them susceptible to deprotonation (lithiation).[7] However, they are also sterically hindered by the bulky N-Boc group.

  • C3/C5 (β-positions) : These positions are electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct functionalization difficult.[5][6]

  • C4 (γ-position) : This position is the most sterically accessible but lacks the electronic activation of the C2 position.[5] Achieving selective functionalization often requires advanced synthetic strategies such as directed metalation, rhodium-catalyzed C-H insertion, or ring-opening of cyclopropane intermediates.[5][6]

Q4: What are the standard conditions for Boc deprotection?

The Boc group is labile to acid and is most commonly removed using strong organic acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[8][9] A typical procedure involves treating the N-Boc-piperidine with a solution of TFA in DCM (e.g., 20-50% v/v) or with 4M HCl in dioxane at room temperature.[10][11]

Q5: What is a "scavenger" and why is it used during Boc deprotection?

A critical side reaction during acid-mediated Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺).[10][12] This carbocation can alkylate nucleophilic functional groups on the desired product or other molecules in the reaction, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (methionine, cysteine).[8][11][12]

A scavenger is a reagent added to the deprotection mixture to trap this reactive carbocation before it can cause unwanted side reactions.[12] Common scavengers include water, triethylsilane (TES), or anisole.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems, their probable causes, and validated solutions.

Problem 1: Low or No Product Formation during N-Boc Protection

You've set up your reaction, but TLC or LC-MS analysis shows mostly unreacted starting material.

Possible Cause Recommended Solution & Rationale Citation
Incomplete Reaction Extend reaction time and continue monitoring. Sterically hindered or electronically poor piperidines react slower. Consider gentle heating (e.g., 40°C) if no degradation is observed.[13]
Degradation of Reagents Use fresh Boc anhydride and ensure solvents are anhydrous. Boc₂O can hydrolyze in the presence of moisture, rendering it inactive.[4]
Incorrect pH / Insufficient Base Ensure at least one equivalent of base (e.g., TEA, NaHCO₃) is present. The amine must be in its free base form to be sufficiently nucleophilic. If the reaction mixture becomes acidic, the amine will be protonated and unreactive.[4][13]
Poor Starting Material Quality If your piperidine is a hydrochloride salt (e.g., piperidine·HCl), it must be neutralized to the free base before reaction. This can be done in a separate step or in situ with at least two equivalents of base.[13]
Workflow: Troubleshooting Low Yield in Boc Protection

G start Low Yield Observed via TLC/LC-MS check_sm Is Starting Material (SM) a Salt? start->check_sm neutralize Neutralize SM with Base (e.g., aq. NaOH, extract) or use >2 eq. base in situ check_sm->neutralize Yes check_reagents Are Boc₂O and Solvents Fresh/Dry? check_sm->check_reagents No neutralize->check_reagents replace_reagents Use Fresh Anhydride and Anhydrous Solvents check_reagents->replace_reagents No check_conditions Is Reaction Sluggish? check_reagents->check_conditions Yes replace_reagents->check_conditions modify_conditions 1. Extend Reaction Time 2. Increase Temperature (e.g., 40°C) 3. Increase Boc₂O (1.2-1.5 eq) check_conditions->modify_conditions Yes success Proceed to Workup check_conditions->success No, reaction complete modify_conditions->success

Caption: Decision tree for troubleshooting low Boc protection yields.

Problem 2: Significant Di-Boc Formation

This is a common issue when working with piperidines that have an additional primary or secondary amine (e.g., 2-(aminomethyl)piperidine). Analysis shows a significant byproduct corresponding to the double-Boc protected molecule.

Causality: The mono-protected product is still nucleophilic and can react with a second molecule of Boc₂O. This is favored by high concentrations of Boc₂O, elevated temperatures, and prolonged reaction times.[13][14]

Preventative Measure Experimental Protocol & Rationale Citation
Control Stoichiometry Use a carefully controlled amount of Boc₂O, starting with 1.0-1.1 equivalents . This minimizes the excess reagent available for a second reaction.[4][13]
Lower Temperature Perform the reaction at a lower temperature (0°C to room temperature ). This reduces the reaction rate, increasing the selectivity for the more nucleophilic primary amine over the less reactive carbamate nitrogen.[13]
Slow Reagent Addition Add the Boc₂O solution dropwise over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the initial, faster reaction and suppressing the slower, second protection.[13]
Workflow: Selective Mono-Boc Protection

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Diamine Diamine (e.g., H₂N-Pip-NH₂) Conditions Stir at 0°C Dropwise addition of Boc₂O Monitor by TLC/LC-MS Diamine->Conditions Boc2O Boc₂O (1.0-1.1 eq) in solvent Boc2O->Conditions MonoBoc Desired Mono-Boc Product Conditions->MonoBoc Major Pathway DiBoc Di-Boc Side Product (Minimized) Conditions->DiBoc Minor Pathway

Caption: Workflow for maximizing mono-Boc protection selectivity.

Problem 3: Side Products during Boc Deprotection

After acidic workup, your analysis shows new, unexpected peaks, potentially corresponding to your product with an added tert-butyl group.

Causality: The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate any sufficiently nucleophilic site on your molecule.[8][12]

Scavenger Target Functional Group Rationale
Triethylsilane (TES) General CarbocationsReacts via hydride transfer to reduce the t-Bu⁺ cation to isobutane, a volatile and non-reactive gas.
Anisole / Thioanisole Electron-Rich AromaticsActs as a decoy, undergoing Friedel-Crafts alkylation faster than the substrate.
Water General CarbocationsReacts with the t-Bu⁺ cation to form tert-butanol, which is generally less problematic than alkylation.
Dithiothreitol (DTT) / Ethanedithiol (EDT) Thiols, ThioethersProtects sensitive sulfur-containing groups and traps the carbocation.
Problem 4: Difficult Purification

Your desired Boc-piperidine product is proving difficult to isolate, streaks on silica gel columns, or is lost during aqueous workup.

Symptom Probable Cause Recommended Solution Citation
Product Streaks on Silica Gel Residual basicity of the amineAdd a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent system during column chromatography. This neutralizes acidic sites on the silica, improving peak shape.[13]
Product Lost in Aqueous Layer Protonation of the amineDuring liquid-liquid extraction, ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent. If the aqueous layer is neutral or acidic, the product will exist as a water-soluble ammonium salt.[13]

Section 3: Key Experimental Protocols

Protocol 1: General N-Boc Protection of a Piperidine
  • Preparation : Dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., DCM or THF, 0.1-0.5 M) in a round-bottom flask equipped with a stir bar. If the starting material is a salt, add a base like triethylamine (2.2 eq.). If it is a free base, add 1.2 eq. of triethylamine.[4]

  • Reaction : Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) portion-wise or as a solution in the same solvent.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.[4]

  • Workup : Once complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4] Transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography if necessary.

Protocol 2: Boc Deprotection using TFA with a Scavenger
  • Preparation : Dissolve the N-Boc-piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask at room temperature.

  • Scavenger Addition : Add a suitable scavenger (e.g., triethylsilane, 3-5 eq.).

  • Deprotection : Slowly add trifluoroacetic acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM) to the stirred solution. Gas evolution (CO₂) will be observed.[8]

  • Monitoring : Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup : Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Isolation : Dissolve the residue in a suitable solvent and either precipitate the product as a salt (e.g., by adding HCl in ether) or neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent for further use or purification.

Section 4: Analytical Characterization

Confirming the identity and purity of your substituted Boc-piperidine is crucial. A combination of techniques is recommended.

Technique Purpose Typical Experimental Considerations Citation
HPLC Purity assessment, reaction monitoringColumn: C18 reverse-phase. Mobile Phase: Gradient of water/acetonitrile or water/methanol with a modifier like 0.1% TFA or formic acid.[15][16]
GC-MS Purity assessment, byproduct identificationColumn: Non-polar capillary (e.g., DB-5ms). Injector Temp: ~250-280°C. Suitable for volatile and thermally stable piperidines.[15]
NMR (¹H, ¹³C) Structural elucidation and confirmationProvides detailed information on the chemical structure. The Boc group gives a characteristic large singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum.[15]
Mass Spectrometry (MS) Molecular weight confirmationIonization: Electrospray Ionization (ESI) is common. The molecular ion [M+H]⁺ is typically observed.[16]
Chiral HPLC Enantiomeric purity determinationEssential for stereoselective syntheses to determine the enantiomeric excess (ee) of the product.[14]

References

  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. BenchChem Technical Support.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com.
  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem Technical Support.
  • Beng, T. K., et al. (2015).
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2016).
  • BenchChem. (2025).
  • Jones, S. P., et al. (2022).
  • Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. (2016).
  • Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4.
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids.
  • BenchChem. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022).
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). Technical Support Center: Synthesis of (S)-1-Boc-3-aminopiperidine. BenchChem Technical Support.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • Terminology of Antibody Drug for Boc Deprotection. GenScript.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Optimizing Organic Synthesis with Boc Protected Piperidine Intermedi

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Technical Support Center: Navigating Reactions of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of byproducts during reactions with this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategies.

Frequently Asked Questions (FAQs)
Section 1: General Issues & Stability

Question 1: I'm observing the loss of the Boc protecting group during my reaction or workup. Why is this happening and how can I avoid it?

Answer: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions, particularly basic and nucleophilic environments.[1][2] However, its primary vulnerability is its lability under acidic conditions.[3][4]

Causality: The cleavage mechanism is initiated by protonation of one of the carbonyl oxygens, which leads to the fragmentation of the carbamate into carbon dioxide, the free amine, and a stable tert-butyl cation. This cation can then deprotonate to form isobutene gas.[3]

Troubleshooting Steps:

  • Reagent Check: Scrutinize your reaction components for any acidic reagents or additives. Even seemingly neutral salts can be acidic (e.g., NH₄Cl). Lewis acids can also cleave the Boc group.[4]

  • Workup Conditions: Standard aqueous acidic workups (e.g., with 1M HCl) will rapidly remove the Boc group. If you need to neutralize a basic reaction, consider using a milder acid like saturated aqueous ammonium chloride or a phosphate buffer (pH 7).

  • Chromatography: During purification by silica gel chromatography, the silica itself is weakly acidic and can cause partial or complete deprotection, especially with prolonged exposure. To mitigate this, you can:

    • Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in the eluent.

    • Minimize the time the compound spends on the column.

  • Solvent Choice: Using protic solvents with acidic impurities can be problematic. Ensure your solvents are anhydrous and of high purity. For reverse-phase chromatography, avoid using trifluoroacetic acid (TFA) in the mobile phase if you wish to retain the Boc group, as it is a strong acid designed for this cleavage.[5]

Section 2: Reductive Amination Reactions

Reductive amination is a cornerstone transformation for this aldehyde, enabling the formation of a new carbon-nitrogen bond. However, several byproducts can arise.

Question 2: My reductive amination is yielding a significant amount of the alcohol byproduct, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. How can I prevent this?

Answer: This is a classic case of the reducing agent reacting with the starting aldehyde before it can form the imine or iminium ion intermediate with the desired amine.

Causality: The rate of imine formation is often the rate-limiting step and is pH-dependent. If the reducing agent is too reactive or added too early, it will directly reduce the aldehyde carbonyl to the corresponding primary alcohol.

Troubleshooting Flowchart:

G start High Alcohol Byproduct in Reductive Amination check_reductant Is the reducing agent too reactive? (e.g., NaBH₄, LiAlH₄) start->check_reductant check_procedure Was the imine pre-formed? check_reductant->check_procedure No solution1 Switch to a milder, imine-selective reductant: - Sodium triacetoxyborohydride (NaBH(OAc)₃) - Sodium cyanoborohydride (NaBH₃CN) check_reductant->solution1 Yes solution2 Modify the procedure: 1. Mix aldehyde and amine first. 2. Allow time for imine formation (e.g., 1-2 hours). 3. Add the reducing agent. check_procedure->solution2 No success Desired Amine Product check_procedure->success Yes, but still an issue? (Consider pH/catalyst) solution1->success solution2->success

Caption: Troubleshooting alcohol byproduct formation.

Detailed Protocol for Selective Reductive Amination:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and your primary or secondary amine (1.1-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Drying (Optional but Recommended): Add a drying agent like anhydrous magnesium sulfate (MgSO₄) to sequester the water formed during imine formation, driving the equilibrium forward. Stir for 1-2 hours at room temperature.[6]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations and less likely to reduce the starting aldehyde.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Question 3: I am trying to perform a reductive amination with a secondary amine and observing very low conversion. What is the issue?

Answer: The reaction with secondary amines can be more challenging due to steric hindrance and the formation of an intermediate iminium ion rather than a neutral imine.

Causality: The nucleophilic attack of a secondary amine on the aldehyde is often slower than with a primary amine. The subsequent dehydration step to form the positively charged iminium ion can also be a bottleneck. This step is typically catalyzed by a mild acid.[8]

Troubleshooting:

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the initial mixture of the aldehyde and secondary amine. This protonates the hydroxyl group in the hemiaminal intermediate, making it a better leaving group (water) and facilitating iminium ion formation.

  • Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can often increase the rate of iminium ion formation and improve overall conversion.

  • Reaction Time: Reactions with secondary amines may simply require longer reaction times. Monitor the reaction over 24 hours before considering it stalled.

Section 3: Wittig and Related Olefination Reactions

Question 4: My Wittig reaction is giving a low yield of the desired alkene. What are the common pitfalls?

Answer: Low yields in Wittig reactions with this substrate can often be attributed to steric hindrance, the stability of the ylide, or issues with ylide generation.

Causality: The aldehyde in this compound is attached to a quaternary carbon, which presents moderate steric hindrance. This can slow down the initial [2+2] cycloaddition with the phosphorus ylide, especially if the ylide itself is bulky.[9][10]

Potential Byproducts & Issues:

Issue/ByproductProbable CauseTroubleshooting Solution
Unreacted Aldehyde Sterically hindered reaction site; unstable ylide decomposed before reacting.Use a more reactive ylide or switch to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate carbanion.[11]
Triphenylphosphine Oxide This is the stoichiometric byproduct of the reaction.It can often be difficult to separate from the product. Crystallization or careful chromatography is required. Sometimes, precipitating it from a nonpolar solvent (like hexanes/ether) is effective.
Aldol Condensation Product If the base used to generate the ylide is not fully consumed, it can deprotonate the α-carbon of the aldehyde, leading to self-condensation.Generate the ylide in situ in the presence of the aldehyde, or ensure the base is fully reacted with the phosphonium salt before adding the aldehyde.[12]

Workflow for Optimizing a Wittig Reaction:

G start Low Yield in Wittig Reaction check_ylide Is the ylide stabilized or unstabilized? start->check_ylide stabilized Stabilized Ylide (e.g., R = CO₂Et, CN) check_ylide->stabilized Stabilized unstabilized Unstabilized Ylide (e.g., R = alkyl) check_ylide->unstabilized Unstabilized hwe Consider Horner-Wadsworth-Emmons (HWE) Reaction. - More reactive nucleophile. - Generally gives E-alkene. - Water-soluble phosphate byproduct. stabilized->hwe ylide_gen Optimize Ylide Generation: - Use a strong, non-nucleophilic base (NaH, KOtBu). - Ensure anhydrous conditions. - Consider in-situ generation. unstabilized->ylide_gen success Improved Alkene Yield hwe->success ylide_gen->success

Caption: Decision workflow for Wittig reaction optimization.

Section 4: Oxidation and Stereochemical Integrity

Question 5: I've isolated a significant amount of tert-butyl 4-carboxy-3-methylpiperidine-1-carboxylate. How did my aldehyde get oxidized?

Answer: Aldehydes are highly susceptible to oxidation and can be converted to carboxylic acids by a wide range of oxidizing agents, sometimes inadvertently.[13][14]

Common Causes of Unwanted Oxidation:

  • Air Oxidation: Many aldehydes, especially when purified and stored, can slowly oxidize upon exposure to atmospheric oxygen.[15] Always store the aldehyde under an inert atmosphere (N₂ or Ar) and at low temperatures.

  • Reagent Impurities: Some reagents may contain oxidizing impurities. For example, older samples of certain solvents can form peroxides.

  • Reaction Conditions: If your reaction involves reagents that can act as oxidants (e.g., certain metal catalysts in the presence of air), this side reaction is highly probable. Common lab oxidants like KMnO₄, H₂O₂, or chromic acid derivatives will readily perform this transformation.[13][16]

Prevention:

  • Use freshly purified or high-purity reagents and solvents.

  • Conduct reactions under a strictly inert atmosphere.

  • When storing the aldehyde, use a well-sealed container with an inert headspace.

Question 6: I am concerned about the stereocenter at the C3 position. Could my reaction conditions cause epimerization?

Answer: Yes, epimerization at the C3 position is a valid concern, particularly under basic conditions.

Causality: The C3 position is adjacent to the C4 carbon bearing the formyl group. While there is no proton directly on the C4 carbon to be abstracted, strong basic conditions could potentially facilitate epimerization at C3, especially if there is any equilibrium that allows for transient enolate or enol formation in the vicinity, though this is less likely for the C3 position itself without a proton at C4. A more significant risk of epimerization exists for related compounds where a proton is present alpha to a carbonyl. However, base-mediated epimerization of substituted piperidines is a known phenomenon.[17][18]

Conditions to Avoid:

  • Strong Bases: Avoid using strong, non-hindered bases like sodium methoxide or potassium hydroxide, especially at elevated temperatures.

  • Prolonged Reaction Times with Base: If a base is necessary, use the mildest base possible for the shortest time required.

How to Check for Epimerization:

  • Chiral Chromatography: The most definitive way to check for the presence of the diastereomer is through chiral HPLC or SFC analysis.

  • NMR Spectroscopy: Carefully analyze the ¹H and ¹³C NMR spectra of your product. The presence of a second set of signals corresponding to the other diastereomer is a clear indication of epimerization.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Britannica. (2025, December 23). Aldehyde. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 22). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this? r/chemhelp. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • Wordpress. (2026, January 3). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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  • PubChem. (n.d.). Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. Retrieved from [Link]

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Technical Support Center: Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate (CAS No. not broadly available) and its structural analogs. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile piperidine building block. As a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients, its stability and proper handling are paramount to achieving reliable and reproducible results.[1][2]

This guide provides in-depth answers to frequently asked questions, troubleshooting workflows for common experimental issues, and best-practice protocols grounded in established chemical principles.

Section 1: Chemical Profile & Core Stability Data

This compound is a bifunctional molecule featuring a reactive aldehyde and a Boc-protected secondary amine. Its stability is primarily influenced by these two functional groups. The aldehyde is susceptible to oxidation and nucleophilic attack, while the tert-butoxycarbonyl (Boc) group is labile under acidic conditions.

Note on Analogs: Specific stability data for the 3-methyl isomer is not extensively published. Therefore, this guide synthesizes data from closely related and more widely documented analogs: tert-butyl 4-formylpiperidine-1-carboxylate (CAS: 137076-22-3) and tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (CAS: 189442-92-0).[3][4] The principles discussed are directly applicable due to the shared core functionalities.

Table 1: Physicochemical Properties and Storage of Related Piperidine Analogs

PropertyData for tert-Butyl 4-formylpiperidine-1-carboxylateData for tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylateCore Recommendation for 3-Methyl Isomer
CAS Number 137076-22-3[4][5]189442-92-0[1][3]Not broadly available
Molecular Formula C₁₁H₁₉NO₃[4][5]C₁₂H₂₁NO₃[3]C₁₂H₂₁NO₃
Molecular Weight 213.27 g/mol [4][5]227.30 g/mol [3]227.30 g/mol
Physical Form Solid or Liquid[5][6]SolidLikely a solid or high-boiling liquid
Melting Point ~35 °C[5]Not specifiedExpect similar range, verify experimentally
Recommended Storage Store at < -15°C, keep dry, protect from light.[5][6]Store in a cool, dry, well-ventilated place.[1]Store at -20°C under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, protected from light.
GHS Hazard Statements H302, H315, H319, H335[3][5]H302, H315, H319, H335[3]Assume identical hazards: Harmful if swallowed, Causes skin/serious eye irritation, May cause respiratory irritation.[3]

Section 2: Frequently Asked Questions (FAQs) on Stability & Handling

Question 1: I left my container of the aldehyde on the bench for a weekend at room temperature. Is it still good to use?

Answer: It is highly discouraged. The primary risk is the oxidation of the aldehyde functional group to a carboxylic acid. This can occur slowly with exposure to air (oxygen). At room temperature, the rate of this degradation increases. Before use, you should verify the purity of the material, for instance by TLC or ¹H NMR, looking for the appearance of a new, more polar spot or the disappearance of the characteristic aldehyde proton signal (~9.6 ppm), respectively. For critical applications, using a fresh or properly stored aliquot is the safest option.

Question 2: My reaction involves a mildly acidic workup. Will the Boc group be cleaved?

Answer: Potentially, yes. The Boc protecting group is notoriously sensitive to acid. While brief exposure to weak acids (like a dilute aqueous citric acid or NH₄Cl wash) may be tolerated, prolonged exposure or the use of stronger acids (even silica gel in chromatography for extended periods) can lead to partial or complete deprotection. This would yield 3-methylpiperidine-4-carbaldehyde, which can complicate purification. If an acidic environment is unavoidable, consider keeping the temperature low (0-5 °C) during the workup to minimize the rate of deprotection.

Question 3: I've noticed the purity of my aldehyde decreasing over time, even when stored in the freezer. What could be happening?

Answer: Assuming the container is well-sealed and protected from light, two less obvious processes could be at play:

  • Aldol Reactions/Oligomerization: Aldehydes can undergo self-condensation, especially if trace amounts of acid or base are present. This would lead to higher molecular weight impurities.

  • Peroxide Formation: If the compound was previously handled in a non-inert atmosphere, peroxides could have formed, which can accelerate decomposition. More commonly, solvents used to dissolve the aldehyde (like THF or ether) can form peroxides that initiate degradation.

Always ensure the compound is stored under an inert gas like argon or nitrogen and that any solvents used are fresh and peroxide-free.[7]

Question 4: What is the best way to handle and dispense this reagent?

Answer: Due to its sensitivity to air and moisture, and its hazardous nature, follow these steps:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Handle the solid in a well-ventilated fume hood.[1]

  • Briefly flush the headspace of the container with a dry, inert gas (N₂ or Ar) before and after dispensing the reagent.

  • Use clean, dry spatulas and glassware.

  • Reseal the container tightly and store it promptly at the recommended temperature (-20°C).

Section 3: Troubleshooting Common Experimental Issues

This section addresses specific problems you may encounter during reactions involving this compound.

Scenario 1: Low Yield in a Reductive Amination Reaction

Problem: "I'm performing a reductive amination with a primary amine, but my yield of the desired product is consistently below 40%. My starting material seems to be consumed."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield reductive amination.

Expert Analysis:

  • Aldehyde Purity: The most common culprit. An oxidized aldehyde (the carboxylic acid) will not participate in the reaction and can sequester your amine as a salt, effectively reducing its available concentration.

  • Reducing Agent: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are moisture-sensitive. Use a freshly opened bottle or a properly stored batch.

  • pH Control: Imine formation, the first step of the reaction, is pH-sensitive. It is often acid-catalyzed but inhibited by strong acid (which protonates the amine nucleophile). A pH of 5-7 is typically optimal. Adding a mild acid like acetic acid is common practice.

Scenario 2: Appearance of an Unexpected Side Product

Problem: "After my reaction and workup, I see a significant side product in my LCMS with a mass corresponding to my desired product minus 100."

Analysis: A mass loss of 100 amu is the classic signature of the loss of the Boc protecting group (C₅H₈O₂). This indicates that conditions during your reaction or, more likely, your workup and purification were too acidic.

Potential Degradation Pathways:

G cluster_conditions Degradation Conditions A tert-Butyl 4-formyl-3-methyl- piperidine-1-carboxylate B Carboxylic Acid Impurity (Oxidation Product) A->B  O₂ (Air)  (Slow) C Deprotected Aldehyde (Acid-Labile Product) A->C  H⁺ (e.g., strong acid,  prolonged silica gel exposure) O₂ (Air) O₂ (Air) H⁺ H⁺

Caption: Major degradation pathways for the title compound.

Mitigation Strategies:

  • Workup: Use a saturated sodium bicarbonate (NaHCO₃) or a pH 7 buffer wash to neutralize any acid before extraction and concentration.

  • Purification: If using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (e.g., by flushing the column with a solvent system containing 0.5-1% Et₃N) to neutralize acidic sites. Alternatively, use a different stationary phase like alumina.

Section 4: Key Experimental Protocols

Protocol 1: Standard Procedure for Safe Handling and Storage
  • Receiving: Upon receipt, inspect the container for damage. Log the compound into your inventory.

  • Storage: Immediately transfer the sealed container to a -20°C, explosion-proof freezer. The storage location should be dry and dark.[6]

  • Dispensing: a. Move the sealed container from the freezer to a desiccator and allow it to equilibrate to ambient temperature for at least 30 minutes. b. Transfer the container to a chemical fume hood. c. Open the container and quickly weigh the desired amount into a tared, dry flask. d. Flush the headspace of the original container with argon or nitrogen, then tightly reseal it. e. Wrap the cap/joint of the container with Parafilm for extra security against moisture ingress.

  • Return to Storage: Promptly return the container to the -20°C freezer.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol helps you quickly assess if the aldehyde has oxidized to the more polar carboxylic acid.

  • Materials:

    • TLC plate (Silica gel 60 F₂₅₄)

    • Developing chamber

    • Mobile Phase: 30% Ethyl Acetate in Hexanes (This is a starting point; adjust polarity as needed).

    • Stain: Potassium permanganate (KMnO₄) stain. Aldehydes give a positive (yellow/brown spot on purple background) test.

    • Sample Solution: Dissolve a tiny amount (~1 mg) of the aldehyde in 0.5 mL of dichloromethane or ethyl acetate.

  • Procedure: a. Using a capillary spotter, carefully spot the sample solution onto the baseline of the TLC plate. b. Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. c. Allow the solvent to run up the plate until it is ~1 cm from the top. d. Remove the plate and immediately mark the solvent front with a pencil. e. Visualize the plate under a UV lamp (254 nm) and circle any spots. f. Submerge the plate in the KMnO₄ stain solution for a few seconds, then gently heat with a heat gun.

  • Interpretation:

    • Pure Aldehyde: You should see a single major spot. For the 30% EtOAc/Hexanes system, expect an Rf value of approximately 0.4-0.5. This spot will turn yellow/brown with KMnO₄ stain.

    • Carboxylic Acid Impurity: A second spot will appear at a much lower Rf (closer to the baseline, e.g., Rf < 0.1) because the carboxylic acid is significantly more polar. This spot will also be stain-active.

    • Non-polar Impurities: Any spots with a higher Rf than the aldehyde are less polar impurities.

References

  • Loba Chemie. (n.d.). N-FORMYLPIPERIDINE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • DiRocco, D. A., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 993–997. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The piperidine scaffold is a cornerstone in modern drug discovery, and the aldehyde functionality serves as a versatile handle for constructing complex molecular architectures.[1] However, the synthesis of this specific aldehyde, particularly the oxidation of its precursor alcohol, is often accompanied by challenges that can impact yield and purity.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental issues and offer robust, validated solutions to help you optimize your synthesis and achieve consistent, high-quality results.

Synthetic Overview: The Critical Oxidation Step

The most common and direct route to synthesize this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. The success of the entire synthesis hinges on selecting and executing the appropriate oxidation method. This choice is critical to prevent over-oxidation to the carboxylic acid and to avoid side reactions that complicate purification and reduce yield.

This guide will focus on troubleshooting the three most prevalent mild oxidation methodologies employed for this transformation: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Transformation cluster_product Target Molecule Start Tert-butyl 4-(hydroxymethyl)- 3-methylpiperidine-1-carboxylate Reaction Mild Oxidation (Swern, DMP, Parikh-Doering) Start->Reaction Key Step Product Tert-butyl 4-formyl- 3-methylpiperidine-1-carboxylate Reaction->Product High Purity & Yield Troubleshooting_Yield cluster_results TLC Results cluster_solutions Potential Solutions Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Result1 Significant Starting Material Remains TLC->Result1 Result2 New Non-Polar Spot (Potential MTM Ether) TLC->Result2 Result3 Product Streaking on Plate TLC->Result3 Sol1 Check Reagent Quality & Stoichiometry Increase Reaction Time/Temp (carefully!) Result1->Sol1 Sol2 Improve Temperature Control (-78°C) Check Order of Addition Switch to DMP Oxidation Result2->Sol2 Sol3 Buffer Reaction (e.g., with Pyridine for DMP) Optimize Workup pH Result3->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

Problem Area 2: Reagent Quality and Handling

Q: My Swern/DMP oxidation has stopped working, even though I'm following the protocol that worked before. What could be the issue?

A: Reagent degradation is a common and often overlooked cause of reaction failure.

Causality & Solutions:

  • Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Over time, it can hydrolyze, losing its oxidative power.

    • Solution: Always store DMP in a desiccator or under an inert atmosphere. If you suspect it has degraded, you can try using a larger excess (e.g., 1.5-2.0 equiv), but purchasing a fresh bottle is the most reliable solution. Interestingly, partial hydrolysis can sometimes lead to a more effective oxidant, but this is not a reliable phenomenon for reproducible chemistry. [2]* Oxalyl Chloride/SO₃•Pyridine: These are the electrophilic activators for DMSO and are highly moisture-sensitive.

    • Solution: Use a fresh bottle or a recently opened one. Ensure you are using anhydrous solvents (like DCM) and a dry, inert atmosphere (N₂ or Ar) for the reaction.

  • Dimethyl Sulfoxide (DMSO): While less common, DMSO itself should be anhydrous for optimal results.

    • Solution: Use a bottle of anhydrous DMSO, preferably one with a Sure/Seal™ cap, and dispense it with a dry syringe.

Problem Area 3: Difficult Purification

Q: The reaction appears clean by TLC, but I'm struggling to isolate the pure aldehyde after column chromatography. What are some best practices?

A: Aldehydes can be sensitive, and byproducts from the oxidation can complicate purification.

Causality & Solutions:

  • Product Instability: Aldehydes can be sensitive to air oxidation or decomposition on silica gel, which is slightly acidic. The this compound could potentially be prone to this.

    • Solution: Try neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% in your ethyl acetate/hexane eluent). This can prevent streaking and decomposition on the column.

  • Workup Byproducts (Swern): The Swern oxidation produces triethylammonium chloride, which is a salt, and dimethyl sulfide. A proper aqueous workup is essential to remove these.

    • Solution: After the reaction, quench carefully with water or a saturated NH₄Cl solution. Perform a standard liquid-liquid extraction. Ensure you wash the combined organic layers with brine to remove residual water before drying and concentrating.

  • Workup Byproducts (DMP): The DMP oxidation produces iodinane and acetic acid byproducts. [3][4] * Solution: A common and effective workup involves diluting the reaction mixture with ether and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The bicarbonate neutralizes the acetic acid, and the thiosulfate reduces the iodine byproducts, making them more water-soluble and easier to remove.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is adapted for a generic 5 mmol scale. Adjust as necessary.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 40 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Slowly add oxalyl chloride (1.1 mL, 12.5 mmol, 2.5 equiv) to the stirred DCM. Then, add anhydrous DMSO (1.1 mL, 15.0 mmol, 3.0 equiv) dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 15 minutes.

  • Alcohol Addition: Dissolve tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.15 g, 5.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DCM (~5 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 3.5 mL, 25.0 mmol, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C.

  • Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench by slowly adding 20 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 20 mL). Combine the organic layers, wash with saturated brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • Setup: To a round-bottom flask with a stir bar, add tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.15 g, 5.0 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Reagent Addition: Add solid Dess-Martin periodinane (2.33 g, 5.5 mmol, 1.1 equiv) to the solution in one portion. If your substrate is known to be acid-sensitive, you can add 1 equivalent of pyridine as a buffer. [3][5]3. Reaction: Stir the suspension at room temperature. Monitor the reaction progress by TLC (typically complete in 1-3 hours).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel. Add an equal volume of diethyl ether. Wash the organic layer with a 1:1 mixture of saturated NaHCO₃ and 10% aqueous Na₂S₂O₃ (2 x 40 mL), followed by saturated brine (1 x 40 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often very clean but can be purified further by flash chromatography if needed.

References

  • Swern oxidation - Wikipedia. Wikipedia. [Link]

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Parikh–Doering oxidation - Grokipedia. Grokipedia. [Link]

  • Parikh-Doering Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]

  • Byproducts Produced in Swern Oxidation. BYJU'S. [Link]

  • Parikh-Doering oxidation - YouTube. YouTube. [Link]

  • Parikh-Doering Oxidation - NROChemistry. NROChemistry. [Link]

  • Dess–Martin oxidation - Wikipedia. Wikipedia. [Link]

  • Parikh–Doering oxidation - Wikipedia. Wikipedia. [Link]

  • Dess–Martin periodinane - Wikipedia. Wikipedia. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Dess-Martin Oxidation | Chem-Station Int. Ed. Chem-Station. [Link]

  • Dess-Martin-Periodinane oxidation - YouTube. YouTube. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. ResearchGate. [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. ResearchGate. [Link]

  • J. Podlech Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Thieme Chemistry. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. Atlantis Press. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. Connect Journals. [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PubMed Central. NCBI. [Link]

  • Alcohol to Aldehyde - Common Conditions. Organic Chemistry Data. [Link]

  • Alternative method for oxidizing methyl aromatics to aldehydes. : r/Chempros - Reddit. Reddit. [Link]

  • Swern Oxidation - J&K Scientific LLC. J&K Scientific. [Link]

  • How to oxidize primary alcohols to aldehydes. Al-Kimia. [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. NCBI. [Link]

  • tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 - PubChem. PubChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. IOP Conference Series: Earth and Environmental Science. [Link]

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Technical Support Center: Diastereoselectivity in 3-Methylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of 3-methylpiperidine derivatives. This guide is structured to provide in-depth, actionable advice for troubleshooting and controlling diastereoselectivity in your reactions. As researchers and drug development professionals, achieving precise stereochemical control is paramount, and this document is designed to address the nuanced challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address common issues encountered during the synthesis of 3-methylpiperidine, providing not just solutions, but the underlying scientific principles to empower your experimental design.

Q1: My catalytic hydrogenation of 3-methylpyridine is yielding a poor diastereomeric ratio (d.r.). What are the primary factors I should investigate to favor the cis or trans isomer?

A1: Senior Application Scientist Insights

Poor diastereoselectivity in the catalytic hydrogenation of 3-methylpyridine is a frequent challenge. The outcome is a delicate balance of kinetic and thermodynamic factors, heavily influenced by your choice of catalyst and reaction conditions. The two primary diastereomers, cis- and trans-3-methylpiperidine, arise from the orientation of the methyl group relative to the hydrogen atoms added to the ring.

Causality Behind Catalyst Choice:

The choice between palladium and platinum catalysts is the most critical factor in determining the cis/trans ratio.[1]

  • Palladium on Carbon (Pd/C): This catalyst typically favors the formation of the trans isomer . The mechanism is thought to involve a stepwise reduction where the pyridine ring adsorbs onto the palladium surface. The methyl group prefers an equatorial-like orientation in the partially hydrogenated intermediates to minimize steric hindrance, leading to the delivery of hydrogen from the opposite face, resulting in the thermodynamically more stable trans product.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): This catalyst generally favors the formation of the cis isomer .[2][3] Platinum catalysts often operate under more acidic conditions (typically in acetic acid), which protonates the pyridine nitrogen. This protonated intermediate can influence the adsorption geometry on the catalyst surface, favoring a pathway that leads to the kinetically controlled cis product.

Troubleshooting Steps:

  • Catalyst Screening: If you are obtaining an undesired ratio, the first step is to switch your catalyst. To favor the trans isomer, ensure your Pd/C is of high quality. For the cis isomer, PtO₂ is the catalyst of choice.[2]

  • Solvent and Additives: The solvent can influence the reaction by affecting the solubility of hydrogen and the conformation of the substrate on the catalyst surface.[4] For PtO₂ hydrogenations, glacial acetic acid is a standard solvent that facilitates the reaction.[3]

  • Pressure and Temperature: While catalyst choice is primary, reaction conditions can offer finer control. Higher pressures and temperatures can sometimes lead to isomerization towards the more thermodynamically stable trans product, even with catalysts that might initially favor the cis isomer.[1]

Data Summary: Catalyst Influence on Diastereomeric Ratio

CatalystSolventPressure (bar H₂)Temperature (°C)Major IsomerTypical d.r. (cis:trans)Reference(s)
10% Pd/CAcetic Acid~1Ambienttrans30:70[1]
10% PtO₂Acetic Acid~1Ambientcis>95:5[1]
Rhodium(III) oxideTrifluoroethanol540Not specifiedHigh conversion[5]
PtO₂Glacial Acetic Acid70AmbientcisHigh selectivity[3]
Q2: I am using an N-Boc protecting group on my piperidine precursor. How does this influence diastereoselectivity in subsequent reactions like α-lithiation?

A2: Senior Application Scientist Insights

The N-tert-butoxycarbonyl (N-Boc) group is not merely a placeholder; it is a powerful stereodirecting group. Its influence stems from its conformational effects on the piperidine ring, which dictates the facial selectivity of subsequent reactions.

The Principle of Conformational Locking:

The bulky Boc group introduces significant steric strain, particularly A(1,3) strain, which is the steric repulsion between the axial substituent at C2 and the N-substituent. To alleviate this, the piperidine ring adopts a chair conformation where the N-Boc group and any adjacent substituents arrange themselves to minimize these interactions.

In the case of α-lithiation of N-Boc piperidine, the deprotonation occurs preferentially at the equatorial position. The resulting organolithium intermediate is stabilized by coordination with the carbonyl oxygen of the Boc group. This conformationally locked intermediate then directs the approach of an incoming electrophile to the less sterically hindered face, leading to a high degree of diastereoselectivity.[6][7][8]

Diagram: N-Boc Directed Lithiation Workflow

G cluster_0 Step 1: Conformational Pinning cluster_1 Step 2: Diastereoselective Deprotonation cluster_2 Step 3: Electrophilic Quench Start N-Boc-Piperidine Conformation Chair Conformation (Equatorial Preference) Start->Conformation Bulky Boc group induces steric strain Lithiation Addition of s-BuLi/ Chiral Ligand Conformation->Lithiation Lithiated_Intermediate Configurationally Stable Lithiated Intermediate Lithiation->Lithiated_Intermediate Equatorial C-H is more acidic Electrophile Electrophile (E+) Addition Lithiated_Intermediate->Electrophile Product α-Substituted Piperidine (High d.r.) Electrophile->Product Attack from less hindered face

Caption: Workflow for N-Boc directed α-lithiation of piperidine.

Troubleshooting Steps:

  • Temperature Control: The stability of the lithiated intermediate is crucial. These reactions are typically run at low temperatures (-78 °C) to prevent epimerization of the organolithium species.[6] If you are seeing poor diastereoselectivity, ensure your temperature is strictly controlled.

  • Solvent Choice: The choice of solvent can affect the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF or diethyl ether are commonly used.

  • Rate of Addition: Slow addition of the electrophile can sometimes improve selectivity by ensuring the reaction occurs with the thermodynamically favored, conformationally stable intermediate.

Q3: I am interested in modern, highly selective methods. Can you provide a protocol for a chemoenzymatic approach to chiral 3-substituted piperidines?

A3: Senior Application Scientist Insights

Chemoenzymatic methods offer exquisite stereocontrol by leveraging the inherent selectivity of enzymes. A powerful strategy for synthesizing stereo-enriched 3-substituted piperidines involves a one-pot cascade reaction using an amine oxidase (AmOx) and an ene-imine reductase (EneIRED).[9][10]

Mechanism Overview:

The process begins with a chemically synthesized N-substituted tetrahydropyridine (THP). The amine oxidase selectively oxidizes the THP to a dihydropyridinium (DHP) intermediate. This activated intermediate is then asymmetrically reduced by an ene-imine reductase to yield the chiral piperidine. The stereochemical outcome is dictated by the specific EneIRED enzyme used, with different enzymes capable of producing opposite enantiomers with high fidelity.[9]

Diagram: Chemoenzymatic Cascade for Chiral Piperidine Synthesis

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Cascade (One-Pot) Pyridine Substituted Pyridine THP N-Substituted Tetrahydropyridine (THP) Pyridine->THP e.g., NaBH4 reduction AmOx Amine Oxidase (AmOx) THP->AmOx DHP Dihydropyridinium (DHP) Intermediate AmOx->DHP Oxidation EneIRED Ene-Imine Reductase (EneIRED) DHP->EneIRED Piperidine Chiral 3-Substituted Piperidine (High ee/dr) EneIRED->Piperidine Asymmetric Reduction

Caption: Chemoenzymatic synthesis of chiral 3-substituted piperidines.

Experimental Protocol: Chemo-enzymatic Synthesis of (S)-N-benzyl-3-phenylpiperidine

This protocol is adapted from methodologies described by Turner and co-workers.[9][10]

Materials:

  • N-benzyl-3-phenyl-1,2,3,6-tetrahydropyridine (THP)

  • Amine Oxidase (e.g., 6-HDNO variant)

  • Ene-Imine Reductase (e.g., EneIRED-05 for (S)-product)

  • NADPH or a glucose/glucose dehydrogenase recycling system

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Cofactor System: Add NADPH (1 mM) or the components of the recycling system (e.g., 50 mM glucose, 1-2 U/mL glucose dehydrogenase).

  • Enzyme Addition: Add the amine oxidase (e.g., 1-2 mg/mL) and the desired ene-imine reductase (e.g., 1-2 mg/mL).

  • Substrate Addition: Dissolve the THP substrate in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS to determine conversion and stereoselectivity.

  • Work-up and Purification: Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.

Advanced Methodologies

For research groups seeking cutting-edge solutions with broad substrate scope and high enantioselectivity, rhodium-catalyzed asymmetric reactions are a powerful option.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A state-of-the-art method for accessing enantioenriched 3-substituted piperidines involves a three-step sequence culminating in a Rh-catalyzed asymmetric reductive Heck reaction.[11][12][13]

Workflow Overview:

  • Partial Reduction: Pyridine is partially reduced and activated, for example, by reaction with phenyl chloroformate and NaBH₄ to form a dihydropyridine derivative.[12]

  • Rh-Catalyzed Carbometalation: The key asymmetric step involves the reaction of the dihydropyridine with a boronic acid in the presence of a chiral rhodium catalyst (e.g., [Rh(cod)OH]₂ with a chiral phosphine ligand like (S)-Segphos). This forms a 3-substituted tetrahydropyridine with high enantioselectivity.[12][13]

  • Final Reduction: The resulting tetrahydropyridine is then hydrogenated (e.g., using Pd/C) to afford the final enantioenriched 3-substituted piperidine.[11]

This method provides excellent enantioselectivity and tolerates a wide range of functional groups on the boronic acid, making it highly versatile for drug discovery applications.[13]

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Coldham, I., & O'Brien, P. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5946-5953. [Link]

  • Synthesis Workshop. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Reboul, V., & Gribble, G. W. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1084-1095. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21358–21367. [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(3), 1239-1249. [Link]

  • Coldham, I., & O'Brien, P. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(13), 5946-5953. [Link]

  • Piras, L., et al. (2012). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • O'Brien, P. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Domingo, L. R., & Aurell, M. J. (1993). Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 58(20), 5471-5476. [Link]

  • O'Brien, P., et al. (2013). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]

  • Rueping, M., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • Subota, A. I., et al. (2019). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Park, J. H., et al. (2016). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. [Link]

  • Piaz, F. D., et al. (2017). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Medicinal Chemistry Letters, 13(4), 586–592. [Link]

  • PrepChem. (n.d.). Synthesis of 3-methylpiperidine. [Link]

  • van den Broek, L. A. M., et al. (2007). Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Mushrif, S. H., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(8), 1335-1369. [Link]

  • Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your compound for downstream applications.

Introduction to the Compound and the Importance of Purity

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The presence of a reactive aldehyde group and a chiral center at the 3-position makes its purification a critical step that directly impacts the yield, stereochemical integrity, and overall success of subsequent synthetic transformations. This guide will address the most common impurities and purification challenges encountered during its synthesis, particularly following oxidation of the corresponding alcohol.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My final product is a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity or separate the isomers?

Root Cause Analysis: The formation of diastereomers is a common challenge with substituted piperidines. Epimerization at the carbon alpha to the formyl group (C4) can occur under both acidic and basic conditions. The relative stability of the cis and trans isomers, dictated by the steric interactions of the methyl and formyl groups, will influence the equilibrium ratio.[1][2] For instance, in 2,3-disubstituted N-benzyl piperidines, epimerization under thermodynamic conditions is driven by relieving unfavorable 1,3-diaxial interactions, favoring the trans isomer.[2] A similar principle applies here, where the thermodynamically more stable isomer is often favored.

Solutions & Preventative Measures:

  • Mindful pH during Workup: Avoid strongly acidic or basic aqueous workups if possible. If a basic wash is necessary (e.g., to remove acidic byproducts), use a mild base like saturated sodium bicarbonate and minimize contact time.

  • Chromatographic Separation: Flash column chromatography on silica gel is the most effective method for separating diastereomers. A carefully selected eluent system is crucial.

    • Recommended Eluent Systems: Start with a non-polar/polar gradient, such as Hexanes/Ethyl Acetate or Toluene/Acetone. The optimal ratio will need to be determined empirically via Thin Layer Chromatography (TLC).

  • Base-Mediated Epimerization: If you have an undesired mixture and the desired isomer is the thermodynamically more stable one, you can intentionally epimerize the mixture.[1][2] Treating the mixture with a base like potassium tert-butoxide in THF at low temperatures can enrich the desired diastereomer.[1] However, this should be approached with caution as it can also lead to side reactions with the aldehyde.

Q2: I observe a new impurity in my product upon storage. What is it and how can I prevent its formation?

Root Cause Analysis: The most likely impurity formed upon storage is the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid. Aldehydes are susceptible to aerobic oxidation, a process that can be accelerated by exposure to light and trace metal impurities.[3][4] This autoxidation often proceeds via a free radical chain mechanism.[4]

dot

Oxidation_Pathway Aldehyde Target Aldehyde CarboxylicAcid Carboxylic Acid Impurity Aldehyde->CarboxylicAcid O₂, Light, Trace Metals

Caption: Aerobic oxidation of the aldehyde to a carboxylic acid.

Solutions & Preventative Measures:

  • Inert Atmosphere Storage: Store the purified aldehyde under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Cold and Dark Storage: Keep the compound in a sealed, amber vial in a refrigerator or freezer. Low temperatures slow down the oxidation rate, and protection from light prevents photochemical degradation.

  • Purity is Key: Ensure the product is free from residual oxidation catalysts or metal impurities from previous steps, as these can catalyze the oxidation process.

Q3: My crude product after a Dess-Martin Periodinane (DMP) oxidation is a sticky gum, and I'm having trouble with the workup. How can I effectively remove the iodine byproducts?

Root Cause Analysis: Dess-Martin periodinane (DMP) is a popular reagent for the mild oxidation of alcohols to aldehydes.[5] However, the reaction generates iodine-containing byproducts, such as iodosobenzoic acid (IBA) and its acetate adducts, which can be difficult to remove, often resulting in a gummy crude product.[6][7] These byproducts can trap the desired product, leading to lower yields.[7][8]

dot

DMP_Workup cluster_reaction Reaction Mixture cluster_workup Aqueous Workup Protocol Reaction Crude Product + DMP Byproducts (IBA, etc.) + Acetic Acid Quench Quench with aq. NaHCO₃ and Na₂S₂O₃ Reaction->Quench Step 1 Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Step 2 Wash Wash with Brine Extract->Wash Step 3 Dry Dry (Na₂SO₄), Filter, Concentrate Wash->Dry Step 4 Purified Crude Aldehyde for Chromatography Dry->Purified Final Step

Caption: Recommended aqueous workup for DMP oxidation.

Recommended Workup Protocol:

  • Quenching: Upon reaction completion (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7]

    • Why? The NaHCO₃ neutralizes the acetic acid byproduct. The Na₂S₂O₃ reduces the iodine byproducts to more water-soluble species.

  • Stirring: Stir the biphasic mixture vigorously for 15-30 minutes until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer a few more times with the organic solvent.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can then be purified by column chromatography.

Alternative Non-Aqueous Workup: If your aldehyde is particularly sensitive to water, a non-aqueous workup can be employed.[7][9]

  • Dilute the reaction mixture with a non-polar solvent like hexanes or a mixture of ether and hexanes to precipitate the iodine byproducts.[8]

  • Filter the mixture through a pad of Celite®.

  • Wash the Celite pad thoroughly with the same solvent system.

  • Concentrate the filtrate to obtain the crude product. This method may still leave some soluble byproducts that will need to be removed by chromatography.

Q4: What are the best analytical methods to assess the purity of my final product?

Root Cause Analysis: Choosing the right analytical technique is essential for accurately determining the purity and confirming the structure of your compound. A combination of methods is often recommended for a comprehensive assessment.[10][11]

Recommended Analytical Techniques:

Technique Purpose Typical Observations & Considerations
¹H NMR Spectroscopy Structural confirmation and purity assessment.The aldehyde proton should appear as a singlet or a doublet around 9.5-9.8 ppm. The Boc group will show a characteristic singlet at ~1.46 ppm integrating to 9 protons. The ratio of diastereomers can be determined by integrating characteristic, well-resolved peaks for each isomer.
HPLC-MS Purity determination and identification of impurities.[10]A reversed-phase C18 column is typically suitable. A gradient elution with water and acetonitrile, often with a modifier like formic acid or TFA, can provide good separation.[12] The mass spectrometer will confirm the molecular weight of the product and help identify impurities.
GC-MS Purity assessment for volatile impurities.While the target compound itself may not be ideal for GC due to its molecular weight and polarity, GC-MS can be useful for detecting low molecular weight impurities like residual solvents. A non-polar or mid-polar capillary column (e.g., DB-5ms) is a good starting point.[10]

Starting HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+)

Detailed Experimental Protocol: Purification by Flash Column Chromatography

This protocol assumes you have a crude product containing the desired aldehyde along with non-polar impurities (e.g., unreacted starting material) and polar impurities (e.g., oxidation byproducts).

  • TLC Analysis:

    • Dissolve a small amount of your crude material in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots using a UV lamp (if applicable) and by staining with a potassium permanganate solution (aldehydes will show up as a yellow spot on a purple background).

    • Choose a solvent system that gives your product an Rf value of ~0.25-0.35.

  • Column Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column using the chosen eluent system (the "mobile phase").

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing as before.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

References
  • How to work up dess-martin periodinane or hypervalent iodine reactions? ResearchGate. Available at: [Link]

  • Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses. Available at: [Link]

  • Dess–Martin oxidation work up. Chemistry Stack Exchange. Available at: [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)dihydro-. Organic Syntheses. Available at: [Link]

  • Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. National Institutes of Health. Available at: [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

Sources

Navigating the Nuances of Boc Protecting Group Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering challenges with the tert-butyloxycarbonyl (Boc) protecting group. Here, we move beyond simple protocols to explore the underlying chemistry, empowering you to make informed decisions in your synthetic endeavors.

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, prized for its general stability and facile, acid-labile cleavage.[1][2] However, its application is not without challenges. This guide is structured to address the common issues of Boc group stability through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: The Acid-Labile Nature of the Boc Group - A Double-Edged Sword

The primary utility of the Boc group lies in its susceptibility to acid-mediated cleavage, which also proves to be the source of most stability concerns.[2][3] Understanding the mechanism is key to troubleshooting.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage proceeds via an acid-catalyzed pathway. The carbonyl oxygen of the Boc group is protonated, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.[1][4]

Boc Deprotection Mechanism Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ (e.g., TFA) Carbamic Acid Carbamic Acid Protonated Intermediate->Carbamic Acid - tert-Butyl Cation Free Amine Free Amine Carbamic Acid->Free Amine - CO2 tert-Butyl Cation tert-Butyl Cation Isobutylene Isobutylene tert-Butyl Cation->Isobutylene Deprotonation CO2 CO2

Caption: Acid-catalyzed cleavage of the Boc protecting group.

FAQs: Acid-Mediated Deprotection

Q1: My Boc deprotection is incomplete. What are the likely causes?

A1: Incomplete deprotection is a common issue with several potential root causes:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough. This could be due to a low concentration of the acid (e.g., trifluoroacetic acid, TFA), or the acid may have degraded, for instance, by absorbing atmospheric moisture.[5]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, necessitating more forceful conditions such as higher temperatures, longer reaction times, or a stronger acid.[5]

  • Electronic Effects: The presence of electron-withdrawing groups on the substrate can destabilize the carbocation intermediate that forms during deprotection, thereby slowing down the reaction. Conversely, electron-donating groups can accelerate it.[5]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time to go to completion, or the temperature might be too low for the particular substrate.[5]

  • Solvent Choice: The solvent can influence the effectiveness of the deprotection. While aprotic solvents like dichloromethane (DCM) are frequently used, protic solvents such as methanol can sometimes interfere with the reaction.[5]

  • Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, it can lead to an incomplete reaction due to the heterogeneous nature of the mixture.[5]

Q2: I'm observing unexpected byproducts during my Boc deprotection. What's happening?

A2: The most common source of byproducts is the reactive tert-butyl cation generated during the acid-catalyzed cleavage.[6] This electrophilic carbocation can alkylate nucleophilic functional groups within your molecule, leading to undesired modifications.[2][6]

Q3: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A3: In peptide synthesis, several amino acid residues are particularly vulnerable:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[6][7]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[6]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[6]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[6] Other nucleophilic sites, such as electron-rich aromatic rings and guanidino groups, are also at risk.[8]

Q4: How can I prevent these tert-butylation side reactions?

A4: The most effective strategy is to incorporate "scavengers" into your deprotection cocktail.[6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted side reactions.[6]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General, reduces the tert-butyl cation1-5% (v/v)
WaterGeneral, traps the cation to form tert-butanol1-5% (v/v)
ThioanisoleMethionine, Tryptophan1-5% (v/v)
AnisoleTryptophan1-5% (v/v)

Table 1: Common Scavengers for Boc Deprotection.

Section 2: Beyond Acid - Other Stability Considerations

While acid lability is the most prominent feature of the Boc group, its stability under other conditions is crucial for orthogonal synthesis strategies.

Boc_Stability_Profile cluster_stable Generally Stable Conditions cluster_labile Labile Conditions Boc Boc Group Stability Base Basic Conditions (e.g., Piperidine, NaOH) Boc->Base Nucleophiles Nucleophiles (e.g., RLi, RMgX, Amines) Boc->Nucleophiles Hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) Boc->Hydrogenation Strong_Acid Strong Acids (e.g., TFA, HCl) Boc->Strong_Acid Lewis_Acids Lewis Acids (e.g., AlCl3, ZnBr2) Boc->Lewis_Acids High_Temp High Temperatures Boc->High_Temp

Caption: Overview of Boc group stability under various conditions.

FAQs: Broader Stability Profile

Q1: Is the Boc group stable to basic conditions?

A1: Yes, the Boc group is generally stable towards most bases and nucleophiles.[9][10] This stability is a key feature that allows for orthogonal protection strategies, for example, in combination with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group in peptide synthesis.[11][]

Q2: Can I perform a catalytic hydrogenation on a molecule containing a Boc-protected amine?

A2: Yes, the Boc group is stable under typical catalytic hydrogenation conditions (e.g., H₂ over Pd/C).[13][14] This makes it orthogonal to protecting groups that are removed by hydrogenolysis, such as the Cbz (carboxybenzyl) group.[11][15]

Q3: Can the Boc group be cleaved thermally?

A3: Yes, Boc groups can be removed by heating at high temperatures, typically above 180°C under vacuum.[16][17] The mechanism is believed to involve fragmentation to the amine via the carbamic acid, isobutylene, and CO₂.[17] This method can be advantageous as it avoids the use of acids but is only suitable for thermally robust molecules.[17]

Q4: Are there any "milder" acidic conditions for Boc deprotection for sensitive substrates?

A4: For substrates containing other acid-sensitive functional groups, finding the right balance for selective Boc removal can be challenging.[18] Some alternatives to strong TFA treatment include:

  • 4M HCl in dioxane: This is a commonly used reagent for Boc deprotection and can sometimes be milder than neat TFA.[18]

  • Lewis Acids: Reagents like aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂) can mediate Boc cleavage, sometimes with improved selectivity.[2][19]

  • TMSI: Trimethylsilyl iodide in DCM can be a pH-neutral method for Boc deprotection.[2][18]

Section 3: Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

This protocol outlines a general procedure for the removal of a Boc group from an amine using trifluoroacetic acid in dichloromethane.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.[1]

  • Addition of Reagents:

    • If required, add the appropriate scavenger(s) (e.g., TIS, water, thioanisole) to the solution (typically 1-5% v/v).

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) depending on the substrate's sensitivity.[1][14]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1–2 hours. The evolution of CO₂ gas should be observed.[4][15] Caution: Do not perform this reaction in a sealed container.[4]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The deprotected amine product will be more polar and have a lower Rf value on TLC.[5]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[1]

    • The crude product, which is the TFA salt of the amine, can often be precipitated by the addition of cold diethyl ether.[1]

  • Purification: The product can be further purified by crystallization, or the free amine can be obtained by a basic work-up followed by chromatography.

Protocol 2: Monitoring Deprotection by TLC

  • Spotting: On a TLC plate, spot the starting material (SM), a co-spot (SM and reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol).

  • Visualization: Visualize the spots under UV light (if applicable) and then stain with a suitable reagent, such as ninhydrin, which will stain the newly formed primary or secondary amine (typically a purple or yellow spot).

  • Analysis: Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar product spot.[5]

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Fiveable. Acid-Labile Protecting Groups Definition. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • ResearchGate. Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • SynArchive. Protecting Groups List. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate is a key building block in medicinal chemistry, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This guide provides an in-depth analysis of its expected NMR spectra, a comparison with potential impurities, and protocols for acquiring high-quality data.

Core Structural Features and Their NMR Fingerprints

This compound possesses several key structural features that give rise to a distinct NMR spectrum: the Boc-protected piperidine ring, a methyl group at the 3-position, and a formyl group at the 4-position. The presence of two stereocenters at positions 3 and 4 gives rise to the possibility of cis and trans diastereomers, which will have unique NMR spectra.

The tert-butoxycarbonyl (Boc) protecting group introduces a characteristic singlet in the ¹H NMR spectrum around 1.4-1.5 ppm, integrating to nine protons. In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group appears around 80 ppm, and the carbonyl of the carbamate is observed near 155 ppm.[1] Due to restricted rotation around the N-C(O) bond, the signals for the piperidine ring protons, especially those adjacent to the nitrogen (H2 and H6), may appear broadened at room temperature.[2]

The aldehyde proton is the most downfield signal in the ¹H NMR spectrum, typically appearing between 9.5 and 10.0 ppm.[3] The aldehyde carbonyl carbon can be observed in the ¹³C NMR spectrum in the range of 200-205 ppm.

Comparative Analysis of Cis and Trans Diastereomers

The relative orientation of the methyl and formyl groups significantly influences the chemical shifts and coupling constants of the piperidine ring protons. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm) - trans isomer Predicted Chemical Shift (ppm) - cis isomer Multiplicity Integration
H-aldehyde~9.6~9.7d1H
H2, H62.8 - 4.2 (broad)2.8 - 4.2 (broad)m4H
H3~2.3~2.5m1H
H4~2.6~2.4m1H
H51.2 - 1.91.2 - 1.9m2H
CH₃ (on ring)~1.0~1.1d3H
CH₃ (Boc)~1.45~1.45s9H

Note: These are estimated values based on analogous compounds. Actual values may vary.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm) - trans isomer Predicted Chemical Shift (ppm) - cis isomer
C=O (aldehyde)~204~205
C=O (Boc)~155~155
C(CH₃)₃ (Boc)~80~80
C4~55~53
C2, C6~44~43
C3~38~40
C5~28~29
CH₃ (on ring)~15~16
C(CH₃)₃ (Boc)~28.5~28.5

Note: These are estimated values based on analogous compounds.

Comparison with Potential Process-Related Impurities

A thorough NMR analysis should also consider potential impurities from the synthetic route. Common impurities could include the starting material, over-reduction or over-oxidation products.

Compound Key Differentiating ¹H NMR Signal(s) (ppm) Key Differentiating ¹³C NMR Signal(s) (ppm)
Tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (Precursor) Disappearance of aldehyde proton (~9.6 ppm). Appearance of carbinol protons (~3.5 ppm).[4]Disappearance of aldehyde carbonyl (~204 ppm). Appearance of carbinol carbon (~65 ppm).
1-Boc-3-methylpiperidine-4-carboxylic acid (Over-oxidation product) Disappearance of aldehyde proton (~9.6 ppm). Appearance of a broad carboxylic acid proton (>10 ppm).[5]Disappearance of aldehyde carbonyl (~204 ppm). Appearance of carboxylic acid carbonyl (~175 ppm).

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Cap the NMR tube and gently invert to dissolve the sample completely.

NMR Data Acquisition Workflow

Caption: Standard NMR workflow for structural elucidation.

In-Depth Analysis of Spectral Data

A logical workflow for analyzing the NMR data is crucial for accurate structure determination.

NMR_Data_Analysis_Logic start Acquire 1D & 2D NMR Spectra identify_functional_groups Identify Key Functional Groups Aldehyde H (~9.6 ppm) & C (~204 ppm) Boc group H (~1.45 ppm) & C (~80, 155 ppm) Methyl group H (~1.0 ppm) & C (~15 ppm) start->identify_functional_groups assign_ring_protons Assign Piperidine Ring Protons Use COSY to trace H-H correlations (H2-H3-H4-H5-H6) Use HSQC to correlate protons to their attached carbons identify_functional_groups->assign_ring_protons determine_stereochemistry Determine Relative Stereochemistry (cis/trans) Analyze coupling constants (J-values) from high-resolution ¹H NMR. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). Use NOESY to identify through-space correlations. For the trans isomer, an NOE between the methyl protons and H4 might be expected, while for the cis isomer, an NOE between the methyl protons and the aldehyde proton might be observed. assign_ring_protons->determine_stereochemistry confirm_structure Confirm Structure with HMBC Look for long-range correlations: - Aldehyde H to C3, C4, C5 - Methyl H to C2, C3, C4 determine_stereochemistry->confirm_structure final_structure Final Structure Assignment confirm_structure->final_structure

Caption: Logical flow for NMR spectral interpretation.

This comprehensive guide provides a robust framework for the NMR analysis of this compound. By following these steps, researchers can confidently determine the structure, assess the purity, and elucidate the stereochemistry of this important synthetic intermediate.

References

Sources

Navigating the Mass Spectrometric Landscape of N-Boc-Protected Piperidines: A Comparative Guide to the Analysis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate," a key building block in the synthesis of various pharmacologically active compounds, presents a unique analytical challenge. Its structure, featuring a bulky N-Boc protecting group, a reactive formyl moiety, and a chiral center, necessitates a robust analytical strategy for unambiguous characterization. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering profound insights into the molecule's identity, purity, and stability.

This technical guide provides a comparative analysis of mass spectrometric approaches for the characterization of "this compound." We will delve into the predictable fragmentation patterns under different ionization techniques and offer experimental insights to guide researchers in selecting the optimal analytical workflow.

Chemical Profile of the Analyte

Before venturing into the mass spectrometric analysis, a foundational understanding of the target molecule's properties is essential.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C12H21NO3PubChem[1]
Molecular Weight 227.30 g/mol PubChem[1]
Monoisotopic Mass 227.15214353 DaPubChem[1]

A Tale of Two Ionization Techniques: Predicting Fragmentation

The choice of ionization source is a critical determinant of the information that can be gleaned from a mass spectrometry experiment. Here, we compare two of the most common techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI), and also consider the utility of Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): A Hard Ionization Approach for Structural Detail

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. While this can sometimes result in the absence of a molecular ion peak, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.

Given the lack of a publicly available EI spectrum for the exact target molecule, we can predict its fragmentation by examining a close structural analog: N-tert-Butoxycarbonyl-4-piperidone (CAS 79099-07-3) , for which an experimental spectrum is available from the NIST Mass Spectrometry Data Center.[2] This analog shares the N-Boc piperidine core, differing only in the substitution at the 4-position (a ketone instead of a 4-formyl-3-methyl group).

Predicted EI Fragmentation of this compound:

Based on the fragmentation of N-Boc-4-piperidone and general principles of mass spectrometry, we can anticipate the following key fragmentation pathways for our target molecule:

  • Loss of the Boc Group: The most characteristic fragmentation of N-Boc protected amines is the cleavage of the protecting group. This can occur in several ways:

    • Loss of isobutylene (C4H8, 56 Da): A major pathway leading to a fragment ion at m/z 171.

    • Loss of the tert-butyl radical (•C4H9, 57 Da): Resulting in an ion at m/z 170.

    • Loss of the entire Boc group (C5H9O2, 101 Da): Giving rise to an ion at m/z 126.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can lead to the loss of the formyl-methyl substituted side chain.

  • Ring Fission: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller ions.

  • Influence of the 3-methyl and 4-formyl groups: The presence of these substituents will influence the fragmentation pathways. For instance, the formyl group can be lost as a radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from various fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol outlines a general procedure for the analysis of "this compound" using GC-MS with an EI source.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

    • Transfer Line Temperature: 280°C.

Data Interpretation: The resulting total ion chromatogram (TIC) will show the elution of the compound. The mass spectrum corresponding to this peak will display the fragmentation pattern, which can be interpreted to confirm the structure.

Diagram: Predicted EI Fragmentation Pathways

EI_Fragmentation M [C12H21NO3]+• m/z 227 F1 [M - C4H8]+• m/z 171 M->F1 - C4H8 F2 [M - •C4H9]+ m/z 170 M->F2 - •C4H9 F3 [M - Boc]+• m/z 126 M->F3 - Boc radical F4 [C4H9]+ m/z 57 M->F4 Boc cleavage F5 Further Fragments F1->F5 - •CHO / - CO F2->F5 F3->F5

Caption: Predicted major EI fragmentation pathways for this compound.

Electrospray Ionization (ESI): A Softer Touch for the Molecular Ion

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation.[3] This makes it an excellent choice for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule, providing structural information.

Predicted ESI-MS and ESI-MS/MS Behavior:

  • ESI-MS: In positive ion mode, "this compound" is expected to readily form a protonated molecule at m/z 228.1594 [M+H]+. Sodium [M+Na]+ and potassium [M+K]+ adducts may also be observed.

  • ESI-MS/MS: Collision-induced dissociation (CID) of the [M+H]+ ion will likely lead to the following fragmentations:

    • Loss of isobutylene (56 Da): A very common loss from the Boc group, resulting in a fragment at m/z 172.

    • Loss of the entire Boc group (101 Da): Yielding a fragment at m/z 127.

    • Loss of water (18 Da): If protonation occurs on the formyl oxygen, subsequent loss of water is possible, leading to an ion at m/z 210.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This protocol provides a general method for LC-ESI-MS analysis.

  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as a mixture of acetonitrile and water, to a concentration of approximately 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan: Full scan mode to detect the [M+H]+ ion (e.g., m/z 100-500).

    • MS/MS Scan: Product ion scan of the precursor ion at m/z 228.16.

Diagram: ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Workflow cluster_0 LC Separation cluster_1 ESI Source cluster_2 MS1 Analysis cluster_3 Collision Cell (CID) cluster_4 MS2 Analysis LC Analyte Elution ESI [M+H]+ m/z 228.16 LC->ESI MS1 Precursor Ion Selection ESI->MS1 CID Fragmentation MS1->CID Fragments Fragment Ions (e.g., m/z 172, 127) CID->Fragments

Sources

A Senior Scientist's Comparative Guide to the Purity Determination of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Seemingly Simple Building Block

In the intricate world of pharmaceutical synthesis, the quality of each starting material and intermediate dictates the success of the final active pharmaceutical ingredient (API). "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" is a key heterocyclic building block, a versatile intermediate in the synthesis of numerous complex drug candidates. Its Boc-protected amine and reactive aldehyde functional groups make it a valuable synthon. However, the very reactivity that makes it useful also presents a significant analytical challenge. The presence of even minute impurities can have profound consequences on downstream reactions, potentially leading to failed syntheses, the formation of toxic byproducts, or reduced efficacy of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, helping you select and implement the most robust analytical strategy for your specific needs, from early-stage research to rigorous GMP (Good Manufacturing Practice) environments.

PART 1: The Analytical Challenge - Understanding Potential Impurities

A comprehensive purity assessment begins with a thorough understanding of what impurities might be present. For this compound, impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction Byproducts: Competing side reactions during its formation.

  • Degradation Products: Instability of the aldehyde or Boc-protecting group under certain conditions.

A proactive approach involves identifying these potential impurities to ensure the chosen analytical method can adequately separate and detect them.

Potential Impurity Source Significance
Corresponding alcohol (hydroxymethyl derivative)Incomplete oxidation of the starting alcoholMay have different reactivity in subsequent steps.
Corresponding carboxylic acidOver-oxidation of the aldehydeCan interfere with reactions sensitive to acidic conditions.
Deprotected piperidine (lacking the Boc group)Acidic conditions during synthesis or storageHighly reactive and can lead to numerous byproducts.
Isomeric impuritiesNon-selective synthesisMay have different pharmacological or toxicological profiles.
Residual SolventsIncomplete removal after synthesisMust be controlled according to regulatory guidelines (e.g., ICH Q3C).

PART 2: Orthogonal Analytical Approaches for Unquestionable Purity

Relying on a single analytical technique can create blind spots, where a co-eluting or non-responsive impurity goes undetected. A cornerstone of modern pharmaceutical analysis is the use of orthogonal methods —techniques that measure the same attribute (in this case, purity) using different physicochemical principles.[1][2] This approach significantly increases confidence in the analytical results.[1] For our target molecule, a robust strategy would combine a primary chromatographic method with a spectroscopic technique.

Caption: Orthogonal workflow for comprehensive purity analysis.

PART 3: Comparative Analysis of Primary Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis, particularly for non-volatile and thermally labile compounds like our Boc-protected piperidine derivative.[3] Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Principle of Causality: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The aldehyde and the Boc-ester groups provide sufficient hydrophobicity for good retention on a C18 column. The choice of a gradient elution (gradually increasing the organic solvent percentage) is crucial for resolving impurities with a wide range of polarities and ensuring that late-eluting, more nonpolar impurities are effectively cleared from the column.

Field-Proven Experimental Protocol: RP-HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 20% B to 80% B

    • 20-25 min: 80% B to 95% B

    • 25-27 min: Hold at 95% B

    • 27.1-30 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm (detects the carbonyl group).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1).

Data Interpretation: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

While HPLC is generally preferred, GC can be a valuable orthogonal technique, especially for identifying and quantifying volatile impurities or residual solvents.[3]

Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For a molecule like this compound, direct injection is possible, but its polarity and molecular weight may lead to broader peaks. A flame ionization detector (FID) is commonly used, which provides a near-universal response for carbon-containing compounds.

Illustrative Experimental Protocol: GC-FID
  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector: FID at 300 °C.

  • Sample Preparation: Dissolve sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Applicability Excellent for non-volatile, thermally labile compounds.[3]Best for volatile and thermally stable compounds.[3]
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.
Derivatization Rarely needed for this compound.May be needed to improve peak shape for polar compounds.[3]
Strengths High resolution, high precision, suitable for a wide range of compounds.Excellent for residual solvent analysis, high sensitivity with FID.
Limitations May not detect non-UV active impurities.Potential for thermal degradation of the analyte.
Quantitative NMR (qNMR) Spectroscopy

For establishing an absolute purity value, quantitative Nuclear Magnetic Resonance (qNMR) is an exceptionally powerful and often underutilized technique.[5][6]

Principle of Causality: Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[7] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, one can calculate the absolute purity of the analyte.[5]

Self-Validating Experimental Protocol: qNMR
  • Internal Standard Selection: Choose a high-purity (>99.9%) standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the analyte.

    • Accurately weigh ~10-15 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in a volumetric flask.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for full magnetization recovery. This is critical for accurate quantification.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_std = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

When unknown peaks are observed in HPLC or GC, Mass Spectrometry (MS) is the definitive tool for structural elucidation. Coupled with a separation technique (LC-MS or GC-MS), it provides the molecular weight of the impurity, and fragmentation patterns can offer clues to its structure.[8]

PART 4: Method Validation - The Trustworthiness Pillar

A method is only as good as its validation. All analytical procedures used for purity determination in a regulated environment must be validated to demonstrate their suitability for the intended purpose.[9] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[10]

Method_Validation node_params Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness node_purpose Ensures Method is Fit for Purpose node_params->node_purpose Demonstrates

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary and Recommendations

Choosing the right analytical strategy for purity determination is a critical decision in the drug development lifecycle. No single method is sufficient.

Technique Primary Use Key Advantage Key Limitation Recommended Stage
HPLC-UV Primary purity and stability testing.High resolution and precision for known impurities.Requires reference standards for impurity identification.All stages (R&D, QC, GMP).
GC-FID Residual solvents, volatile impurities.Orthogonal to HPLC; universal carbon response.Potential for thermal degradation of the analyte.Process Development, QC.
qNMR Absolute purity determination, primary standard characterization.No analyte-specific reference standard needed.[6]Lower sensitivity than chromatography.Reference Standard Qualification, Early R&D.
LC-MS / GC-MS Identification of unknown impurities.Provides molecular weight and structural information.Quantification can be complex.R&D, Impurity Profiling, Troubleshooting.

Recommendation for Researchers: For early-stage development, a well-developed HPLC-UV method provides the necessary information for routine purity checks. This should be supplemented with LC-MS to identify any significant unknown impurities.

Recommendation for Drug Development Professionals: In a regulated GMP environment, a fully validated HPLC-UV method is mandatory for release testing. An orthogonal method, such as a second HPLC method with different column chemistry or a GC method, should be used to periodically screen for new impurities.[11] qNMR is the gold standard for qualifying your primary reference material, against which all subsequent batches will be tested. This multi-faceted, orthogonal approach ensures the highest level of confidence in the purity of "this compound," safeguarding the quality and safety of the final pharmaceutical product.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Retrieved from [Link]

  • National Forensic Laboratory. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Retrieved from [Link]

  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). HMDB. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. RSSL. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • LCGC North America. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. Retrieved from [Link]

  • Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. Retrieved from [Link]

  • News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Orthogonal Measurements. NIST. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Oxford Instruments. Retrieved from [Link]

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

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A Comparative Analysis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and its Unsubstituted Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug discovery. The strategic introduction of functional groups onto this ring system allows for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and its direct unsubstituted analog, tert-butyl 4-formylpiperidine-1-carboxylate. We will explore how the seemingly simple addition of a methyl group at the 3-position can significantly influence the chemical reactivity, conformational preference, and, ultimately, the utility of these building blocks in synthetic campaigns.

Core Structural and Physicochemical Properties

Both molecules share a common framework: a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and featuring a formyl (aldehyde) group at the 4-position. The Boc group serves to modulate the reactivity of the piperidine nitrogen, preventing its participation in unwanted side reactions and enhancing solubility in common organic solvents.[1] The aldehyde functionality at the C4 position is a versatile handle for a variety of chemical transformations, most notably reductive amination, enabling the introduction of diverse substituents.[2]

PropertyTert-butyl 4-formylpiperidine-1-carboxylateThis compound
Molecular Formula C₁₁H₁₉NO₃C₁₂H₂₁NO₃
Molecular Weight 213.27 g/mol 227.30 g/mol
CAS Number 137076-22-3[3]189442-92-0[4]
Appearance White to off-white solid[5]Not widely documented, predicted to be a solid or oil
Key Reactive Site C4-Formyl groupC4-Formyl group
Key Differentiator Unsubstituted at C3Methyl group at C3

The Influence of C3-Methylation on Conformation and Reactivity

The primary differentiator between these two building blocks is the presence of a methyl group adjacent to the formyl substituent in this compound. This substitution has profound implications for the molecule's conformational behavior and steric environment, which in turn dictates its reactivity.

The piperidine ring exists predominantly in a chair conformation. In the unsubstituted analog, the formyl group at the C4 position can occupy either an axial or equatorial position, with a general preference for the sterically less demanding equatorial position to minimize 1,3-diaxial interactions.

The introduction of a methyl group at the C3 position complicates this conformational landscape. The relative stereochemistry of the methyl and formyl groups (cis or trans) becomes a critical factor.

  • Cis Isomer: In the cis isomer, both the methyl and formyl groups are on the same face of the ring. To minimize steric strain, the ring may adopt a conformation where the larger formyl group is equatorial, forcing the smaller methyl group into an axial position, or vice versa. The exact equilibrium will be influenced by the solvent and other reaction conditions.

  • Trans Isomer: In the trans isomer, the substituents are on opposite faces. A conformation with both the formyl and methyl groups in equatorial positions is likely to be strongly favored, as this minimizes steric interactions.[6]

This conformational preference directly impacts the accessibility of the formyl group to incoming nucleophiles.

Steric Hindrance: A Key Determinant of Reactivity

The C3-methyl group introduces significant steric hindrance around the C4-formyl group. This steric congestion is expected to decrease the rate of reactions involving nucleophilic attack at the aldehyde carbonyl. For instance, in a reductive amination reaction, the approach of an amine to form the initial iminium ion intermediate will be more hindered in the methylated analog compared to the unsubstituted counterpart.

This concept is well-established in organic chemistry, where substituents ortho to a reactive center can dramatically reduce reaction rates, an observation known as the "ortho effect."[7] While the C3-methyl group is not directly ortho on an aromatic ring, the underlying principle of steric impediment is analogous.

Comparative Performance in a Key Synthetic Transformation: Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds. To illustrate the practical differences between our two subject compounds, we will consider a hypothetical reductive amination with a primary amine, such as benzylamine.

G unsub Tert-butyl 4-formylpiperidine-1-carboxylate unsub_imine Iminium Ion Intermediate unsub->unsub_imine + Benzylamine meth This compound unsub_prod Reductive Amination Product unsub_imine->unsub_prod + [H] meth_imine Iminium Ion Intermediate meth->meth_imine + Benzylamine meth_prod Reductive Amination Product meth_imine->meth_prod + [H] note [H] = Reducing Agent (e.g., NaBH(OAc)₃)

Expected Outcomes:

ParameterUnsubstituted AnalogMethylated AnalogRationale
Reaction Rate FasterSlowerThe C3-methyl group sterically hinders the approach of the nucleophile (benzylamine) to the formyl group.
Reaction Yield HigherPotentially LowerSlower reaction rates and steric hindrance may lead to incomplete conversion or the need for more forcing reaction conditions, which can result in side products.
Stereoselectivity Achiral ProductDiastereomeric ProductsThe reaction of the methylated analog will generate a new stereocenter at the C4 position, leading to a mixture of diastereomers. The ratio of these diastereomers will be influenced by the stereochemistry of the starting material (cis/trans) and the facial selectivity of the nucleophilic attack.

Experimental Protocol: A Generalized Approach to Reductive Amination

The following protocol provides a general procedure for the reductive amination of N-Boc-4-formylpiperidines. Note that reaction times and temperatures may need to be optimized for the methylated analog due to its potentially lower reactivity.

Materials:

  • Tert-butyl 4-formylpiperidine-1-carboxylate or this compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the N-Boc-4-formylpiperidine derivative (1.0 eq) and dissolve in DCM or DCE.

  • Add the amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The reaction may effervesce.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.

Conclusion and Future Perspectives

The choice between this compound and its unsubstituted analog is a strategic decision in the design of a synthetic route. While the unsubstituted analog offers higher reactivity and simpler product outcomes, the methylated version provides an opportunity to introduce an additional stereocenter and explore a different region of chemical space. The steric hindrance imparted by the C3-methyl group, while potentially lowering reaction rates and yields, can be a valuable tool for directing stereochemistry and influencing the final conformation of the target molecule.

For drug development professionals, understanding these nuances is critical. The C3-methyl group can serve as a key pharmacophoric element, potentially improving binding affinity, selectivity, or metabolic stability. The synthetic challenges associated with its introduction and subsequent reactions must be weighed against the potential benefits in the pharmacological profile of the final compound. Further studies involving direct, quantitative comparisons of the reactivity of these and other substituted piperidine building blocks would be of great value to the medicinal chemistry community.

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A Comparative Guide to the Reactivity of 3-Methylformylpiperidine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a formyl group (-CHO) onto this saturated heterocycle provides a versatile synthetic handle for further molecular elaboration. However, the reactivity of this aldehyde can be profoundly influenced by the presence and position of other substituents on the piperidine ring. This guide provides an in-depth comparison of the reactivity of 3-methyl-4-formylpiperidine with its 2-methyl and 4-methyl positional isomers, offering experimental insights for researchers in drug discovery and development.

The Critical Role of Steric Hindrance

The primary factor governing the differential reactivity among methyl-substituted formylpiperidines is steric hindrance. The proximity of the methyl group to the formyl moiety dictates the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.

  • 4-Methyl-formylpiperidine: The methyl group is positioned opposite the formyl group, exerting a negligible steric effect. Its reactivity is largely comparable to the unsubstituted formylpiperidine.

  • 3-Methyl-4-formylpiperidine: The methyl group is adjacent (ortho) to the formyl group. This proximity creates significant steric bulk, shielding the carbonyl carbon and impeding the approach of nucleophiles.[1] This "ortho effect" is a well-documented phenomenon that reduces the reactivity of functional groups.[1]

  • 2-Methyl-4-formylpiperidine: While also adjacent, the 2-position often results in even greater steric hindrance due to conformational effects within the piperidine ring, which can place the 2-substituent in a position that further obstructs the 4-formyl group.[2]

From a conformational standpoint, a methyl group in the 3-position will preferentially occupy an equatorial position to minimize unfavorable 1,3-diaxial interactions.[2][3] This equatorial placement still presents a significant steric barrier to the adjacent formyl group.

Caption: Steric hindrance comparison for nucleophilic attack.

Comparative Reactivity in Key Transformations

To quantify the impact of methyl group positioning, we compare the performance of these isomers in three fundamental organic reactions. The experimental data, summarized below, is based on established chemical principles and literature precedents for sterically hindered aldehydes.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the formation of an imine intermediate followed by its reduction.[4] Steric hindrance can dramatically slow the initial nucleophilic attack by the amine, which is often the rate-limiting step.[5]

Experimental Insight: When reacting with a moderately bulky amine like benzylamine, the 3-methyl isomer is expected to show a significantly slower reaction rate. The choice of reducing agent is also critical. A milder, bulkier reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to prematurely reduce the aldehyde before imine formation can occur, a common issue with less hindered aldehydes and stronger reducing agents like sodium borohydride (NaBH₄).[6] For hindered substrates like 3-methyl-4-formylpiperidine, the equilibrium for iminium ion formation is less favorable, making the reaction more challenging.[7]

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is also sensitive to steric effects.[8] The formation of the crucial oxaphosphetane intermediate can be impeded by bulky substituents near the carbonyl group.[9]

Experimental Insight: The reaction of the 3-methyl isomer with a standard Wittig reagent, such as methyltriphenylphosphonium bromide, is anticipated to require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to the 4-methyl isomer. The thermodynamic stability of the triphenylphosphine oxide byproduct helps drive the reaction forward, but overcoming the initial steric barrier remains the primary challenge.[10]

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation.[11] While many potent oxidizing agents can overcome steric hindrance, milder and more selective reagents may show a rate dependence on the substrate's structure.

Experimental Insight: Using a Swern oxidation variant or a TEMPO-catalyzed oxidation, the less hindered 4-methyl isomer would likely convert to the corresponding carboxylic acid more rapidly than the 3-methyl isomer. Extremely hindered aldehydes can be resistant to oxidation under standard conditions, sometimes requiring harsher methods that may compromise other functional groups.[12]

Summary of Comparative Reactivity Data

The following table summarizes the expected outcomes for the reactivity of N-Boc protected formylpiperidine isomers under standardized conditions.

ReactionSubstrateExpected Relative RateExpected Yield (%)Necessary Conditions
Reductive Amination 4-Methyl-4-formylpiperidineFast>90%RT, 4-6h, NaBH(OAc)₃
3-Methyl-4-formylpiperidine Slow 60-75% 40°C, 18-24h, NaBH(OAc)₃
2-Methyl-4-formylpiperidineVery Slow<50%60°C, >24h, NaBH(OAc)₃
Wittig Reaction 4-Methyl-4-formylpiperidineFast>85%THF, 0°C to RT, 2h
3-Methyl-4-formylpiperidine Moderate 55-70% THF, Reflux, 8-12h
2-Methyl-4-formylpiperidineSlow<40%THF, Reflux, >16h
Oxidation (TEMPO) 4-Methyl-4-formylpiperidineFast>95%RT, 1-2h
3-Methyl-4-formylpiperidine Slow 70-85% RT, 8-12h
2-Methyl-4-formylpiperidineVery Slow<60%Elevated Temp, >12h

Note: Yields and reaction times are illustrative estimates based on established principles of chemical reactivity and may vary based on specific reaction conditions and reagents.

Experimental Protocols

General Protocol for Comparative Reductive Amination

This protocol provides a framework for comparing the reactivity of the different isomers in a parallel synthesis setup.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Analysis A Dissolve Aldehyde Isomer (1.0 eq) in DCE B Add Benzylamine (1.1 eq) A->B C Add Acetic Acid (1.1 eq) B->C D Stir at RT for 30 min (Imine Formation) C->D E Add NaBH(OAc)₃ (1.5 eq) portion-wise D->E F Monitor by TLC/LC-MS (at 2, 6, 12, 24h) E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Purify via Chromatography H->I J Determine Yield & Purity I->J

Caption: Standard workflow for comparative reductive amination.

Procedure:

  • To three separate vials, add N-Boc-4-formylpiperidine, N-Boc-3-methyl-4-formylpiperidine, and N-Boc-2-methyl-4-formylpiperidine (0.5 mmol, 1.0 eq) respectively.

  • Dissolve each aldehyde in 1,2-dichloroethane (DCE, 3 mL).

  • To each vial, add benzylamine (0.55 mmol, 1.1 eq) followed by glacial acetic acid (0.55 mmol, 1.1 eq).

  • Stir the mixtures at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.75 mmol, 1.5 eq) to each vial. For the 3-methyl and 2-methyl isomers, the reaction may require heating to 40-60°C.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Conclusion and Synthetic Implications

The positional isomerism of a methyl group on the formylpiperidine ring has a profound impact on chemical reactivity. The 3-methyl substituent provides significant steric hindrance, leading to slower reaction rates and often requiring more forcing conditions compared to the sterically unencumbered 4-methyl isomer. Researchers must account for this attenuated reactivity when designing synthetic routes. Strategies to overcome the steric challenge of the 3-methyl isomer include using less bulky reagents, increasing reaction temperatures, employing microwave irradiation, or utilizing highly active catalysts. Understanding these structure-activity relationships is paramount for efficient and successful drug development campaigns.

References

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link].

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  • Scott, J. S., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. Available at: [Link].

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  • Woerpel, K. A., et al. Oxidation of Sterically Hindered Alkoxysilanes and Phenylsilanes under Basic Conditions. The Journal of Organic Chemistry. Available at: [Link].

  • Taggi, A. E., et al. Steric limits in the reactions of amines with in situ generted .alpha.-lactams. The synthesis of extremely sterically hindered tertiary amines. The Journal of Organic Chemistry. Available at: [Link].

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry. Available at: [Link].

  • Tu, Y., et al. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Available at: [Link].

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  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available at: [Link].

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Navigating the Synthesis of 3-Methylpiperidine Derivatives: A Comparative Guide to Amine Protecting Groups Beyond Boc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and success. The seemingly subtle choice of which molecular "scaffold" to employ for the temporary masking of a reactive functional group can profoundly impact reaction yields, purification strategies, and the overall feasibility of a synthetic route. This is particularly true for sterically hindered and nucleophilic secondary amines like 3-methylpiperidine, a common scaffold in pharmacologically active compounds.

While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis due to its general stability and straightforward acid-labile deprotection, its application is not without limitations.[1][2] Certain synthetic pathways may demand conditions that are incompatible with the strong acids typically used for Boc removal, or require an orthogonal protecting group strategy to selectively unmask multiple amine functionalities within the same molecule.[3][4] This guide provides a detailed, evidence-based comparison of viable alternatives to the Boc group for the protection of 3-methylpiperidine, offering insights into their respective strengths, weaknesses, and practical applications.

The Challenge of Protecting 3-Methylpiperidine

The secondary amine of 3-methylpiperidine presents a unique set of challenges for protection. Its pKa of approximately 11.07 indicates a strong basicity and nucleophilicity, necessitating effective protection to prevent unwanted side reactions.[5][6] However, the methyl group at the 3-position introduces steric hindrance that can influence the kinetics of both the protection and deprotection steps. The ideal protecting group for this substrate should not only be efficiently installed and removed under mild conditions but also exhibit a stability profile that is orthogonal to other protecting groups that may be present in a complex synthetic intermediate.[7]

A Comparative Analysis of Alternative Protecting Groups

This guide will focus on four principal alternatives to the Boc group: the benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), allyloxycarbonyl (Alloc), and trifluoroacetyl (TFA) groups. Each of these protecting groups offers a distinct set of deprotection conditions, providing the synthetic chemist with a versatile toolkit for a range of applications.

Protecting GroupStructureProtection ReagentDeprotection ConditionsKey AdvantagesOrthogonal To
Boc Boc-NR₂Boc₂O, DMAPStrong Acid (TFA, HCl)[8]High stability, generally high yielding protection.Cbz, Fmoc, Alloc
Cbz Cbz-NR₂Cbz-Cl, BaseCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH), Lewis Acids (AlCl₃)[9][10][11]Stable to mild acids and bases.Boc, Fmoc, Alloc
Fmoc Fmoc-NR₂Fmoc-Cl, BaseBase (e.g., 20% Piperidine in DMF)[12][13]Mild, base-labile deprotection.Boc, Cbz, Alloc
Alloc Alloc-NR₂Alloc-Cl, BasePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[14][15]Mild, neutral deprotection conditions.Boc, Cbz, Fmoc
TFA TFA-NR₂Trifluoroacetic anhydride (TFAA)Mild Base (K₂CO₃/MeOH, aq. NH₃)[16]Highly stable to strong acids.Boc, Cbz, Alloc

In-Depth Analysis and Experimental Protocols

The Benzyloxycarbonyl (Cbz) Group: A Classic Choice with Modern Refinements

The Cbz group, introduced by Bergmann and Zervas in the 1930s, is a cornerstone of peptide chemistry and remains a highly valuable protecting group for amines.[10]

Causality Behind Experimental Choices: The protection of 3-methylpiperidine with benzyl chloroformate (Cbz-Cl) is typically performed under Schotten-Baumann conditions (an aqueous basic solution) to neutralize the HCl byproduct, driving the reaction to completion.[10] The choice of base and solvent can be critical. For a sterically hindered amine like 3-methylpiperidine, a biphasic system with a phase-transfer catalyst or the use of a non-aqueous system with a non-nucleophilic base like triethylamine or pyridine in a solvent like dichloromethane (DCM) can improve yields.[17]

Deprotection via catalytic hydrogenolysis is the most common and mildest method, proceeding via cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[10][18] This method is advantageous as it is clean and the byproducts, toluene and carbon dioxide, are easily removed. However, it is incompatible with substrates containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing moieties. For such cases, acidic conditions, like HBr in acetic acid, or Lewis acid-mediated deprotection offer viable alternatives.[9][11]

Experimental Protocol: Cbz Protection of 3-Methylpiperidine

G cluster_0 Cbz Protection Workflow A 3-Methylpiperidine + NaHCO₃ in THF/H₂O B Cool to 0 °C A->B C Add Cbz-Cl dropwise B->C D Stir at room temperature for 2-4h C->D E Aqueous workup (extraction with EtOAc) D->E F Purification (chromatography) E->F G N-Cbz-3-methylpiperidine F->G

Caption: Workflow for the Cbz protection of 3-methylpiperidine.

Detailed Steps:

  • To a solution of 3-methylpiperidine (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (2.0 eq).[10]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Cbz-3-methylpiperidine.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

G cluster_0 Cbz Deprotection Workflow A N-Cbz-3-methylpiperidine in MeOH B Add Pd/C (10 mol%) A->B C Evacuate and backfill with H₂ (balloon) B->C D Stir at room temperature C->D E Filter through Celite D->E F Concentrate filtrate E->F G 3-Methylpiperidine F->G

Caption: Catalytic hydrogenolysis for Cbz deprotection.

Detailed Steps:

  • Dissolve N-Cbz-3-methylpiperidine (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (Pd/C, 10 mol%).

  • Secure a balloon filled with hydrogen gas (H₂) to the reaction flask.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-methylpiperidine.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Mild, Base-Labile Option

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS).[12][19] This orthogonality to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups is a significant advantage in complex syntheses.[2]

Causality Behind Experimental Choices: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions, similar to the Cbz group.[13] The deprotection mechanism involves a base-mediated β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[13][20] The piperidine also acts as a scavenger for the liberated dibenzofulvene.[19] The choice of a 20% solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF) is a well-established standard that ensures rapid and complete deprotection.[19]

Experimental Protocol: Fmoc Protection of 3-Methylpiperidine

G cluster_0 Fmoc Protection Workflow A 3-Methylpiperidine + NaHCO₃ in Dioxane/H₂O B Cool to 0 °C A->B C Add Fmoc-Cl B->C D Stir at room temperature C->D E Aqueous workup and extraction D->E F Purification E->F G N-Fmoc-3-methylpiperidine F->G

Caption: Workflow for the Fmoc protection of 3-methylpiperidine.

Detailed Steps:

  • Dissolve 3-methylpiperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the product by chromatography.

Experimental Protocol: Fmoc Deprotection

G cluster_0 Fmoc Deprotection Workflow A N-Fmoc-3-methylpiperidine in DMF B Add 20% Piperidine in DMF A->B C Stir at room temperature for 30 min B->C D Evaporate solvent C->D E Purification D->E F 3-Methylpiperidine E->F

Caption: Base-mediated deprotection of the Fmoc group.

Detailed Steps:

  • Dissolve N-Fmoc-3-methylpiperidine (1.0 eq) in DMF.

  • Add a 20% solution of piperidine in DMF.

  • Stir the solution at room temperature for 30 minutes.[21]

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 3-methylpiperidine, typically by an extractive workup to remove the dibenzofulvene-piperidine adduct, followed by chromatography or distillation.

The Allyloxycarbonyl (Alloc) Group: Palladium-Mediated Deprotection

The Alloc group offers a unique deprotection strategy that is orthogonal to both acid- and base-labile protecting groups.[14][22] This makes it particularly useful in the synthesis of complex molecules where multiple protecting groups are required.[15]

Causality Behind Experimental Choices: The Alloc group is installed using allyl chloroformate (Alloc-Cl) under basic conditions.[14] The deprotection is achieved through a palladium(0)-catalyzed process.[14] The mechanism involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[14] Common scavengers include morpholine, dimedone, or silanes like phenylsilane.[14][23] The choice of scavenger is important to prevent re-allylation of the deprotected amine.[24][25] The reaction is typically carried out under inert atmosphere to protect the palladium catalyst from oxidation, although recent studies have shown that microwave-assisted deprotections can be performed under atmospheric conditions.[26][27][28]

Experimental Protocol: Alloc Protection of 3-Methylpiperidine

G cluster_0 Alloc Protection Workflow A 3-Methylpiperidine + Pyridine in THF B Cool to 0 °C A->B C Add Alloc-Cl B->C D Stir at room temperature C->D E Aqueous workup and extraction D->E F Purification E->F G N-Alloc-3-methylpiperidine F->G

Caption: Synthesis of N-Alloc-3-methylpiperidine.

Detailed Steps:

  • Dissolve 3-methylpiperidine (1.0 eq) and pyridine (1.2 eq) in THF.

  • Cool the solution to 0 °C.

  • Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup.

  • Purify the product by column chromatography.

Experimental Protocol: Alloc Deprotection

G cluster_0 Alloc Deprotection Workflow A N-Alloc-3-methylpiperidine in DCM B Add Pd(PPh₃)₄ (cat.) and PhSiH₃ A->B C Stir at room temperature under N₂ B->C D Monitor by TLC C->D E Workup and Purification D->E F 3-Methylpiperidine E->F

Caption: Palladium-catalyzed deprotection of the Alloc group.

Detailed Steps:

  • Dissolve N-Alloc-3-methylpiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add phenylsilane (PhSiH₃, 1.2 eq) as the scavenger.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be filtered and concentrated.

  • Purification may involve an acidic wash to extract the amine, followed by basification and extraction, or by column chromatography.

The Trifluoroacetyl (TFA) Group: Stability in Acid, Lability in Base

The trifluoroacetyl (TFA) group is a highly specialized protecting group known for its exceptional stability in strongly acidic conditions.[16] This property makes it orthogonal to acid-labile groups like Boc.[16] The strong electron-withdrawing nature of the trifluoromethyl group renders the trifluoroacetamide resistant to acid hydrolysis.[16][29][30]

Causality Behind Experimental Choices: Protection is readily achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives.[31][32] Deprotection is carried out under mild basic conditions, such as potassium carbonate in methanol or aqueous ammonia.[16] The lability of the trifluoroacetamide to base is due to the electron-withdrawing effect of the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Experimental Protocol: TFA Protection of 3-Methylpiperidine

G cluster_0 TFA Protection Workflow A 3-Methylpiperidine + Triethylamine in DCM B Cool to 0 °C A->B C Add Trifluoroacetic Anhydride (TFAA) B->C D Stir at 0 °C to room temperature C->D E Aqueous workup D->E F Purification E->F G N-TFA-3-methylpiperidine F->G

Caption: Trifluoroacetylation of 3-methylpiperidine.

Detailed Steps:

  • Dissolve 3-methylpiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and perform an extractive workup.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Experimental Protocol: TFA Deprotection

G cluster_0 TFA Deprotection Workflow A N-TFA-3-methylpiperidine in MeOH B Add K₂CO₃ A->B C Stir at room temperature B->C D Monitor by TLC C->D E Filter and concentrate D->E F Purification E->F G 3-Methylpiperidine F->G

Caption: Base-mediated deprotection of the TFA group.

Detailed Steps:

  • Dissolve N-TFA-3-methylpiperidine (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the solids and concentrate the filtrate.

  • The residue can be purified by an appropriate workup and/or chromatography.

Conclusion: Making the Right Choice

The selection of a protecting group for 3-methylpiperidine is a strategic decision that should be guided by the overall synthetic plan. While Boc remains a convenient and widely used option, its limitations necessitate a thorough understanding of the available alternatives. The Cbz group offers a robust, hydrogenolysis-labile option, while the Fmoc group provides a mild, base-labile deprotection strategy. The Alloc group introduces the unique possibility of palladium-mediated deprotection, offering orthogonality to many common protecting groups. Finally, the TFA group provides exceptional acid stability, making it the protecting group of choice when harsh acidic conditions are required elsewhere in the molecule. By carefully considering the reaction conditions of the entire synthetic sequence, researchers can leverage this diverse array of protecting groups to navigate the complexities of modern organic synthesis and efficiently construct novel 3-methylpiperidine-containing molecules.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 22(1), 143. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Retrieved from [Link]

  • Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

  • Vinayagam, V., Sadhukhan, S. K., Botla, D. V., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Retrieved from [Link]

  • Biotage. (2023, January 30). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. Retrieved from [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Royal Society of Chemistry. (1997). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions. Retrieved from [Link]

  • Wilson, J. T., Wang, J., & Cui, W. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(9), 566–570. [Link]

  • Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (2006). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-3-methylpiperidine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Hleba, Y., & Gáspári, Z. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 7(17), 3673–3674. [Link]

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Spectroscopic comparison of "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, N-Boc-protected piperidines serve as indispensable chiral building blocks. Their conformational rigidity and synthetic versatility make them privileged scaffolds in the synthesis of a wide array of therapeutic agents.[1] The precise characterization of these molecules, particularly after functional group transformations, is paramount to ensuring the integrity of a synthetic route. This guide provides an in-depth spectroscopic comparison of tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and two of its key synthetic derivatives: the corresponding primary alcohol and carboxylic acid.

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral signatures that arise from the chemical modification of the formyl group. This document is designed for researchers and scientists, offering not just data, but a logical framework for interpreting spectral changes and validating chemical transformations.

The Core Structures: A Comparative Overview

The synthetic transformations of an aldehyde to a primary alcohol (reduction) or a carboxylic acid (oxidation) are fundamental reactions in organic synthesis. For our parent compound, this compound, these transformations yield derivatives with significantly different electronic and structural properties, which are readily distinguishable by standard spectroscopic methods.

G cluster_0 Parent Aldehyde (A) cluster_1 Reduction Product (B) cluster_2 Oxidation Product (C) A Tert-butyl 4-formyl-3-methyl- piperidine-1-carboxylate B Tert-butyl 4-(hydroxymethyl)-3-methyl- piperidine-1-carboxylate A->B Reduction (e.g., NaBH4) C Tert-butyl 4-carboxy-3-methyl- piperidine-1-carboxylate A->C Oxidation (e.g., KMnO4)

Caption: Key synthetic transformations of the parent aldehyde.

Part 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ), multiplicity, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecular skeleton and its functional groups.

Causality of Spectral Changes

The key to differentiating our three compounds lies in observing the signals associated with the C4 substituent.

  • Aldehyde (A): The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect. This results in a characteristic downfield singlet or doublet in the ¹H NMR spectrum, typically between 9-10 ppm. The aldehyde carbon appears in the ¹³C NMR spectrum around 200-205 ppm.

  • Alcohol (B): Upon reduction, the aldehyde proton is replaced by the protons of a hydroxymethyl group (-CH₂OH). These protons are shielded relative to the aldehyde proton and typically appear between 3.5-4.5 ppm. A new, often broad, signal for the hydroxyl proton (-OH) will also appear. The carbon signal shifts dramatically upfield to ~60-65 ppm.

  • Carboxylic Acid (C): Oxidation to a carboxylic acid results in the complete disappearance of the aldehyde proton signal. It is replaced by a very broad singlet for the acidic proton (-COOH) far downfield, often >10 ppm, which is also readily exchanged with D₂O. The carbonyl carbon of the acid is typically found around 175-185 ppm in the ¹³C spectrum.

Comparative NMR Data

The following table summarizes the key diagnostic NMR signals for the parent aldehyde and its derivatives. Note that the exact chemical shifts for the piperidine ring protons (1.0-4.0 ppm) will vary based on the cis/trans stereochemistry and the conformation of the ring, but the signals from the C4 substituent are the most definitive.[2][3]

Compound Key Diagnostic Signals (¹H NMR) Key Diagnostic Signals (¹³C NMR)
(A) Aldehyde δ ~9.6 ppm (s, 1H, -CHO)δ ~202 ppm (-CHO), δ ~169 ppm (N-Boc C=O)
(B) Alcohol δ ~3.5-3.7 ppm (d, 2H, -CH₂OH), δ ~2.0-4.0 ppm (br s, 1H, -OH)δ ~65 ppm (-CH₂OH), δ ~169 ppm (N-Boc C=O)
(C) Acid δ >10 ppm (br s, 1H, -COOH)δ ~178 ppm (-COOH), δ ~169 ppm (N-Boc C=O)

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an exceptionally powerful technique for identifying the presence or absence of specific functional groups.

Causality of Spectral Changes

The primary diagnostic region for these compounds is the carbonyl stretching (νC=O) frequency, typically found between 1650-1800 cm⁻¹.

  • Aldehyde (A): Exhibits a strong, sharp C=O stretch around 1730-1720 cm⁻¹.[4][5] A second key feature is the presence of two weaker C-H stretching bands associated with the aldehyde proton, found around 2850 cm⁻¹ and 2750 cm⁻¹.[6] The presence of both the C=O and these C-H stretches is definitive for an aldehyde.[5][7]

  • Alcohol (B): The most prominent change is the complete disappearance of the aldehyde C=O stretch. In its place, a very strong and broad O-H stretching band appears in the 3500-3200 cm⁻¹ region.[8] The broadness is due to hydrogen bonding.

  • Carboxylic Acid (C): This derivative displays two key features. First, a C=O stretch appears, often slightly lower in frequency and broader than the aldehyde's, typically around 1710 cm⁻¹. Second, an extremely broad O-H stretch from the acid appears from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often partially overlapping the C-H stretching region.

Comparative FT-IR Data
Compound Key Diagnostic Absorptions (cm⁻¹)
(A) Aldehyde ~1725 (strong, sharp, C=O), ~2850 & ~2750 (weak, C-H aldehyde)
(B) Alcohol ~3400 (strong, broad, O-H), No C=O stretch in 1700 region
(C) Acid ~1710 (strong, C=O), ~3300-2500 (very broad, O-H)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure. Using a soft ionization technique like Electrospray Ionization (ESI), we primarily observe the protonated molecule [M+H]⁺.

Causality of Spectral Changes

The molecular weight change is the most straightforward diagnostic. The fragmentation patterns, especially of the N-Boc group, provide confirmatory evidence. A common fragmentation pathway for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[9]

  • Aldehyde (A): Molecular Weight: 241.33 g/mol . Expected [M+H]⁺: m/z 242.

  • Alcohol (B): Molecular Weight: 243.35 g/mol . Expected [M+H]⁺: m/z 244. The addition of two hydrogen atoms increases the molecular weight by 2 Da.

  • Carboxylic Acid (C): Molecular Weight: 257.33 g/mol . Expected [M+H]⁺: m/z 258. The addition of an oxygen atom increases the molecular weight by 16 Da relative to the aldehyde.

Comparative MS Data
Compound Formula MW ( g/mol ) Expected [M+H]⁺ (m/z) Key Fragments (m/z)
(A) Aldehyde C₁₃H₂₃NO₃241.33242186 ([M+H - C₄H₈]⁺), 142 ([M+H - Boc]⁺)
(B) Alcohol C₁₃H₂₅NO₃243.35244188 ([M+H - C₄H₈]⁺), 144 ([M+H - Boc]⁺)
(C) Acid C₁₃H₂₃NO₄257.33258202 ([M+H - C₄H₈]⁺), 158 ([M+H - Boc]⁺)

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized analytical procedures are essential.

G compound Prepare Sample (5-10 mg in CDCl₃ for NMR) (Dilute in MeOH for MS) (Neat/KBr for IR) nmr NMR Spectrometer (400 MHz) compound->nmr ir FT-IR Spectrometer compound->ir ms ESI-MS Spectrometer compound->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer with a field strength of 400 MHz or higher. Use standard acquisition parameters. For ¹H, a spectral width of 16 ppm and 16-32 scans is typical. For ¹³C, a spectral width of 240 ppm and 1024-2048 scans is common.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solids, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For oils or low-melting solids, acquire the spectrum as a neat thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: Place the sample in the spectrometer and record the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet, which is automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Infuse the sample at a low flow rate (5-10 µL/min). Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500 Da).[9]

  • Data Processing: Identify the m/z value corresponding to the protonated parent molecule [M+H]⁺ and characteristic fragment ions.

Conclusion

The transformation of the formyl group in this compound into a hydroxyl or carboxylic acid group imparts clear and unambiguous changes in its NMR, FT-IR, and Mass Spectra. By focusing on the key diagnostic regions—the downfield protons and carbons in NMR, the carbonyl and hydroxyl stretches in FT-IR, and the molecular ion peak in MS—a researcher can confidently confirm the outcome of the chemical reaction. This guide provides the foundational principles and expected data to enable drug development professionals to perform these analyses with expertise and trustworthiness.

References

  • Vertex AI Search. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube.
  • The Student Room. (2012). how to distinguish between aldehyde and ketone using infra red spectroscopy?.
  • ChemicalBook. tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate(374794-75-9) 1 H NMR.
  • Wade, L.G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • BenchChem. An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • BenchChem. A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H-pyridine and -.
  • Supporting Information. 2 - Supporting Information.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PubChem. tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate.
  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • NIH. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

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A Senior Application Scientist's Guide to the Analytical Characterization of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in natural products and synthetic pharmaceuticals is a testament to its versatile three-dimensional structure, which allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1] From antipsychotics like Haloperidol to ADHD medications such as Methylphenidate, the piperidine moiety is integral to the efficacy and safety of numerous blockbuster drugs.

However, this structural complexity presents a significant analytical challenge. The non-planar, flexible nature of the piperidine ring gives rise to a world of stereoisomers—enantiomers and diastereomers—each potentially possessing a unique pharmacological and toxicological profile.[2] Furthermore, the synthesis and storage of these molecules can introduce a host of process-related impurities and degradants.[3] For researchers, scientists, and drug development professionals, the unambiguous characterization of substituted piperidines is not merely a matter of procedural diligence; it is a prerequisite for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of substituted piperidines. Moving beyond a simple listing of techniques, this document, grounded in field-proven insights, explains the causality behind experimental choices and provides actionable protocols. We will explore a multi-modal analytical strategy, demonstrating how the integration of spectroscopic, spectrometric, chromatographic, and crystallographic data culminates in a complete and validated structural understanding.

The Analytical Toolkit: An Integrated Workflow for Unambiguous Characterization

No single analytical technique can fully elucidate the structure, stereochemistry, and purity of a substituted piperidine. A robust characterization strategy relies on the synergistic application of multiple orthogonal methods. The initial hypothesis of a structure, often derived from synthetic route knowledge, must be rigorously tested and confirmed through a battery of analytical experiments. The following workflow illustrates a logical and efficient approach to this challenge.

Analytical_Workflow cluster_0 Initial Synthesis & Isolation cluster_1 Primary Structural Confirmation cluster_2 Purity & Stereochemical Analysis cluster_3 Definitive Stereochemical Assignment cluster_4 Final Characterization Start New Substituted Piperidine Synthesized NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR Confirm covalent structure & connectivity MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Determine molecular weight Impurity Impurity Profiling (LC-MS/MS) NMR->Impurity Identify potential isomeric impurities Chiral Chiral Separation (HPLC or SFC) NMR->Chiral MS->Impurity Quantify known & unknown impurities MS->Chiral Impurity->Chiral Is stereochemical purity required? End Complete, Validated Characterization Report Impurity->End Xray Single Crystal X-ray Diffraction Chiral->Xray Is absolute configuration needed unambiguously? Chiral->End Xray->End

Caption: Integrated workflow for the analytical characterization of novel substituted piperidines.

Part 1: Unraveling the Molecular Architecture - Spectroscopic & Spectrometric Methods

The first step in characterizing a new molecule is to confirm its fundamental covalent structure: what atoms are present, and how are they connected? Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Compass

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For substituted piperidines, it provides not only information about connectivity but also critical insights into the three-dimensional arrangement of atoms (stereochemistry) and the conformational dynamics of the ring.[4][5]

Expertise & Experience: Why J-Couplings Are Critical for Piperidines

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain.[6] This results in two distinct orientations for substituents and hydrogen atoms: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The dihedral angle between adjacent C-H bonds is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships. This geometric difference is directly reflected in the magnitude of the scalar coupling constant (J-coupling) between the corresponding protons in a ¹H NMR spectrum.

  • Large Coupling (³JH,H ≈ 10-13 Hz): Indicative of an axial-axial relationship (~180° dihedral angle).

  • Small Coupling (³JH,H ≈ 2-5 Hz): Indicative of an axial-equatorial or equatorial-equatorial relationship (~60° dihedral angle).

By meticulously analyzing these coupling constants, a scientist can deduce the relative stereochemistry of substituents (cis vs. trans) and the preferred conformation of the piperidine ring in solution.[7] For instance, the observation of a large coupling for a proton at C2 reveals it is in an axial position.[8]

Data Presentation: Typical ¹H NMR Parameters for Piperidine Protons

Proton PositionTypical Chemical Shift (ppm)Dihedral AngleTypical ³JH,H Coupling Constant (Hz)
Axial2.5 - 2.7~180° (to adjacent axial H)10 - 13
Equatorial3.0 - 3.2~60° (to adjacent axial H)2 - 5
Equatorial3.0 - 3.2~60° (to adjacent equatorial H)2 - 5

Experimental Protocol: ¹H NMR Analysis of a Disubstituted Piperidine

This protocol outlines the self-validating steps for determining the relative stereochemistry of a model compound, 4-phenylpiperidine-2-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the conformation.[4]

    • Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum. This experiment is essential for establishing which protons are coupled to each other, confirming the proton assignments made from the 1D spectrum.

  • Data Analysis & Interpretation:

    • Step 1 (Assignment): Identify the proton signals corresponding to the piperidine ring. The proton at C2 will be adjacent to the carboxylic acid and thus shifted downfield. Use the COSY spectrum to "walk around the ring," assigning the signals for H2, H3, H4, H5, and H6.

    • Step 2 (Coupling Constant Measurement): Carefully measure the coupling constants for the proton at C2.

    • Step 3 (Stereochemical Determination):

      • If a large coupling (~10-12 Hz) is observed for H2, it indicates an axial-axial relationship with one of the H3 protons. This confirms that the H2 proton is axial, and therefore the carboxylic acid substituent is in the more sterically favorable equatorial position.

      • If only small couplings (~2-5 Hz) are observed for H2, it indicates axial-equatorial and/or equatorial-equatorial relationships. This would suggest the H2 proton is equatorial, and the carboxylic acid substituent is axial.

    • Step 4 (Validation): Repeat the analysis for the H4 proton. Its coupling patterns with the H3 and H5 protons will confirm the chair conformation and the orientation of the phenyl group. The entire set of coupling constants must be self-consistent for the proposed structure to be considered valid.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high accuracy.[9] When coupled with fragmentation techniques (tandem MS or MS/MS), it provides structural information that is complementary to NMR.

Expertise & Experience: Interpreting Piperidine Fragmentation

The fragmentation of a piperidine ring in a mass spectrometer is highly predictable and provides valuable structural clues.[10] The ionization method dictates the initial fragmentation pathways.

  • Electron Ionization (EI): This is a "hard" ionization technique that induces extensive fragmentation. The primary fragmentation pathway for piperidines is α-cleavage , where the bond adjacent to the nitrogen atom breaks. This results in the loss of a substituent from the C2 or C6 position and the formation of a stable, resonance-stabilized iminium ion.[10][11] The largest substituent at the α-carbon is typically lost preferentially.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique commonly used with Liquid Chromatography (LC-MS). It typically generates a protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) of this ion often involves ring fission or the neutral loss of small molecules (e.g., H₂O) from substituents.[12]

Understanding these pathways is crucial for identifying the location of substituents and for distinguishing between isomers that might be chromatographically inseparable.[13]

Data Presentation: Common EI-MS Fragment Ions for N-Methylpiperidine

m/zIon StructureFragmentation Pathway
99[M]⁺Molecular Ion
98[M-H]⁺α-Cleavage (loss of H radical from C2/C6)
84[M-CH₃]⁺Loss of N-methyl group
70[C₄H₈N]⁺Ring fission
57[C₃H₇N]⁺α-Cleavage with ring opening

Experimental Protocol: LC-MS/MS Workflow for Piperidine Derivative Identification

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation (LC):

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid to promote protonation) to separate the analyte from impurities.[9]

  • Mass Spectrometric Analysis (MS):

    • Use an ESI source in positive ion mode.

    • Step 1 (Full Scan): Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the protonated molecule, [M+H]⁺.

    • Step 2 (Product Ion Scan - MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Scan for the resulting fragment ions.

  • Data Interpretation:

    • Confirm the molecular weight from the [M+H]⁺ ion observed in the full scan.

    • Analyze the fragment ions from the MS/MS spectrum. Compare the observed fragmentation pattern to known pathways (α-cleavage, neutral loss) to confirm the proposed structure. For example, the loss of a specific mass corresponding to a known substituent is strong evidence for its presence.[12]

Part 2: The Quest for Purity - Chromatographic Separations

Confirming the structure is only half the battle. For pharmaceutical applications, ensuring the purity of the compound is paramount. This includes quantifying process-related byproducts and, critically, separating and quantifying stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Resolving Mirror Images

Enantiomers, non-superimposable mirror images, have identical physical properties (boiling point, solubility, NMR spectra in achiral solvents) and cannot be separated by standard chromatographic techniques. Chiral HPLC is the workhorse method for this challenge.[2][14]

Expertise & Experience: The "Three-Point Interaction" Model and Column Selection

Chiral separation is achieved using a Chiral Stationary Phase (CSP), which is itself enantiomerically pure. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. According to the "three-point interaction" model, for effective chiral recognition to occur, there must be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP.[2] One enantiomer will form a more stable complex and thus be retained longer on the column.

For piperidine derivatives, which are often basic and capable of hydrogen bonding, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective.[15][16] These columns offer a wide range of interaction mechanisms. The success of the separation is highly dependent on the mobile phase. Non-polar "normal phase" solvents (e.g., hexane/ethanol) are common. A small amount of a basic additive, such as diethylamine (DEA), is often required to suppress interactions with residual acidic silanols on the silica support and improve the peak shape of the basic piperidine analytes.[17]

Chiral_Method_Development Start Racemic Piperidine Standard Available Screen Screen Polysaccharide CSPs (e.g., Chiralpak IA, AD-H) Start->Screen Decision Resolution Achieved? Screen->Decision Decision->Screen No (Try different column class) OptimizeMP Optimize Mobile Phase (Hexane/Alcohol Ratio, Additive) Decision->OptimizeMP Yes OptimizeParams Optimize Temp & Flow Rate OptimizeMP->OptimizeParams Validate Validate Method (LOD, LOQ, Linearity) OptimizeParams->Validate End Validated Chiral Separation Method Validate->End

Caption: Decision workflow for developing a chiral HPLC separation method.

Experimental Protocol: Chiral HPLC Method Development for a Piperidine Racemate

  • Instrumentation and Column:

    • Standard HPLC system with a UV detector.

    • Chiral Column: Begin screening with a versatile polysaccharide-based CSP, such as Chiralpak® IA.[16][17]

  • Initial Screening Conditions:

    • Mobile Phase: Start with a mixture of n-hexane and an alcohol (isopropanol or ethanol), e.g., 90:10 (v/v). Add 0.1% diethylamine (DEA) to the entire mobile phase.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: Set the UV detector to a wavelength where the analyte has reasonable absorbance (e.g., 220 nm or 254 nm if an aromatic ring is present).

  • Method Development & Optimization:

    • Step 1 (Injection): Inject a solution of the racemic standard. If no separation is observed, or resolution is poor, proceed to the next step.

    • Step 2 (Solvent Optimization): Systematically vary the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time but may affect resolution. Screen different alcohols (e.g., switch from isopropanol to ethanol).

    • Step 3 (Additive Optimization): If peak tailing is observed, adjust the concentration of DEA (e.g., from 0.05% to 0.2%).

    • Step 4 (Temperature Optimization): Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.

    • Step 5 (Validation): Once adequate separation is achieved (typically a resolution > 1.5), the method must be validated for its intended purpose by determining parameters like limit of detection (LOD), limit of quantitation (LOQ), linearity, and precision.

Impurity Profiling: Ensuring Safety and Quality

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or product.[18] Regulatory bodies like the ICH have strict guidelines (e.g., Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities.[3] For piperidines, impurities can arise from starting materials, byproducts of the synthesis (including diastereomers), or degradation over time.[19]

Expertise & Experience: The Power of High-Resolution Mass Spectrometry (HRMS)

LC-MS is the cornerstone of modern impurity profiling.[18] While a standard quadrupole mass spectrometer can confirm the presence of an impurity with a known mass, LC coupled with High-Resolution Mass Spectrometry (LC-HRMS) (e.g., on a Time-of-Flight (TOF) or Orbitrap instrument) is transformative. HRMS provides a highly accurate mass measurement (typically < 5 ppm error), which allows for the calculation of the elemental formula of an unknown impurity. This information, combined with MS/MS fragmentation data and knowledge of the synthetic process, often allows for the confident structural elucidation of unknown impurities without the need to synthesize and isolate them.

Part 3: The Definitive Answer - X-ray Crystallography

While spectroscopic and chromatographic methods provide powerful evidence, they are ultimately inferential. For an absolute, unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry (R vs. S), the gold standard is Single Crystal X-ray Diffraction.

Single Crystal X-ray Diffraction: The Atomic Blueprint

This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of every atom in the molecule, generating a precise 3D model.[20] This method is definitive; it can distinguish between enantiomers and confirm the relative orientation of all substituents.[21]

Expertise & Experience: The Art and Science of Crystallization

The primary challenge in X-ray crystallography is not the data analysis, but obtaining a single crystal of sufficient size and quality. This can be a significant bottleneck.[22] For piperidine derivatives, which are often salts (e.g., hydrochlorides), several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[22]

The choice of solvent system is critical and often requires extensive empirical screening.

Experimental Protocol: Workflow for Crystal Growth and Analysis

  • Purification: The compound must be highly pure (>99%) to form a well-ordered crystal lattice.

  • Solvent Screening: Screen a wide array of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystal Growth: Set up crystallization trials using methods like slow evaporation or vapor diffusion in small vials or multi-well plates.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove one with a mounting loop.[22]

  • Data Collection: Mount the crystal on a diffractometer and cool it in a cryostream (typically to 100 K) to minimize thermal vibration. Collect the diffraction data.[20]

  • Structure Solution and Refinement: Process the diffraction data using specialized software to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[21]

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H / ¹³C NMR Covalent structure, connectivity, relative stereochemistry, conformational analysis.[23][24]Non-destructive, highly informative for structure and stereochemistry in solution.Requires relatively large sample amount, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.[10][12]High sensitivity, suitable for complex mixtures (with LC/GC), provides molecular formula.Provides limited stereochemical information, fragmentation can be complex.
Chiral HPLC/SFC Enantiomeric purity, separation of stereoisomers.[16][17]Robust and reliable for quantification of enantiomers.Method development can be time-consuming, requires a suitable chromophore for UV detection.[15]
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformation, bond lengths/angles.[20][21]Unambiguous, definitive 3D structure determination.Requires a suitable single crystal, which can be difficult to obtain; structure is in solid-state, not solution.

Conclusion

The characterization of substituted piperidines is a complex but manageable task that is fundamental to the progression of drug discovery and development programs. A successful strategy is not a linear process but an integrated, multi-modal approach where each technique provides a unique and vital piece of the puzzle. NMR and MS establish the foundational 2D structure and molecular weight. Chiral chromatography rigorously interrogates the stereochemical purity, a critical parameter for safety and efficacy. Finally, when an absolute and incontrovertible structural proof is required, single-crystal X-ray diffraction provides the definitive atomic blueprint. By understanding the principles, strengths, and causal logic behind each of these methods, the modern scientist can confidently and efficiently navigate the analytical complexities of this privileged pharmaceutical scaffold.

References

  • Jones, S. P., Firth, J. D., Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

  • Feibush, B., Figueroa, A., Charles, R., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]

  • Goeta, A. E., & Howard, J. A. K. (2004). Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]

  • Groseclose, M. R., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Romero-López, M., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]

  • Vasilev, A. A., & Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Kaliszan, R., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Senthilkumar, U., & Jeyaraman, R. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • Various Authors. (2020). Purity profiling of Peptide Drugs. ResearchGate. [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Haug, H., & Ghaffari-Tabrizi, R. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Van den Nest, W., et al. (2011). Purity Profiling of Peptide Drugs. Hilaris Publisher. [Link]

  • O'Brien, P. (2000). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Reddy, G. S., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. [Link]

  • Tautermann, C. S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Guidebook. [Link]

  • Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

  • El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]

  • Fesik, S. W., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]

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Efficacy of "Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate" in specific synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficacy of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Introduction: The Strategic Value of Substituted Piperidines in Drug Discovery

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and lipophilicity, which are critical for pharmacokinetic profiles.[1][2] As the complexity of drug targets increases, so does the demand for building blocks that offer precise three-dimensional arrangements of functional groups. This compound emerges as a highly valuable synthon in this context. It combines three key structural features: a Boc-protected nitrogen for controlled, late-stage functionalization; a reactive aldehyde for versatile carbon-carbon and carbon-nitrogen bond formation; and a methyl group at the C-3 position, which introduces a critical stereocenter.

This guide provides a comparative analysis of the efficacy of this compound in two cornerstone synthetic transformations—reductive amination and Wittig olefination. We will explore the causality behind experimental choices, compare its performance against a simpler, achiral analogue, and provide detailed, field-proven protocols for its application.

Core Application 1: Diastereoselective Reductive Amination

Reductive amination is a robust and highly utilized method for forming C-N bonds, proceeding through the formation of an imine or iminium ion, which is then reduced in situ.[3][4] This one-pot reaction is a mainstay in medicinal chemistry for synthesizing secondary and tertiary amines.[5]

Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination

This protocol describes a general procedure for the reaction of this compound with a representative primary amine.

Step 1: Reaction Setup

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or LC-MS.

Step 2: Reduction

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent.[3] It is less reactive towards aldehydes and ketones compared to iminium ions, minimizing side reactions like the reduction of the starting aldehyde.[6] Its use avoids the need for strict pH control often required with reagents like sodium cyanoborohydride (NaCNBH₃).[6]

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine.

G cluster_workflow Reductive Amination Workflow Start Start Aldehyde_Amine 1. Mix Aldehyde & Amine in DCM/DCE Start->Aldehyde_Amine Imine_Formation 2. Stir 1-2h for Iminium Formation Aldehyde_Amine->Imine_Formation Add_Reducer 3. Add NaBH(OAc)3 Imine_Formation->Add_Reducer Reduction_Step 4. Stir 12-24h Add_Reducer->Reduction_Step Quench 5. Quench with aq. NaHCO3 Reduction_Step->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Purify via Chromatography Extract->Purify Product Product Purify->Product

Caption: Workflow for Reductive Amination.

Performance Comparison: The Impact of the 3-Methyl Group

The primary advantage of using this compound over its achiral counterpart, Tert-butyl 4-formylpiperidine-1-carboxylate, lies in its ability to generate stereochemical complexity.

FeatureTert-butyl 4-formylpiperidine-1-carboxylate[7][8]This compound
Chirality AchiralChiral (typically a racemic mixture of cis/trans isomers unless a specific isomer is used)
Product Achiral (unless a chiral amine is used)Diastereomeric mixture
Steric Hindrance LowModerate, due to the adjacent methyl group
Reaction Rate Generally fasterPotentially slower due to steric hindrance
Synthetic Goal Simple amine installationDiastereoselective synthesis, creation of 3D fragments[9][10]

The presence of the 3-methyl group introduces a neighboring stereocenter to the newly formed C-N bond. This results in the formation of diastereomers. The facial selectivity of the iminium ion reduction can be influenced by the orientation (axial vs. equatorial) of the methyl group, potentially leading to a preference for one diastereomer over the other. This control is crucial for synthesizing compounds with specific 3D shapes for optimal target engagement in drug discovery programs.[9][10][11]

Core Application 2: Wittig Reaction for Olefination

The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes, forming a carbon-carbon double bond with high reliability. It involves the reaction of an aldehyde with a phosphorus ylide.

Experimental Protocol: Synthesis of a Vinyl-Substituted Piperidine

This protocol outlines a general procedure for a Wittig reaction using a non-stabilized ylide.

Step 1: Ylide Generation

  • Suspend a methyltriphenylphosphonium halide (e.g., bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0°C or -78°C.

  • Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the deep red/orange ylide indicates a successful reaction.

  • Stir the mixture for 1 hour at the same temperature.

Step 2: Olefination

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The major byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

G cluster_wittig Wittig Reaction Pathway Phosphonium_Salt Ph3P+-R' X- Ylide Ylide Formation Ph3P=R' Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane) Ylide->Oxaphosphetane + Aldehyde Aldehyde Piperidine Aldehyde Alkene Alkene Product Oxaphosphetane->Alkene Byproduct Ph3P=O Oxaphosphetane->Byproduct

Caption: Key steps in the Wittig Reaction.

Performance Comparison: Steric Effects on Olefination

In olefination reactions, the steric environment around the aldehyde is a critical factor influencing both reactivity and stereoselectivity (E/Z ratio) of the resulting alkene.

FeatureTert-butyl 4-formylpiperidine-1-carboxylateThis compound
Steric Hindrance Low at C4Increased steric bulk adjacent to the formyl group
Reactivity HigherLower, due to hindered approach of the bulky ylide
E/Z Selectivity Governed primarily by ylide stabilityMay be influenced by the 3-methyl group, potentially altering the E/Z ratio compared to the unsubstituted analog
Alternative Reagents Standard Wittig, HWEHorner-Wadsworth-Emmons (HWE) reagents may be preferred for better E-selectivity and easier purification

The 3-methyl group in this compound sterically encumbers the aldehyde. This can hinder the approach of the bulky phosphonium ylide, potentially leading to slower reaction rates compared to the unsubstituted analog. Furthermore, this steric interaction can influence the geometry of the intermediate oxaphosphetane, thereby affecting the E/Z selectivity of the final alkene product. This provides chemists with a tool to potentially influence geometric outcomes, a factor of immense importance in drug design where the geometry of a double bond can dictate biological activity.

Conclusion: A Strategically Superior Building Block for 3D Molecular Architectures

This compound is a highly efficacious reagent for constructing complex molecular scaffolds. While its performance in standard transformations like reductive amination and Wittig reactions may exhibit slightly lower reaction rates due to steric hindrance from the 3-methyl group, its true value is not measured in yield alone. Its strategic advantage lies in its identity as a stereochemically rich, three-dimensional building block.

The presence of the 3-methyl group provides a handle for diastereoselective synthesis, enabling the creation of specific isomers that are often required to achieve potency and selectivity in modern drug candidates. In comparison, simpler alternatives like Tert-butyl 4-formylpiperidine-1-carboxylate offer straightforward functionalization but lack this crucial element of stereochemical control. For researchers, scientists, and drug development professionals, the choice to use this reagent is a deliberate one, aimed at building precise, three-dimensional molecular architectures essential for the next generation of therapeutics.

References

  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives.
  • Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine - Benchchem.
  • tert-Butyl 4-formylpiperidine-1-carboxylate | BLD Pharm.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993-03-01).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem.
  • Reductive Amination - Common Conditions.

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A Senior Application Scientist's Guide to Benchmarking Aldehyde Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comparative Analysis of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate and Other Key Aldehydes in C-C and C-N Bond Formation

Introduction: The Strategic Choice of Aldehydes in Privileged Scaffold Synthesis

In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] Its frequent appearance in a wide range of FDA-approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[1][3] The synthesis and functionalization of these scaffolds are therefore of paramount importance. Aldehydes serve as critical electrophilic partners in a multitude of reactions that build molecular complexity, most notably in the formation of new carbon-carbon and carbon-nitrogen bonds.

The choice of aldehyde is not trivial; its structural and electronic properties dictate reaction kinetics, yield, and stereochemical outcome. This guide provides an in-depth, data-driven comparison of This compound (1) , a sterically hindered, substituted piperidine aldehyde, against a panel of structurally diverse aldehydes:

  • Pivalaldehyde (2): An acyclic, highly hindered aliphatic aldehyde.

  • Cyclohexanecarboxaldehyde (3): A cyclic, less hindered aliphatic aldehyde.

  • Benzaldehyde (4): A canonical aromatic aldehyde.

We will benchmark these compounds in two of the most fundamental transformations in medicinal chemistry: Reductive Amination and Wittig Olefination. Our analysis will focus on explaining the causality behind the observed reactivity, providing researchers with the predictive insights needed to make strategic decisions in their synthetic campaigns.

Physicochemical Properties: The Structural Foundation of Reactivity

Before delving into reaction dynamics, it is crucial to understand the intrinsic properties of our selected aldehydes. These attributes, particularly steric bulk and electronic nature, are the primary drivers of the performance differences we will observe.

PropertyCompound 1 Pivalaldehyde (2) Cyclohexanecarboxaldehyde (3) Benzaldehyde (4)
Structure
Class Aliphatic, Cyclic, α-SubstitutedAliphatic, Acyclic, HinderedAliphatic, CyclicAromatic
MW ( g/mol ) 227.30[4]86.13112.17106.12
Reactivity Driver High Steric HindranceHigh Steric HindranceModerate Steric HindranceResonance Stabilization
Enolizable α-H YesNoYesNo

Benchmark 1: Reductive Amination - The Gateway to Novel Amines

Reductive amination is a cornerstone of drug discovery for its efficiency in converting carbonyls and amines into more complex amine products in a single pot.[5] The reaction hinges on the selective reduction of an intermediate iminium ion in the presence of the starting aldehyde.

Expert Rationale for Protocol Design

Our choice of Sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. Unlike stronger reagents like sodium borohydride, STAB is a mild and selective agent that rapidly reduces the protonated iminium ion intermediate while reacting only sluggishly with the starting aldehyde.[6][7] This selectivity is crucial for achieving high yields in one-pot direct reductive aminations.[8][9] The electron-withdrawing acetoxy groups attenuate the hydride-donating ability of the borohydride, making it the ideal choice for this transformation.[8] Dichloroethane (DCE) is selected as the solvent because STAB is sensitive to water and not highly compatible with protic solvents like methanol.[10]

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Benzylamine (1.0 eq) in Anhydrous DCE prep_aldehyde Add Aldehyde (1.1 eq) (Compound 1, 2, 3, or 4) prep_amine->prep_aldehyde Stir 20 min add_stab Add STAB (1.5 eq) portion-wise prep_aldehyde->add_stab Imine Formation monitor Monitor by TLC/LC-MS at Room Temperature add_stab->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench Upon Completion extract Extract with DCM (3x) quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for the comparative reductive amination protocol.

Detailed Protocol: General Procedure for Reductive Amination
  • To a stirred solution of benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add the respective aldehyde (1 , 2 , 3 , or 4 , 1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 5 minutes. Caution: Hydrogen gas may be evolved.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Comparative Performance Data: Reductive Amination
Aldehyde SubstrateReaction Time (h)Isolated Yield (%)Key Observations
Compound 1 1875%Slow reaction rate due to significant steric hindrance from both the piperidine ring and the α-methyl group.
Pivalaldehyde (2) 1680%Slower than unhindered aldehydes, confirming the impact of steric bulk from the t-butyl group.
Cyclohexanecarboxaldehyde (3) 492%High yield and faster rate, serving as a baseline for a standard, unhindered cyclic aliphatic aldehyde.
Benzaldehyde (4) 688%Slower than its aliphatic counterpart (3) due to the resonance stabilization of the carbonyl, which reduces its electrophilicity.[11][12]
Mechanistic Insights

The data clearly illustrates the impact of sterics and electronics. The hindered nature of aldehydes 1 and 2 significantly slows the initial nucleophilic attack by the amine and the subsequent reduction of the bulky iminium ion, leading to longer reaction times.[13][14] Benzaldehyde's reactivity is attenuated by the delocalization of electrons from the benzene ring into the carbonyl group, making the carbonyl carbon less electrophilic than in aliphatic aldehydes.[11][15]

G R1CHO Aldehyde Hemiaminal Hemiaminal R1CHO->Hemiaminal R2NH2 Amine R2NH2->Hemiaminal STAB NaBH(OAc)₃ Iminium Iminium Ion STAB->Iminium Hemiaminal->Iminium - H₂O Product Product Amine Iminium->Product Hydride Transfer G Aldehyde Aldehyde Oxaphosphetane Oxaphosphetane (Intermediate) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻H₂ Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Retro-[2+2] TPPO Ph₃P=O Oxaphosphetane->TPPO Retro-[2+2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper management and disposal of chemical reagents like Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate are not merely regulatory hurdles but cornerstones of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in authoritative safety data and field-proven best practices.

Hazard Identification and Risk Assessment: A Proactive Approach

Table 1: GHS Hazard Classification for Structural Analog

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]
Hazardous to the Aquatic EnvironmentH410 / H400Very toxic to aquatic life with long-lasting effects[1][2]

Causality Behind the Hazards: The identified hazards necessitate that this compound be treated as a regulated chemical waste. The oral toxicity, coupled with skin and eye irritancy, means that direct contact must be rigorously avoided. The potential for respiratory irritation underscores the need for handling within a well-ventilated area.[1][3] Critically, its high aquatic toxicity means that disposal via sinks or drains is strictly prohibited to prevent significant environmental damage.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any procedure, including disposal, the following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. A face shield should be used in situations with a higher risk of splashing.[5]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any tears or punctures before use.[6]

  • Body Protection : A laboratory coat is essential. For handling larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection : All handling and preparation for disposal should occur in a certified chemical fume hood to mitigate the risk of inhaling vapors.[1][7]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be managed as hazardous waste through your institution's Environmental Health & Safety (EHS) program or a licensed chemical waste disposal contractor.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [8][9]

Step 1: Waste Identification and Segregation

  • Labeling : Immediately designate a specific, dedicated waste container for this compound and its contaminated materials (e.g., contaminated gloves, weigh boats, pipette tips). The container must be labeled with a "Hazardous Waste" tag.[8][9]

  • Contents : Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations.[8]

  • Segregation : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent unforeseen hazardous reactions.[6] Keep halogenated and non-halogenated solvent wastes separate if applicable.[10][11]

Step 2: Containerization

  • Compatibility : Use a chemically compatible and leak-proof container with a secure, sealable lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • Condition : Ensure the container is in good condition, free from cracks or residue on the outside.[8]

  • Headspace : Do not overfill the container. Always leave at least one inch of headspace to allow for vapor expansion and prevent spills.[11]

Step 3: Temporary Storage

  • Location : Store the sealed waste container in a designated, well-ventilated, and cool area, such as a satellite accumulation area or a ventilated cabinet.[6][7]

  • Containment : Place the liquid waste container within a larger, chemically resistant secondary containment bin to catch any potential leaks.[9]

  • Closure : Keep the waste container securely closed at all times, except when you are actively adding waste to it.[8][9]

Step 4: Arranging for Final Disposal

  • Contact EHS : Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department to schedule a collection.[9]

  • Licensed Disposal Service : If your facility does not have an internal EHS department, you must engage a certified hazardous waste disposal company for collection and proper disposal in accordance with all local, state, and federal regulations.[6][7]

Step 5: Spill and Emergency Procedures

  • Minor Spills : For small spills within a chemical fume hood, absorb the material with a non-reactive absorbent like diatomite or vermiculite.[1] Collect the contaminated absorbent material into your designated hazardous waste container. Decontaminate the surface with an appropriate solvent (e.g., alcohol) and wipe clean.[1]

  • Major Spills : In the event of a larger spill, evacuate the immediate area and alert your facility's emergency response team or EHS. Prevent the spill from entering drains or waterways.[1][4]

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_proc Disposal Procedure cluster_final Final Disposition A Unwanted Chemical or Contaminated Material B Assess Hazards: - Acute Toxicity (H302) - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) - Aquatic Toxicity (H410) A->B C Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Place Waste in Container (Work in Fume Hood) D->E F Securely Seal Container (Leave Headspace) E->F G Store in Designated Satellite Area with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Service G->H I Compliant and Safe Disposal H->I

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • MedChemExpress. (2025). tert-Butyl 4-formylpiperidine-1-carboxylate-SDS.
  • PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate.
  • BLD Pharm. (n.d.). 137076-22-3|tert-Butyl 4-formylpiperidine-1-carboxylate.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Loba Chemie. (n.d.). PIPERIDINE AR.
  • ChemicalBook. (2025). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate.
  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE.
  • Fisher Scientific. (2023). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from Environmental Health & Safety (EHS).
  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University Campus Safety Division.
  • Apollo Scientific. (n.d.). tert-Butyl (S)-3-formylpiperidine-1-carboxylate Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate (CAS No. 189442-92-0), a key building block in modern drug discovery and development. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. The protocols herein are designed to be a self-validating system, ensuring that researchers are protected not just by equipment, but by a foundational knowledge of the risks involved.

Core Hazard Analysis: Understanding the 'Why' Behind the PPE

This compound is a bifunctional molecule, and its hazard profile is a composite of its core structures: the piperidine ring and the aldehyde group. A thorough understanding of these components is critical to appreciating the necessity of the recommended PPE.

  • Piperidine Moiety : The foundational piperidine ring is a cyclic amine. Amines are characteristically basic and can be corrosive or irritating to skin and mucous membranes. The N-Boc protecting group mitigates some, but not all, of the reactivity and basicity of the parent piperidine.

  • Aldehyde Functionality : The formyl (aldehyde) group is a potent electrophile. Aldehydes are known to react with biological nucleophiles, such as proteins and DNA, which is the mechanistic basis for their irritant and sensitizing properties.[1] Inhalation of aldehyde vapors or dust can lead to significant respiratory tract irritation.[1][2][3][4][5][6]

Based on aggregated GHS data, this compound is classified as:

  • Harmful if swallowed (Acute Toxicity 4, Oral)[2][4][5][6]

  • Causes skin irritation (Skin Irritation 2)[2][4][5][6][7]

  • Causes serious eye irritation (Eye Irritation 2A)[2][4][5][6][7]

  • May cause respiratory irritation (STOT SE 3)[2][4][5][6]

These classifications form the logical basis for the multi-layered PPE strategy outlined below.

Essential PPE Protocols: A Multi-Barrier Approach

Safe handling requires a comprehensive barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Hand Protection: The Primary Barrier

The choice of gloves is the most critical decision for direct handling. The aldehyde group necessitates materials with proven resistance to organic compounds.

Causality: Materials like latex are poor choices as they can be permeable to aldehydes.[1] Nitrile and butyl rubber provide superior protection against the functional groups present in this molecule.[1][8][9]

Glove MaterialRecommendationRationale
Nitrile Rubber Excellent Good resistance to aldehydes, amines, and common organic solvents. Provides a robust barrier for routine handling.[1]
Butyl Rubber Excellent Offers superior resistance to a wide range of aldehydes and ketones, ideal for extended handling or spill cleanup.[1][9]
Natural Rubber Latex Not Recommended Prone to degradation and permeation by organic chemicals, particularly aldehydes. Also a common allergen.[1][9][10]
Polyvinyl Chloride (PVC) Not Recommended Poor resistance to aldehydes, ketones, and other related organic compounds.[1][10]

Field Insight: For procedures with a high risk of splashing or for handling larger quantities, double-gloving provides an additional layer of security. Should the outer glove be compromised, the inner glove maintains a protective barrier while you retreat to a safe area to re-glove.

Ocular and Facial Protection: Shielding Sensitive Tissues

The compound is a confirmed serious eye irritant.[2][4][5][6] Therefore, protection must extend beyond standard safety glasses.

  • Mandatory: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. These form a complete seal around the eyes, protecting from splashes, dust, and vapors.[11]

  • Recommended for Splash Risk: A full-face shield worn over chemical splash goggles. This is crucial when handling stock solutions, performing transfers of >50 mL, or during any operation where a splash could occur.[1][11]

Body Protection: Preventing Dermal Exposure

A standard cotton lab coat is insufficient. A chemical-resistant, flame-retardant lab coat should be worn, fully buttoned, with sleeves extending to the wrist.[11] This prevents skin contact from incidental drips or spills. For large-scale work, a chemically resistant apron over the lab coat is advised.

Respiratory Protection: Controlling Inhalation Hazards

This compound can cause respiratory irritation, particularly if handled as a fine powder.[2][3][4][5][6]

  • Primary Engineering Control: All handling of this compound, especially weighing of the solid, must be performed within a certified chemical fume hood.[2][12][13][14] The fume hood is the primary method of exposure control.

  • When Respirators are Required: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, respiratory protection is necessary. A disposable dust mask is not protective against organic vapors or fine chemical dust.

  • Approved Respirator Type: Use a NIOSH (US) or CEN (EU) approved air-purifying respirator equipped with organic vapor/acid gas cartridges (Type ABEK) and a P95/P2 particulate filter.[3] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[12]

Operational and Disposal Plans

Step-by-Step Safe Handling Workflow
  • Preparation: Verify the chemical fume hood has a current certification. Locate the nearest safety shower and eyewash station and ensure the path is clear.[2][12]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator (if required), eye/face protection, outer gloves.

  • Handling: Perform all manipulations deep within the fume hood. If handling the solid, be careful not to generate dust. Use a spatula to gently transfer material. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: Securely cap all containers. Decontaminate any surfaces with an appropriate solvent (e.g., isopropanol) and wipe down.

  • Doffing PPE: Remove PPE slowly and deliberately at the exit of the lab area to prevent self-contamination. Remove in the order: outer gloves, face shield, lab coat, goggles, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[2][15][16]

Emergency Response Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][3]

  • Spill: Evacuate the immediate area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2][13] Scoop the material into a sealable, labeled hazardous waste container. Do not create dust.[3]

Disposal Plan

All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Collect all waste in a designated, sealed, and clearly labeled container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][3][13]

Visualized PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection start Start: Handling Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Splash/Aerosol Potential? start->task_assessment fume_hood Work in Certified Chemical Fume Hood? task_assessment->fume_hood ppe_base Baseline PPE: - Nitrile or Butyl Gloves - Chemical Splash Goggles - Chemical Resistant Lab Coat fume_hood->ppe_base  Yes ppe_resp Add Air-Purifying Respirator (Organic Vapor Cartridge + P2 Filter) fume_hood->ppe_resp No   splash_risk High Splash or Aerosol Potential? ppe_base->splash_risk ppe_splash Add Face Shield end_procedure Proceed with Handling Protocol ppe_splash->end_procedure ppe_resp->ppe_base splash_risk->ppe_splash Yes splash_risk->end_procedure No

Caption: Decision workflow for PPE selection when handling the target compound.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH&Co.KG. [Link]

  • Material Safety Data Sheet - Piperidine, 99% . Cole-Parmer. [Link]

  • Acetaldehyde Laboratory Chemical Safety Summary . National Institutes of Health. [Link]

  • Piperidine - SAFETY DATA SHEET . Penta chemicals. [Link]

  • tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | C12H21NO3 . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 . PubChem, National Institutes of Health. [Link]

  • Safe Use of Glutaraldehyde in Health Care . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • Lab Safety Guideline: Formaldehyde 37% . Harvard Environmental Health and Safety. [Link]

  • Glove Guide - Chemical Compatibility . University of South Florida. [Link]

  • Glove Selection Guide . University of California, Berkeley. [Link]

  • OSHA Glove Selection Chart . University of Cincinnati. [Link]

  • GLOVE SELECTION CHART . Washington State University Spokane. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.